molecular formula C20H20N2O2 B15618733 CDN1163

CDN1163

Cat. No.: B15618733
M. Wt: 320.4 g/mol
InChI Key: GVGVYDCVFBGALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDN1163 is a secondary carboxamide resulting from the formal condensation of the carboxy group of 4-isopropoxybenzoic acid with the primary amino group of 2-methylquinolin-8-amine. An allosteric activator of sarco/endoplasmic reticulum Ca(2+)-ATPase (SERCA). It has a role as a SERCA activator. It is a member of quinolines, a secondary carboxamide and an aromatic ether.
a SERCA2 activator with antidiabetic activity;  structure in first source

Properties

IUPAC Name

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGVYDCVFBGALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CDN1163 is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), a critical regulator of intracellular calcium homeostasis. By directly binding to SERCA, primarily the SERCA2 isoform, this compound enhances the enzyme's calcium pumping activity. This action leads to a cascade of downstream effects, including the restoration of endoplasmic reticulum (ER) calcium levels, attenuation of ER stress, and improvement in mitochondrial function. These molecular events translate into promising therapeutic effects in preclinical models of metabolic disorders, such as type 2 diabetes, and neurodegenerative diseases. This guide provides a comprehensive overview of the molecular mechanism, experimental validation, and key quantitative data related to this compound's action.

Core Mechanism of Action: Allosteric Activation of SERCA2

The primary mechanism of action of this compound is the direct allosteric activation of the SERCA2 pump. Unlike physiological regulation which can involve phosphorylation of regulatory proteins like phospholamban (PLN), this compound binds directly to the SERCA enzyme. This binding induces a conformational change in the SERCA protein, favoring a state that enhances the translocation of Ca²⁺ from the cytosol into the ER lumen.

Studies have shown that this compound does not activate SERCA2a by inducing the dissociation of the inhibitory PLN from the SERCA2a-PLN complex.[1] Instead, it appears to synergize with ATP to promote a structural shift in the cytosolic headpiece of SERCA2a, pre-activating the pump. This allosteric modulation enhances the Vmax of SERCA2's Ca²⁺-ATPase activity in a dose-dependent manner.[2] The proposed binding site, given the lipophilic nature of this compound, is within the transmembrane region of SERCA.

Signaling Pathway of this compound Action

The activation of SERCA by this compound initiates a signaling cascade that alleviates cellular stress and improves metabolic function. The enhanced pumping of Ca²⁺ into the ER restores the ER Ca²⁺ gradient, which is crucial for proper protein folding and cellular signaling. This restoration of ER calcium homeostasis mitigates the unfolded protein response (UPR) and reduces ER stress, a key pathological feature in many metabolic diseases. Downstream of ER stress reduction, a decrease in the phosphorylation of PERK and eIF2α, and reduced expression of the pro-apoptotic factor CHOP have been observed.

Furthermore, the effects of this compound extend to mitochondrial function. By improving ER-mitochondria communication and calcium dynamics, this compound can lead to enhanced mitochondrial biogenesis and function. One of the key pathways implicated in the metabolic benefits of this compound is the activation of AMP-activated protein kinase (AMPK). Increased SERCA activity can lead to an increase in the AMP/ATP ratio, thereby activating AMPK, a central regulator of cellular energy metabolism.

CDN1163_Signaling_Pathway This compound This compound SERCA2 SERCA2 This compound->SERCA2 Allosteric Activation Cytosolic_Ca Cytosolic Ca²⁺ SERCA2->Cytosolic_Ca Decreases AMPK AMPK Activation SERCA2->AMPK Activates ER_Ca ER Ca²⁺ Cytosolic_Ca->ER_Ca Translocation ER_Stress ER Stress ER_Ca->ER_Stress Reduces Mitochondria Mitochondrial Function ER_Ca->Mitochondria Improves UPR Unfolded Protein Response (UPR) ER_Stress->UPR Inhibits PERK p-PERK UPR->PERK Downregulates eIF2a p-eIF2α PERK->eIF2a Downregulates CHOP CHOP eIF2a->CHOP Downregulates Apoptosis Apoptosis CHOP->Apoptosis Inhibits Metabolism Improved Glucose & Lipid Metabolism Mitochondria->Metabolism AMPK->Metabolism

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the activity of this compound from various studies.

ParameterValueCell/System TypeReference
EC₅₀ 2.3 µMSERCA2a[3]
EC₅₀ 6.0 ± 0.3 µMSERCA in native SR vesicles[4]
Vmax Increase ~11.8%SERCA2a[3]
SERCA Activity Increase 50%mdx mice gastrocnemius muscle[5]
Ca²⁺ Uptake Rate Inhibition observed at 25 µM (short-term)Saponin-permeabilized Jurkat lymphocytes[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SERCA Ca²⁺-ATPase Activity Assay

This protocol is adapted from studies measuring the effect of this compound on SERCA's enzymatic activity.

Objective: To determine the rate of ATP hydrolysis by SERCA in the presence of varying concentrations of this compound.

Materials:

  • ER microsomes isolated from liver tissue or other relevant cell types.

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.

  • CaCl₂ solution to achieve desired free Ca²⁺ concentrations.

  • ATP solution.

  • This compound stock solution (in DMSO).

  • Malachite green reagent for phosphate (B84403) detection.

Procedure:

  • Prepare ER microsomes from the tissue or cells of interest using standard differential centrifugation methods.

  • Incubate the ER microsomes (typically 10-20 µg of protein) with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) in the assay buffer for 20 minutes at 37°C.[2]

  • Initiate the reaction by adding a saturating concentration of ATP (e.g., 3 mM).

  • Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green colorimetric method.

  • Calculate the specific activity of SERCA as nmol of Pi released per mg of protein per minute.

  • The Vmax is determined at a saturating Ca²⁺ concentration (e.g., 10 µM free Ca²⁺).[2]

SERCA_Activity_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Microsomes Isolate ER Microsomes Incubate Incubate Microsomes with This compound or Vehicle Microsomes->Incubate Reagents Prepare Assay Buffer, ATP, and this compound Reagents->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Incubate_37C Incubate at 37°C Add_ATP->Incubate_37C Stop_Reaction Stop Reaction Incubate_37C->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Malachite Green) Stop_Reaction->Measure_Pi Calculate Calculate Specific Activity (nmol Pi/mg/min) Measure_Pi->Calculate

Caption: Experimental workflow for SERCA Ca²⁺-ATPase activity assay.
ER Ca²⁺ Uptake Assay

This protocol is based on fluorescence-based measurements of Ca²⁺ uptake into the ER.

Objective: To measure the rate of Ca²⁺ sequestration into the ER by SERCA in cells treated with this compound.

Materials:

  • Cultured cells (e.g., Jurkat lymphocytes).

  • Saponin (B1150181) for cell permeabilization.

  • Fluo-3 AM or other suitable Ca²⁺ indicator.

  • Uptake Buffer: Containing KCl, MgCl₂, ATP, and an ATP-regenerating system (creatine phosphate and creatine (B1669601) kinase).

  • This compound stock solution.

Procedure:

  • Load cultured cells with a fluorescent Ca²⁺ indicator like Fluo-3 AM according to the manufacturer's protocol.

  • Treat the cells with this compound or vehicle for the desired duration (e.g., 30 minutes).[6][7]

  • Permeabilize the plasma membrane with a low concentration of saponin to allow access to the cytosol while keeping the ER intact.

  • Resuspend the permeabilized cells in the uptake buffer.

  • Initiate Ca²⁺ uptake by adding ATP.

  • Monitor the decrease in cytosolic Ca²⁺ fluorescence over time using a fluorometer or fluorescence microscope. The rate of fluorescence decay corresponds to the rate of Ca²⁺ uptake into the ER.[6][7]

  • Analyze the initial linear rate of fluorescence decay to determine the rate of Ca²⁺ uptake.[6][7]

Western Blot Analysis of Downstream Effectors

This protocol outlines the steps for analyzing changes in protein expression and phosphorylation downstream of SERCA activation.

Objective: To quantify the levels of key proteins involved in the ER stress and AMPK signaling pathways following this compound treatment.

Materials:

  • Cell or tissue lysates.

  • RIPA buffer with protease and phosphatase inhibitors.[8]

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-CHOP, anti-p-AMPKα, anti-SERCA2).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Lyse cells or tissues in RIPA buffer.[8]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound represents a promising class of therapeutic compounds that target a fundamental cellular process – calcium homeostasis. Its mechanism as a direct allosteric activator of SERCA2 provides a clear rationale for its observed beneficial effects in models of metabolic and neurodegenerative diseases. The experimental protocols and data presented in this guide offer a technical foundation for researchers and drug developers working to further elucidate the therapeutic potential of SERCA activation. Future research should focus on precisely identifying the binding site of this compound on SERCA, exploring its isoform specificity in greater detail, and expanding its evaluation in a wider range of disease models.

References

The Role of CDN1163 in Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CDN1163, a small-molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA). We explore its core mechanism of action, its profound impact on cellular calcium homeostasis, and its therapeutic implications in various disease models. This document synthesizes key quantitative data, details common experimental protocols used to assess its function, and provides visual diagrams of the critical signaling pathways involved.

Core Mechanism of Action: Allosteric Activation of SERCA

Cellular calcium (Ca²⁺) is a ubiquitous second messenger, and the precise control of its cytosolic concentration is vital for a multitude of physiological processes. The SERCA pump is a key regulator of this process, actively sequestering Ca²⁺ from the cytosol into the lumen of the sarcoplasmic/endoplasmic reticulum (SR/ER), an essential step for maintaining low resting cytosolic Ca²⁺ levels and replenishing intracellular stores.[1][2]

Dysfunction of the SERCA pump leads to elevated cytosolic Ca²⁺, depletion of ER Ca²⁺ stores, and subsequent induction of the unfolded protein response (UPR) or ER stress.[2][3] This pathological state is implicated in numerous diseases, including metabolic disorders, neurodegeneration, and cardiovascular conditions.[4][5]

This compound is a potent, allosteric activator of SERCA, primarily targeting the SERCA2 isoform.[6] Unlike competitive inhibitors, this compound binds to a site on the SERCA protein, likely within the transmembrane region, inducing a conformational change that enhances its enzymatic activity.[7][8] This activation leads to an increased maximal velocity (Vmax) of Ca²⁺ transport, effectively "super-charging" the pump to restore Ca²⁺ gradients.[8] By enhancing the clearance of cytosolic Ca²⁺ and refilling ER stores, this compound directly counteracts the primary drivers of ER stress, thereby restoring cellular calcium homeostasis.[1][8]

Key Signaling Pathways Modulated by this compound

The primary effect of this compound—SERCA activation—initiates a cascade of downstream signaling events that mitigate cellular stress and promote survival. The diagrams below, rendered in DOT language, illustrate these pathways.

This compound Mechanism for Restoring Calcium Homeostasis

G cluster_0 cluster_1 This compound This compound SERCA SERCA Pump This compound->SERCA Allosterically Activates Cytosolic_Ca Cytosolic Ca²⁺ SERCA->Cytosolic_Ca Pumps Ca²⁺ out ER_Ca ER Lumen Ca²⁺ SERCA->ER_Ca Pumps Ca²⁺ in Result1 ↓ Cytosolic [Ca²⁺] Cytosolic_Ca->Result1 Result2 ↑ ER [Ca²⁺] ER_Ca->Result2 Result3 Restored Ca²⁺ Homeostasis Result1->Result3 Result2->Result3

Caption: Allosteric activation of the SERCA pump by this compound.

Mitigation of ER Stress by this compound

G cluster_0 Endoplasmic Reticulum ER_Ca_Depletion ER Ca²⁺ Depletion BiP BiP/GRP78 ER_Ca_Depletion->BiP Causes Dissociation UPR Unfolded Protein Response (UPR) PERK p-PERK UPR->PERK Activates IRE1 p-IRE1α UPR->IRE1 Activates ATF6 ATF6 UPR->ATF6 Activates BiP->UPR Initiates CHOP ↓ CHOP Expression PERK->CHOP IRE1->CHOP ATF6->CHOP This compound This compound This compound->ER_Ca_Depletion Prevents This compound->UPR Suppresses Apoptosis ↓ Apoptosis CHOP->Apoptosis

Caption: this compound suppresses the Unfolded Protein Response (UPR).

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies investigating this compound. These data provide a comparative look at its efficacy and dosage across different models.

Table 1: In Vitro Efficacy of this compound
ParameterModel SystemConcentrationEffectReference
EC₅₀ SERCA2a ATPase Activity2.3 µM50% effective concentration for activation.[9]
EC₅₀ SERCA1a Ca²⁺ Translocation6.0 ± 0.3 µM50% effective concentration for enhancing transport.[10]
Cell Viability H₂O₂-treated HEK cells10 µMRescued cells from ER stress-induced cell death.[8]
Gene Expression Rat Cardiac Myocytes (High Glucose)10 µM (24 hrs)Reduced resistin and nuclear NFATc expression.[11]
AMPK Phosphorylation Rat Cardiac Myocytes (High Glucose)10 µMIncreased phosphorylation of AMPKα.[11]
Table 2: In Vivo Dosage and Effects of this compound
Animal ModelDosageAdministrationKey OutcomesReference
ob/ob Mice 50 mg/kgIntraperitoneal (i.p.), daily for 5 daysLowered fasting blood glucose, improved glucose tolerance, reversed hepatic steatosis.[2][11]
db/db Mice Not specifiedi.p., daily for 5 daysImproved acetylcholine-induced aortic relaxation, decreased blood glucose during OGTT.[4][12]
Rat (Ischemic Stroke Model) 10 mg/kgi.p.Improved neurological scores, reduced infarct volume and brain edema.[5]
APP/PS1 Mice (Alzheimer's Model) Not specifiedNot specifiedImproved memory and cognition.
6-OHDA-lesioned Rats (Parkinson's Model) Not specifiedNot specifiedAmeliorated dyskinesia.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific cell types or model systems.

SERCA Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is directly proportional to its pumping activity.

  • Preparation of Microsomes: Isolate ER/SR microsomes from target tissue (e.g., liver, heart) or cells using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing CaCl₂, EGTA (to buffer free Ca²⁺ to a specific concentration), ATP, and an ATP-regenerating system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate).

  • Initiation: Add microsomal protein to the reaction mixture pre-incubated with various concentrations of this compound (or vehicle control, e.g., DMSO). Start the reaction by adding a defined concentration of ATP.

  • Measurement: The rate of ATP hydrolysis is measured by quantifying the liberation of inorganic phosphate (B84403) (Pi) over time, often using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the rate of Pi production against the free Ca²⁺ concentration to determine the Vmax (maximal activity) and KCa (Ca²⁺ affinity). The effect of this compound is typically observed as an increase in Vmax.[6][8]

Measurement of Cytosolic and ER Calcium

Live-cell imaging with fluorescent Ca²⁺ indicators is the standard method to assess changes in intracellular Ca²⁺ dynamics.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Cytosolic Ca²⁺: Load cells with a Ca²⁺-sensitive dye such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength) at a final concentration of 2-5 µM in imaging buffer (e.g., HBSS) for 30-45 minutes at room temperature or 37°C.[13][14]

    • ER Ca²⁺: Transfect cells with a genetically encoded Ca²⁺ indicator targeted to the ER, such as CEPIA-ER.

  • Wash and Treatment: Wash cells 2-3 times with imaging buffer to remove excess dye. Add fresh buffer containing this compound or vehicle and incubate for the desired time.

  • Imaging: Acquire fluorescence images using an inverted microscope equipped for live-cell imaging.

    • Fura-2: Excite sequentially at 340 nm and 380 nm, and measure emission at ~510 nm. The ratio of emissions (F340/F380) is proportional to the cytosolic [Ca²⁺].[13]

    • Fluo-4: Excite at ~488 nm and measure emission at ~520 nm. Changes in fluorescence intensity reflect changes in cytosolic [Ca²⁺].[15]

  • Data Analysis: Analyze the time-course of fluorescence changes in single cells or populations to quantify the effect of this compound on basal Ca²⁺ levels and clearance rates after a stimulus.[1]

Western Blot for ER Stress Markers

This protocol is used to quantify the protein levels of key markers of the UPR.

  • Cell/Tissue Lysis: Treat cells or tissues with this compound and/or an ER stress inducer (e.g., tunicamycin, thapsigargin). Lyse the samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those against GRP78/BiP, CHOP, ATF6, and the phosphorylated forms of PERK and IRE1α.[16][17] A loading control antibody (e.g., β-actin, GAPDH) is essential.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities, normalizing the protein of interest to the loading control.[9]

In Vivo Administration in Diabetic Mouse Models

This outlines a general procedure for testing the metabolic effects of this compound in db/db or ob/ob mice.

  • Animal Acclimatization: Acclimate male db/db or ob/ob mice (e.g., 16 weeks old) to the facility for at least one week.

  • Compound Preparation: Dissolve this compound in a vehicle solution. A common vehicle is a mix of DMSO, PEG300, Tween-80, and saline.[11]

  • Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal injection once daily for a set period (e.g., 5 consecutive days).[11][12]

  • Metabolic Testing:

    • Glucose Tolerance Test (OGTT): After the treatment period, fast the mice overnight. Administer a bolus of D-glucose orally. Measure blood glucose from tail vein blood at baseline (0 min) and at subsequent time points (e.g., 30, 60, 90, 120 min).

    • Insulin and Lipid Profile: Collect blood samples to measure serum insulin, triglycerides, and cholesterol.

  • Tissue Analysis: At the end of the study, euthanize the animals and collect tissues (liver, aorta, skeletal muscle) for further analysis, such as Western blotting for SERCA2 expression and ER stress markers, or histological analysis for hepatosteatosis.[2][4]

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental aspect of cellular physiology: calcium homeostasis. By allosterically activating the SERCA pump, it effectively mitigates ER stress and its downstream pathological consequences. The data summarized herein demonstrate its potential across a range of preclinical models of metabolic and neurodegenerative diseases. The provided experimental frameworks serve as a guide for researchers seeking to further investigate the mechanisms and applications of SERCA activators in drug development.

References

CDN1163: A Technical Guide to its Role in Alleviating Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress, a condition implicated in a myriad of diseases including neurodegenerative disorders, diabetes, and cardiovascular conditions. A promising therapeutic strategy involves the activation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump to restore calcium balance. This technical guide provides an in-depth overview of CDN1163, a small molecule allosteric activator of SERCA2, and its role in the reduction of ER stress. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound and Endoplasmic Reticulum Stress

The Unfolded Protein Response (UPR) is a cellular stress response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum. Chronic ER stress, however, can overwhelm the UPR's adaptive capacity, leading to apoptosis. A key contributor to ER stress is the dysregulation of calcium homeostasis, often due to impaired function of the SERCA pump, which is responsible for pumping calcium from the cytosol into the ER lumen.

This compound is a potent, cell-permeable, allosteric activator of SERCA2. By enhancing SERCA2 activity, this compound helps to replenish ER calcium stores, thereby alleviating ER stress and protecting cells from apoptosis.[1][2] Preclinical studies have demonstrated its therapeutic potential in various disease models, including Alzheimer's disease, Parkinson's disease, and diabetes.[3]

Mechanism of Action: Restoring Calcium Homeostasis

This compound acts by directly binding to SERCA2 and inducing a conformational change that enhances its ATPase activity, leading to increased calcium uptake into the ER. This restoration of ER calcium levels is central to its therapeutic effects. The replenished calcium stores facilitate the proper functioning of calcium-dependent chaperones involved in protein folding, thus reducing the load of unfolded proteins and mitigating the UPR.

Quantitative Data on ER Stress Marker Reduction

The efficacy of this compound in reducing ER stress has been quantified across various studies by measuring the expression levels of key UPR markers. The following tables summarize these findings.

Table 1: In Vivo Studies on this compound and ER Stress Markers

ModelThis compound Dose & RegimenER Stress MarkerResultp-valueReference
Rat (MCAO)10 mg/kg, i.p.PDISignificant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.BiPSignificant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.p-IRE1αSignificant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.XBP1sSignificant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.p-PERKSignificant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.p-eIF2αSignificant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.ATF4Significant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.ATF6Significant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.CHOPSignificant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.BaxSignificant Decrease< 0.01[1]
Rat (MCAO)10 mg/kg, i.p.Bcl-2Significant Increase< 0.05[1]
ob/ob MiceNot SpecifiedBiPSignificant DecreaseNot Specified[2]
ob/ob MiceNot Specifiedp-PERKSignificant DecreaseNot Specified[2]
ob/ob MiceNot Specifiedp-eIF2αSignificant DecreaseNot Specified[2]
ob/ob MiceNot SpecifiedATF4Significant DecreaseNot Specified[2]
ob/ob MiceNot SpecifiedCHOPSignificant DecreaseNot Specified[2]

Table 2: In Vitro Studies on this compound and ER Stress

Cell LineThis compound Conc.StressorER Stress-Related OutcomeResultReference
HEK cellsNot SpecifiedTunicamycinCell DeathRescued from ER stress-induced cell death
Pancreatic β-cellsNot SpecifiedPalmitateER Ca2+ DepletionPrevented[4]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway through which this compound alleviates ER stress.

CDN1163_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_downstream Downstream Effects SERCA SERCA2 Ca_ER ER Ca2+ SERCA->Ca_ER Increases Uptake BiP BiP Ca_ER->BiP Maintains Function UPR_Sensors PERK, IRE1α, ATF6 ER_Stress_Reduction ER Stress Reduction UPR_Sensors->ER_Stress_Reduction Leads to (when resolved) CHOP CHOP UPR_Sensors->CHOP Activates (under stress) BiP->UPR_Sensors Inhibits (when Ca2+ is high) This compound This compound This compound->SERCA Activates Ca_cyto Cytosolic Ca2+ Ca_cyto->SERCA Pumped Apoptosis_Inhibition Apoptosis Inhibition ER_Stress_Reduction->Apoptosis_Inhibition Leads to CHOP->Apoptosis_Inhibition Inhibited by reduction of in_vitro_workflow cluster_assays Downstream Assays start Cell Culture treatment Treatment: - ER Stressor - this compound start->treatment harvest Cell/Lysate Harvesting treatment->harvest calcium Calcium Imaging treatment->calcium viability Cell Viability Assay treatment->viability western Western Blot (Protein Expression) harvest->western qpcr qPCR (Gene Expression) harvest->qpcr analysis Data Analysis & Interpretation western->analysis qpcr->analysis calcium->analysis viability->analysis in_vivo_workflow cluster_analysis Tissue and Data Collection cluster_assays Molecular Analysis start Animal Model of Disease (e.g., MCAO, ob/ob mice) treatment This compound Administration (e.g., i.p. injection) start->treatment endpoint Endpoint Analysis treatment->endpoint behavioral Behavioral Tests (if applicable) endpoint->behavioral tissue_harvest Tissue Harvesting (e.g., brain, liver) endpoint->tissue_harvest analysis Data Analysis & Interpretation behavioral->analysis western Western Blot tissue_harvest->western qpcr qPCR tissue_harvest->qpcr histology Immunohistochemistry tissue_harvest->histology western->analysis qpcr->analysis histology->analysis

References

The Therapeutic Potential of CDN1163 in Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. A key pathological feature of type 2 diabetes is insulin (B600854) resistance, often linked to cellular stress within the endoplasmic reticulum (ER). The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is critical for maintaining calcium homeostasis within the ER, and its dysfunction is a major contributor to ER stress. CDN1163, a novel small-molecule allosteric activator of SERCA, has emerged as a promising therapeutic agent for diabetes and related metabolic disorders. Preclinical studies have demonstrated its ability to improve glucose metabolism, enhance insulin sensitivity, and protect pancreatic β-cells. This document provides an in-depth technical overview of the core data and experimental findings supporting the therapeutic potential of this compound in diabetes.

Mechanism of Action

This compound functions as an allosteric activator of SERCA, primarily targeting the SERCA2b isoform.[1] By binding to SERCA, this compound enhances its calcium-pumping activity, thereby restoring proper calcium ion concentrations within the endoplasmic reticulum.[2] This restoration of calcium homeostasis alleviates ER stress, a key contributor to insulin resistance.[1][2] Furthermore, the activation of SERCA by this compound has been shown to stimulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.[1][3] The culmination of these effects leads to improved glucose and lipid metabolism, enhanced insulin sensitivity in peripheral tissues, and protection against cellular dysfunction.[1][4]

Preclinical Efficacy in Animal Models of Diabetes

This compound has been evaluated in established genetic models of obesity and type 2 diabetes, primarily the ob/ob and db/db mouse strains. These studies have consistently demonstrated its potent anti-diabetic effects.

Effects on Glucose Homeostasis and Insulin Sensitivity

In diabetic mouse models, administration of this compound has been shown to significantly lower fasting blood glucose levels and improve glucose tolerance.[1][5] Notably, in ob/ob mice, this compound treatment resulted in a sustained period of euglycemia, lasting for over six weeks even after the cessation of treatment.[1] This suggests a potential for durable metabolic benefits. The improvement in glucose metabolism is attributed to enhanced insulin sensitivity in peripheral tissues like skeletal muscle, rather than an increase in insulin secretion from pancreatic β-cells.[4] In fact, serum insulin levels were often decreased in treated animals, indicative of reduced insulin resistance.[4][5]

Impact on Body Weight and Adiposity

Treatment with this compound in ob/ob mice led to a significant reduction in adipose tissue weight without a corresponding change in lean mass.[1] This was accompanied by an increase in overall energy expenditure, linked to the upregulation of uncoupling proteins UCP1 and UCP3 in brown adipose tissue.[1]

Amelioration of Hepatic Steatosis

This compound has demonstrated a marked ability to reverse hepatic steatosis (fatty liver), a common comorbidity of type 2 diabetes.[1][4] This is achieved through the reduction of hepatic expression of genes involved in both gluconeogenesis and lipogenesis.[1]

Cardiovascular and Muscular Benefits

In db/db mice, a model known for prominent endothelial dysfunction, this compound improved acetylcholine-induced relaxation of aortic rings, indicating enhanced vascular function.[4][5] The compound also improved oxygen consumption in skeletal muscle, suggesting better mitochondrial function.[4]

Cellular and Molecular Effects

In vitro studies have provided deeper insights into the cellular mechanisms underlying the therapeutic effects of this compound.

Enhanced Metabolism in Human Skeletal Muscle Cells

In primary human myotubes, both acute and chronic treatment with this compound led to increased uptake and oxidation of glucose and fatty acids.[3] This was associated with enhanced mitochondrial respiration and an upregulation of AMPK activity.[3]

Protection of Pancreatic β-Cells

This compound has been shown to protect pancreatic β-cells from lipotoxicity, a key factor in β-cell dysfunction and death in type 2 diabetes.[6] The compound prevented ER calcium depletion, mitochondrial dysfunction, and apoptosis in palmitate-treated β-cells.[6][7] Furthermore, this compound increased insulin synthesis and exocytosis from islets in response to glucose.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effects of this compound on Glucose Metabolism in Diabetic Mice

ParameterAnimal ModelTreatment DetailsOutcomeReference(s)
Fasting Blood Glucoseob/ob mice50 mg/kg, i.p., 5 daysMarkedly lowered[1][8]
Glucose Toleranceob/ob mice50 mg/kg, i.p., 5 daysImproved[1]
Glucose Tolerancedb/db micei.p. injection, 5 daysSignificantly decreased blood glucose at 60 and 120 min during OGTT[4][5]
Serum Insulindb/db micei.p. injection, 5 daysDecreased at 120 min during OGTT[4][5]

Table 2: In Vitro Efficacy of this compound

Cell TypeTreatment ConcentrationDurationKey Finding(s)Reference(s)
Primary Human Myotubes0.01 µM - 1 µM4 hours (acute) & 5 days (chronic)Increased glucose and oleic acid uptake and oxidation; enhanced mitochondrial respiration.[3]
Rat Cardiac Myocytes10 µM24 hoursReduced high glucose-induced resistin and nuclear NFATc expression; increased AMPKα phosphorylation.[8]
Mouse Pancreatic Islets / MIN6 cellsNot specifiedNot specifiedIncreased insulin synthesis and exocytosis; protected against palmitate-induced lipotoxicity.[6][7]
HEK cellsNot specifiedNot specifiedRescued from ER stress-induced cell death.[9]

Experimental Protocols

Animal Studies
  • Animal Models: Male ob/ob mice (a model of insulin resistance and type 2 diabetes) and their lean littermates, and male db/db mice (a model for diabetic complications) are commonly used.[1][4]

  • Drug Administration: this compound is typically dissolved in a vehicle (e.g., DMSO and corn oil) and administered via intraperitoneal (i.p.) injection at doses ranging from 10 mg/kg to 50 mg/kg for a specified number of consecutive days (e.g., 5 days).[4][5][8]

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Following a fasting period, mice are given an oral or intraperitoneal glucose challenge. Blood glucose levels are measured at baseline and at various time points post-challenge (e.g., 30, 60, 90, 120 minutes).[4]

    • Insulin Measurement: Serum insulin levels are measured from blood samples, often at baseline and at specific time points during a GTT.[4]

    • Indirect Calorimetry: To assess energy expenditure, mice are placed in metabolic cages that measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[1]

  • Tissue Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and aorta are harvested for further analysis, including gene expression (qPCR), protein expression (Western blotting), and histological examination.[1][4]

Cell Culture Experiments
  • Cell Lines: A variety of cell lines are used, including primary human myotubes, rat cardiac myocytes (H9c2), mouse pancreatic β-cell lines (MIN6), and human embryonic kidney cells (HEK).[2][3][6][8]

  • Treatment: Cells are typically incubated with this compound at concentrations ranging from 0.01 µM to 10 µM for various durations, from a few hours to several days.[3][8]

  • Metabolic Assays:

    • Substrate Uptake and Oxidation: Radiolabeled substrates (e.g., ¹⁴C-glucose, ¹⁴C-oleic acid) are used to measure their uptake and oxidation by cells.[3]

    • Oxygen Consumption Rate (OCR): A Seahorse XF Analyzer is used to measure mitochondrial respiration in real-time.[3]

  • Molecular Biology Techniques:

    • Western Blotting: To quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., AMPK, ER stress markers).[3][8]

    • Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes.[3]

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound in a Diabetic State

CDN1163_Signaling cluster_Diabetes Diabetic State cluster_this compound This compound Intervention cluster_Outcomes Therapeutic Outcomes Hyperglycemia Hyperglycemia ER_Stress ER_Stress Hyperglycemia->ER_Stress SERCA_dysfunction SERCA_dysfunction ER_Stress->SERCA_dysfunction Insulin_Resistance Insulin_Resistance ER_Stress->Insulin_Resistance SERCA_activation SERCA_activation SERCA_dysfunction->SERCA_activation reverses This compound This compound This compound->SERCA_activation Ca_homeostasis Ca_homeostasis SERCA_activation->Ca_homeostasis AMPK_activation AMPK_activation SERCA_activation->AMPK_activation ER_Stress_reduction ER_Stress_reduction Ca_homeostasis->ER_Stress_reduction Improved_Insulin_Sensitivity Improved_Insulin_Sensitivity ER_Stress_reduction->Improved_Insulin_Sensitivity Increased_Glucose_Uptake Increased_Glucose_Uptake AMPK_activation->Increased_Glucose_Uptake Reduced_Hepatosteatosis Reduced_Hepatosteatosis AMPK_activation->Reduced_Hepatosteatosis Enhanced_Mitochondrial_Function Enhanced_Mitochondrial_Function AMPK_activation->Enhanced_Mitochondrial_Function

Caption: this compound signaling cascade in diabetes.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Select Diabetic Animal Model (e.g., db/db or ob/ob mice) treatment Administer this compound or Vehicle (e.g., 50 mg/kg, i.p., 5 days) start->treatment metabolic_testing Perform Metabolic Tests (e.g., OGTT, Insulin Measurement) treatment->metabolic_testing calorimetry Conduct Indirect Calorimetry treatment->calorimetry euthanasia Euthanize Animals and Harvest Tissues metabolic_testing->euthanasia calorimetry->euthanasia analysis Tissue Analysis (Histology, Western Blot, qPCR) euthanasia->analysis end Data Analysis and Interpretation analysis->end

Caption: Typical in vivo experimental workflow for this compound.

Logical Relationship of this compound's Effects

Logical_Relationship This compound This compound serca ↑ SERCA Activity This compound->serca er_stress ↓ ER Stress serca->er_stress ampk ↑ AMPK Activation serca->ampk insulin_sensitivity ↑ Insulin Sensitivity er_stress->insulin_sensitivity beta_cell ↑ β-cell Function & Survival er_stress->beta_cell glucose_metabolism ↑ Glucose Metabolism ampk->glucose_metabolism lipid_metabolism ↑ Lipid Metabolism ampk->lipid_metabolism therapeutic_effect Anti-Diabetic Therapeutic Effect insulin_sensitivity->therapeutic_effect glucose_metabolism->therapeutic_effect lipid_metabolism->therapeutic_effect beta_cell->therapeutic_effect

Caption: Logical flow of this compound's anti-diabetic effects.

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of type 2 diabetes and associated metabolic disorders. Its unique mechanism of action, centered on the activation of SERCA and the subsequent alleviation of ER stress, addresses a fundamental aspect of the pathophysiology of insulin resistance. The robust preclinical data, demonstrating improvements in glucose homeostasis, insulin sensitivity, hepatic steatosis, and β-cell function, strongly support its continued investigation and development as a potential new class of anti-diabetic agent. Further research, including clinical trials, will be crucial to fully elucidate its therapeutic potential in human patients.

References

Technical Guide: CDN1163 for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disrupted intracellular calcium (Ca²⁺) homeostasis is a central pathological event in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This dysregulation often leads to chronic stress in the endoplasmic reticulum (ER), mitochondrial dysfunction, and ultimately, neuronal cell death.[1][2] A key regulator of intracellular Ca²⁺ is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which actively transports Ca²⁺ from the cytosol into the ER lumen.[3][4] Compromised SERCA function is a major contributor to the ER stress observed in dopaminergic neurons in Parkinson's disease and is implicated in the pathophysiology of Alzheimer's.[1]

CDN1163 is a potent, cell-permeable, allosteric activator of the SERCA pump, primarily targeting the SERCA2 isoform.[5][6] By directly binding to the SERCA enzyme, this compound enhances its maximal rate (Vmax) of Ca²⁺ transport, thereby restoring ER Ca²⁺ levels, alleviating ER stress, and mitigating downstream pathological cascades.[7][8] Preclinical studies have demonstrated its neuroprotective efficacy in various models of neurodegeneration, making it a valuable research tool and a potential therapeutic candidate.[9][10] This guide provides an in-depth overview of this compound's mechanism, quantitative effects, and the experimental protocols used to evaluate its function in neurodegenerative disease research.

Core Mechanism of Action

This compound acts as a direct activator of the SERCA pump. Its primary mechanism involves enhancing the enzyme's Ca²⁺ transport activity, which leads to several beneficial downstream effects that counteract neurodegenerative processes.

  • Restoration of Calcium Homeostasis: By allosterically activating SERCA, this compound increases the efficiency of Ca²⁺ sequestration from the cytosol into the ER. This action helps to lower elevated cytosolic Ca²⁺ levels and replenish depleted ER Ca²⁺ stores, a critical step in restoring normal cellular function.[2]

  • Alleviation of Endoplasmic Reticulum (ER) Stress: The replenishment of ER Ca²⁺ levels by this compound is crucial for the proper functioning of Ca²⁺-dependent chaperones involved in protein folding. This helps to mitigate the unfolded protein response (UPR) and reduce ER stress, a key contributor to neuronal apoptosis in neurodegenerative diseases.[9][11] Treatment with this compound has been shown to decrease the expression of key ER stress markers such as Binding Immunoglobulin Protein (BiP), phosphorylated IRE1α, and C/EBP homologous protein (CHOP).[11]

  • Enhancement of Mitochondrial Function: ER stress and mitochondrial health are intricately linked. By reducing ER stress, this compound improves mitochondrial bioenergetics. It has been shown to augment mitochondrial membrane potential, increase respiration and ATP synthesis, and promote mitochondrial biogenesis through pathways involving PGC-1α.[3][12]

  • Inhibition of Apoptosis: Through the combined effects of reducing ER stress and improving mitochondrial health, this compound attenuates apoptotic signaling. It has been observed to downregulate pro-apoptotic proteins like Bax and CHOP while upregulating anti-apoptotic proteins such as Bcl-2.[11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.

Table 1: In Vitro Efficacy of this compound
ParameterAssay SystemEffectConcentration / ValueReference
EC₅₀ SERCA2a ATPase ActivityConcentration for 50% maximal activation2.3 µM[13]
EC₅₀ ATP-dependent Ca²⁺ TranslocationConcentration for 50% maximal effect6.0 ± 0.3 µM[14][15]
Vmax Increase SERCA2 Ca²⁺-ATPase ActivityDose-dependent increase in maximal velocity~12-30% increase at 10 µM[7][13][15]
Neuroprotection ER Stress-Induced Cell Death (H₂O₂)Rescue of HEK cells from apoptosisSignificant protection at 10 µM[7]
Mitochondrial Respiration Human Myotubes (Seahorse Assay)Increased maximal respiration & spare capacity0.1 µM[16]
Table 2: In Vivo Efficacy of this compound in Neurodegeneration Models
Disease ModelAnimalTreatment RegimenKey OutcomesQuantitative ResultReference
Parkinson's Disease 6-OHDA-lesioned rat10 mg/kg, i.p.Amelioration of dyskinesiaSignificant reduction in abnormal involuntary movements[1][8]
Alzheimer's Disease APP/PS1 transgenic mouse10 mg/kg, i.p.Improved memory and cognitionRescue of deficits in Morris Water Maze test[8][10]
Ischemic Stroke MCAO rat model10 mg/kg, i.p.Reduction in brain damageSignificant reduction in total infarct volume (p < 0.001)[11]
Ischemic Stroke MCAO rat model10 mg/kg, i.p.Reduction in oxidative stressSignificant decrease in MDA (p < 0.01) & increase in GSH (p < 0.05)[11]
Ischemic Stroke Photothrombotic mouse model50 mg/kg, i.p.Reduction in brain infarct and edemaSignificant reduction compared to vehicle[17]

Signaling Pathways & Experimental Workflows

Signaling Pathway: this compound Neuroprotective Mechanism

This diagram illustrates the primary signaling cascade initiated by this compound. Activation of SERCA restores calcium homeostasis, which in turn alleviates ER stress and prevents the activation of downstream apoptotic pathways, ultimately promoting neuronal survival.

G cluster_0 Cytosol cluster_1 ER Lumen This compound This compound SERCA SERCA Pump This compound->SERCA Activates Ca_cyto Cytosolic Ca²⁺ (Elevated) SERCA->Ca_cyto Pumps In Ca_ER ER Ca²⁺ (Depleted) SERCA->Ca_ER Replenishes Mito Mitochondrial Dysfunction Apoptosis Apoptosis Mito->Apoptosis Triggers ER_Stress ER Stress (UPR Activation) Ca_ER->ER_Stress Alleviates ER_Stress->Mito ER_Stress->Apoptosis Triggers

Caption: this compound activates SERCA, restoring Ca²⁺ homeostasis and reducing ER stress-induced apoptosis.

Signaling Pathway: this compound Impact on Mitochondrial Bioenergetics

This diagram shows how SERCA activation by this compound indirectly enhances mitochondrial function. By stabilizing ER Ca²⁺ levels, this compound prevents mitochondrial Ca²⁺ overload and subsequent dysfunction, leading to improved ATP production and cell health.

G cluster_0 ER & Cytosol Interface cluster_1 Mitochondrion This compound This compound SERCA SERCA Activation This compound->SERCA ER_Ca Stable ER Ca²⁺ SERCA->ER_Ca AMPK AMPK Activation SERCA->AMPK Leads to Mito_Ca Balanced Mito Ca²⁺ ER_Ca->Mito_Ca Maintains PGC1a PGC-1α AMPK->PGC1a Activates Respiration ↑ Respiration ↑ ATP Synthesis Mito_Ca->Respiration Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio

Caption: this compound enhances mitochondrial biogenesis and function via SERCA and AMPK pathways.

Experimental Workflow: Preclinical Evaluation of this compound

This workflow outlines a typical multi-stage process for evaluating the efficacy of this compound, starting from initial in vitro validation to comprehensive in vivo testing in a neurodegenerative disease model.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Model A SERCA Activity Assay (Confirm Target Engagement) D Treat with this compound A->D B Neuronal Cell Culture (e.g., HT22, SH-SY5Y) C Induce Neurotoxic Stress (e.g., Glutamate, H₂O₂) B->C C->D E Assess Neuroprotection (Viability, Apoptosis, Ca²⁺ Imaging) D->E F Induce Pathology in Animal Model (e.g., 6-OHDA lesion for PD) E->F Proceed if neuroprotective G Chronic this compound Administration (e.g., 10 mg/kg, i.p.) F->G H Behavioral Testing (Motor function, Cognition) G->H I Post-mortem Tissue Analysis (Western Blot, IHC, Oxidative Stress) H->I

Caption: A standard workflow for testing this compound from in vitro validation to in vivo efficacy.

Experimental Protocols

SERCA Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA in isolated ER microsomes to confirm that this compound directly enhances pump activity.

  • Objective: To quantify the effect of this compound on the Vmax of SERCA.

  • Materials:

    • Isolated ER microsomes from tissue or cell culture.

    • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.

    • Ca²⁺ solutions of varying concentrations (to create a Ca²⁺ gradient).

    • ATP, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

    • This compound stock solution (in DMSO).

  • Protocol:

    • Prepare a reaction mixture containing Assay Buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH in a 96-well plate.

    • Add ER microsomes to each well.

    • Add varying concentrations of this compound or vehicle (DMSO) to respective wells.

    • Add Ca²⁺ to achieve a desired free Ca²⁺ concentration (e.g., saturating levels to determine Vmax).

    • Initiate the reaction by adding ATP.

    • Measure the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is coupled to ATP hydrolysis and is proportional to SERCA activity.

    • Calculate the specific activity (nmol ATP/min/mg protein) and plot the activity versus Ca²⁺ concentration to determine Vmax and Ca²⁺ affinity (KCa).[7][18]

In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol creates a unilateral lesion of dopaminergic neurons to model Parkinson's disease, which is then used to test the therapeutic effects of this compound.[1][19]

  • Objective: To assess the ability of this compound to ameliorate motor deficits in a rat model of PD.

  • Materials:

    • Adult male Sprague-Dawley or Wistar rats (200-250g).

    • 6-hydroxydopamine (6-OHDA) solution (e.g., 2 mg/mL in sterile saline with 0.02% ascorbic acid).[20]

    • Anesthesia (e.g., isoflurane).

    • Stereotactic frame, Hamilton syringe, dental drill.

    • This compound formulation for intraperitoneal (i.p.) injection.[5]

  • Protocol:

    • Anesthetize the rat and secure it in the stereotactic frame.

    • Perform a midline scalp incision to expose the skull. Identify bregma.

    • Drill a small hole at the calculated stereotactic coordinates for the medial forebrain bundle (MFB), for example: AP -2.2 mm, ML +1.5 mm relative to bregma.[20]

    • Slowly lower a Hamilton syringe needle to the target depth (DV -8.0 mm from dura).[20]

    • Infuse 6-OHDA solution (e.g., 5 µL) at a slow rate (1 µL/min). Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.[20]

    • Suture the incision and allow the animal to recover for 2-3 weeks for the lesion to develop fully.

    • Initiate chronic treatment with this compound (e.g., 10 mg/kg, i.p., daily) or vehicle.[8]

    • Conduct behavioral assessments, such as the apomorphine-induced rotation test or cylinder test, to quantify motor deficits and the therapeutic effect of the compound.

Western Blot Analysis for ER Stress Markers

This method is used to measure changes in the protein levels of key ER stress indicators in brain tissue or cell lysates following treatment with this compound.[11][18]

  • Objective: To determine if this compound reduces the expression of proteins involved in the unfolded protein response (UPR).

  • Materials:

    • Brain tissue homogenates or cell lysates from experimental groups.

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, PVDF membranes.

    • Primary antibodies: anti-BiP (GRP78), anti-p-IRE1α, anti-ATF4, anti-CHOP, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence (ECL) substrate.

  • Protocol:

    • Homogenize tissue or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.[18]

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.[18]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C, according to manufacturer's recommended dilutions.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band density using software like ImageJ and normalize to the loading control (β-actin).

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) in real-time to assess the impact of this compound on mitochondrial function in live cells.[16][21]

  • Objective: To evaluate changes in basal respiration, ATP-linked respiration, and maximal respiratory capacity in response to this compound.

  • Materials:

    • Cultured neuronal cells or myotubes.

    • Seahorse XF Cell Culture Microplate.

    • Seahorse XF Assay Medium (e.g., RPMI) supplemented with glucose, pyruvate, and glutamine.

    • This compound.

    • Seahorse XF Cell Mito Stress Test Kit containing oligomycin (B223565), FCCP, and a mix of rotenone/antimycin A.[22][23]

  • Protocol:

    • Seed cells in a Seahorse XF microplate and allow them to adhere and grow to the desired confluence.

    • Treat cells with this compound or vehicle for the desired duration (e.g., acute or chronic exposure).[16]

    • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator at 37°C.[21]

    • Load the sensor cartridge with the compounds from the Mito Stress Test Kit: oligomycin (Port A), FCCP (Port B), and rotenone/antimycin A (Port C).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure baseline OCR, then sequentially inject the inhibitors to measure:

      • OCR after oligomycin injection (measures ATP-linked respiration).

      • OCR after FCCP injection (measures maximal respiration).

      • OCR after rotenone/antimycin A injection (measures non-mitochondrial respiration).

    • Use the Seahorse software to calculate key parameters like basal respiration, spare respiratory capacity, and ATP production.[21]

Conclusion

This compound is a powerful research tool for investigating the role of Ca²⁺ dysregulation and ER stress in the pathology of neurodegenerative diseases. Its specific mechanism as a SERCA activator allows for the targeted modulation of a critical cellular homeostatic process. The data and protocols summarized in this guide provide a foundation for researchers to design and execute rigorous preclinical studies to further explore the therapeutic potential of SERCA activation in neurology and beyond.

References

Unraveling the Molecular Targets of CDN1163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDN1163 has emerged as a significant pharmacological tool, primarily recognized for its role as a potent, orally bioavailable, allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][2] This technical guide provides an in-depth exploration of the molecular targets of this compound, with a central focus on its interaction with SERCA isoforms. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to support further research and drug development efforts centered on SERCA activation.

Primary Molecular Target: Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)

The principal and well-established molecular target of this compound is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), a family of intracellular pumps responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum (ER) lumen.[3][4] This action is crucial for maintaining low cytosolic Ca²⁺ concentrations and for replenishing ER Ca²⁺ stores, which are vital for proper protein folding and cellular signaling.[5]

This compound functions as an allosteric activator, meaning it binds to a site on the SERCA protein distinct from the ATP or Ca²⁺ binding sites, inducing a conformational change that enhances the enzyme's activity.[6][7] This leads to an increased rate of Ca²⁺ uptake into the ER.[1][7]

Isoform-Specific Effects

This compound exhibits complex and sometimes differential effects on various SERCA isoforms, which are expressed in a tissue-specific manner.

  • SERCA1a: Found predominantly in fast-twitch skeletal muscle, SERCA1a expression has been shown to be downregulated in response to cerebral ischemia-reperfusion injury. Treatment with this compound was found to restore SERCA1a expression levels.[8]

  • SERCA2a: The primary cardiac isoform, SERCA2a activation by this compound is a key mechanism in studies exploring its cardioprotective effects.[6] this compound stimulates the ATPase activity of SERCA2a in a concentration-dependent manner.[6] Interestingly, while it increases the maximal activity (Vmax), some studies suggest it may modestly decrease the affinity of the pump for Ca²⁺ at higher concentrations.[9]

  • SERCA2b: This ubiquitous isoform is a major target of this compound in various tissues, including pancreatic β-cells and neuronal cells.[3][5] Activation of SERCA2b by this compound has been shown to protect against ER stress-induced cell death and improve metabolic function.[3][7] However, the effects can be time-dependent, with short-term exposure paradoxically suppressing Ca²⁺ uptake in some cell types, while longer-term exposure enhances it.[10][11]

  • SERCA3: In T lymphocytes, this compound has demonstrated isoform-specific effects, with evidence for an activating effect on the SERCA3-regulated Ca²⁺ store with short-term exposure.[10][11]

Quantitative Data on this compound-Target Interaction

The following table summarizes key quantitative parameters describing the interaction of this compound with its primary target, SERCA.

ParameterSERCA Isoform(s)ValueCell/System TypeReference
EC₅₀ SERCA (general)6.0 ± 0.3 μMSkeletal muscle SR vesicles[12]
Vmax Increase SERCA2Dose-dependent increaseER microsomes from ob/ob mice[7]
KCa (Ca²⁺ affinity) SERCA2a1.9 ± 0.3 µM (control) vs. 2.7 ± 0.2 µM (with this compound)Microsomes (in the absence of AMP-PCP)[9]
KCa (Ca²⁺ affinity) SERCA2a1.3 ± 0.2 nM (control) vs. 1.5 ± 0.2 nM (with this compound)Microsomes (in the presence of AMP-PCP)[9]

Downstream Signaling Pathways and Cellular Effects

Activation of SERCA by this compound initiates a cascade of downstream cellular events, primarily linked to the restoration of Ca²⁺ homeostasis and the amelioration of ER stress.

Attenuation of Endoplasmic Reticulum (ER) Stress

A primary consequence of impaired SERCA function is the depletion of ER Ca²⁺ stores, leading to the accumulation of unfolded or misfolded proteins and subsequent ER stress.[3] this compound, by enhancing SERCA activity, helps to replenish ER Ca²⁺ levels, thereby mitigating ER stress.[7][8] This has been demonstrated to be a key mechanism of its protective effects in models of diabetes, neurodegenerative diseases, and cerebral ischemia.[3][8][13]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum SERCA SERCA ER_Ca ER Ca²⁺ SERCA->ER_Ca Increases UPR Unfolded Protein Response (UPR) ER_Ca->UPR Regulates Apoptosis Apoptosis UPR->Apoptosis Can lead to Cytosolic_Ca Cytosolic Ca²⁺ Cytosolic_Ca->SERCA Pumped This compound This compound This compound->SERCA Activates ER_Stress ER Stress ER_Stress->UPR Activates ER_Stress->Apoptosis Induces

Caption: this compound activates SERCA, mitigating ER stress and apoptosis.

Modulation of Mitochondrial Function

The ER and mitochondria are physically and functionally linked, and Ca²⁺ signaling plays a critical role in this crosstalk. By restoring ER Ca²⁺ homeostasis, this compound indirectly influences mitochondrial function. Studies have shown that this compound can augment mitochondrial Ca²⁺ content, improve mitochondrial membrane potential, respiration, and ATP synthesis.[5] Furthermore, it can promote mitochondrial biogenesis.[3][5]

Mito_ER_Crosstalk cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion SERCA SERCA ER_Ca ER Ca²⁺ SERCA->ER_Ca Increases Cytosolic_Ca Cytosolic Ca²⁺ ER_Ca->Cytosolic_Ca Regulates Mito_Ca Mitochondrial Ca²⁺ Mito_Func Mitochondrial Function (Respiration, ATP Synthesis) Mito_Ca->Mito_Func Stimulates This compound This compound This compound->SERCA Activates Cytosolic_Ca->Mito_Ca Uptake

Caption: this compound enhances mitochondrial function via ER-mitochondria Ca²⁺ crosstalk.

Activation of AMP-Activated Protein Kinase (AMPK)

Several studies have reported that the beneficial metabolic effects of this compound may be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[2][3] AMPK is a central regulator of cellular energy homeostasis. Its activation by this compound could be a downstream consequence of altered cellular energy status due to increased SERCA-mediated ATP hydrolysis or through other indirect mechanisms.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key methodologies used to investigate the targets of this compound.

SERCA Activity Assays
  • Objective: To quantify the effect of this compound on the Ca²⁺-ATPase activity of SERCA.

  • Methodology:

    • Preparation of Microsomes: Isolate ER/SR microsomes from target tissues (e.g., liver, heart, skeletal muscle) or from cells overexpressing a specific SERCA isoform.[7]

    • ATPase Activity Measurement: The rate of ATP hydrolysis is measured in the presence of varying concentrations of Ca²⁺ and this compound. This is often done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

    • Data Analysis: The Vmax (maximum enzyme velocity) and EC₅₀ (half-maximal effective concentration) of this compound are determined by fitting the data to appropriate enzyme kinetic models.[7][12]

Calcium Uptake Assays
  • Objective: To measure the effect of this compound on the rate of Ca²⁺ transport into the ER/SR.

  • Methodology:

    • Microsome Preparation: As described above.

    • Ca²⁺ Measurement: Microsomes are incubated in a buffer containing a fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-3) and ATP to initiate Ca²⁺ uptake.[10] The change in fluorescence, which corresponds to the decrease in extra-vesicular Ca²⁺ concentration, is monitored over time.

    • Data Analysis: The initial rate of Ca²⁺ uptake is calculated from the fluorescence decay curve.[10]

Calcium_Uptake_Workflow Start Isolate ER/SR Microsomes Incubate Incubate with Fluorescent Ca²⁺ Indicator Start->Incubate Add_ATP Initiate Uptake with ATP Incubate->Add_ATP Monitor Monitor Fluorescence (Decrease indicates uptake) Add_ATP->Monitor Analyze Calculate Initial Rate of Ca²⁺ Uptake Monitor->Analyze Compare Compare rates with and without this compound Analyze->Compare

Caption: Workflow for measuring this compound's effect on Ca²⁺ uptake.

Cell-Based Assays for ER Stress and Apoptosis
  • Objective: To evaluate the protective effects of this compound against ER stress and subsequent apoptosis.

  • Methodology:

    • Cell Culture and Treatment: Culture appropriate cell lines (e.g., HEK cells, pancreatic β-cells, neurons) and induce ER stress using agents like thapsigargin, tunicamycin, or H₂O₂.[5][7] Co-treat cells with varying concentrations of this compound.

    • Western Blotting: Analyze the expression levels of key ER stress markers (e.g., BiP/GRP78, CHOP, p-IRE1α, p-PERK, ATF6) and apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2).[8]

    • Cell Viability Assays: Assess cell viability using methods such as MTT or trypan blue exclusion assays.[14]

    • TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis.[8]

Conclusion

This compound is a valuable chemical probe and a potential therapeutic lead that primarily targets SERCA pumps. Its ability to allosterically activate various SERCA isoforms leads to the restoration of intracellular Ca²⁺ homeostasis, which in turn alleviates ER stress, enhances mitochondrial function, and modulates key metabolic signaling pathways. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to further elucidate the mechanisms of action of this compound and to explore its therapeutic potential in a range of diseases characterized by impaired Ca²⁺ signaling and ER dysfunction.

References

The Allosteric SERCA Activator CDN1163: A Deep Dive into its Modulation of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

December 9, 2025

Abstract

CDN1163 is a novel small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). By enhancing the activity of this critical calcium pump, this compound modulates several key cellular signaling pathways, demonstrating therapeutic potential in a range of preclinical models of disease, including metabolic disorders, neurodegenerative diseases, and cerebral ischemia. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its impact on endoplasmic reticulum (ER) stress, mitochondrial function, and AMP-activated protein kinase (AMPK) signaling. Detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a vital ion pump responsible for sequestering cytosolic calcium ions (Ca²⁺) into the lumen of the ER, thereby maintaining intracellular Ca²⁺ homeostasis. Dysregulation of SERCA function is implicated in the pathophysiology of numerous diseases, leading to ER stress, mitochondrial dysfunction, and apoptosis. This compound has emerged as a key pharmacological tool to investigate the therapeutic potential of SERCA activation. This document synthesizes the current understanding of this compound's effects on cellular signaling, providing a comprehensive resource for the scientific community.

Mechanism of Action of this compound

This compound is an allosteric activator of SERCA, meaning it binds to a site on the enzyme distinct from the active site to enhance its catalytic activity.[1] Specifically, it has been shown to increase the maximal velocity (Vmax) of SERCA2's Ca²⁺-ATPase activity in a dose-dependent manner.[1] This enhanced activity leads to more efficient pumping of Ca²⁺ from the cytosol into the ER, thereby restoring ER Ca²⁺ levels and mitigating the downstream consequences of Ca²⁺ dyshomeostasis.[1][2] Studies have shown that this compound does not dissociate the endogenous SERCA2a–PLN (phospholamban) complex, but rather synergizes with ATP to promote a pre-activated conformation of the pump.[3]

Core Signaling Pathways Modulated by this compound

The primary effect of this compound—the enhancement of SERCA activity—triggers a cascade of downstream effects on several interconnected signaling pathways.

Attenuation of Endoplasmic Reticulum (ER) Stress

Depletion of ER Ca²⁺ stores is a primary trigger of the unfolded protein response (UPR) and ER stress. By restoring ER Ca²⁺ levels, this compound effectively alleviates ER stress.[1][4] This is evidenced by the reduced expression and phosphorylation of key ER stress markers. In the livers of obese mice treated with this compound, there is a significant decrease in the phosphorylation of PERK and its downstream target eIF2α, as well as reduced expression of the pro-apoptotic transcription factor CHOP.[1] Similarly, this compound treatment mitigates ER stress in cerebral ischemia-reperfusion injury by decreasing the expression of markers such as BiP, p-IRE1α, and ATF6.[4]

ER_Stress_Pathway cluster_Cytosol Cytosol SERCA SERCA Ca_ER ER Ca²⁺ SERCA->Ca_ER Increases BiP BiP Ca_ER->BiP Maintains binding UPR_sensors PERK, IRE1α, ATF6 ER_Stress ER Stress UPR_sensors->ER_Stress Induces BiP->UPR_sensors Inhibits Ca_cyto Cytosolic Ca²⁺ Ca_cyto->SERCA Pumped This compound This compound This compound->SERCA Activates Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound-mediated attenuation of ER stress.
Enhancement of Mitochondrial Function

The ER and mitochondria are physically and functionally linked, and Ca²⁺ signaling plays a crucial role in this crosstalk. This compound has been shown to improve mitochondrial bioenergetics.[2][5] Treatment with this compound augments mitochondrial Ca²⁺ content, membrane potential, respiration, and ATP synthesis.[2] This is associated with an upregulation of mitochondrial biogenesis, including the expression of peroxisome proliferator-activated receptor γ coactivator 1α (PGC1α).[2] In human skeletal muscle cells, this compound enhances oxidative spare capacity and maximal respiration.[5]

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a master regulator of cellular energy metabolism. This compound treatment leads to the phosphorylation and activation of AMPKα at Thr172 in both human skeletal muscle cells and the livers of obese mice.[1][5] This activation of AMPK is thought to be a key mechanism through which this compound improves metabolic parameters. Activated AMPK can, in turn, promote mitochondrial biogenesis through PGC1α and regulate glucose and lipid metabolism.[1][6]

AMPK_Mitochondria_Pathway This compound This compound SERCA SERCA This compound->SERCA Activates ER_Ca ER Ca²⁺ Homeostasis SERCA->ER_Ca Restores AMPK AMPK ER_Ca->AMPK Modulates pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation PGC1a PGC1α pAMPK->PGC1a Activates Metabolism Improved Glucose & Lipid Metabolism pAMPK->Metabolism Mitochondria Mitochondrial Biogenesis & Function PGC1a->Mitochondria Promotes Mitochondria->Metabolism Enhances

Caption: this compound's impact on AMPK and mitochondrial pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell/SystemConcentration/DoseResultReference
SERCA2a Activation (EC₅₀) Cardiac Microsomes2.3 µM-[7]
SERCA2 Vmax ER Microsomes from Liver10 µM~1.5-fold increase[1]
AMPKα Phosphorylation (Thr172) Human Myotubes0.1 µM (5 days)Significant increase[5]
ER Ca²⁺ Accumulation HEK cells10 µMSignificant enhancement[1]
Mitochondrial Respiration Human Myotubes0.1 µM (5 days)Increased spare respiratory capacity[5]
Neuronal Viability (OGD/R) N2a cells10 µMRestoration of SERCA2b and 1a expression[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDose & RegimenKey FindingsReference
ob/ob Mice Type 2 Diabetes50 mg/kg, i.p., 5 daysLowered fasting blood glucose, improved glucose tolerance, reduced hepatosteatosis[1][6]
db/db Mice Type 2 DiabetesNot specifiedImproved glucose tolerance and endothelial function[8][9]
Rats Cerebral Ischemia-Reperfusion10 mg/kg, i.p.Reduced infarct volume, improved neurological scores[4]
mdx Mice Duchenne Muscular Dystrophy40 mg/kg, i.p., 3x/week, 7 weeksDecreased muscular degeneration and fibrosis[10]
APP/PS1 Mice Alzheimer's DiseaseNot specifiedAlleviated memory loss and motor deficits[11][12]

Detailed Experimental Protocols

This section provides an overview of common methodologies used in the cited studies. For complete details, please refer to the original publications.

In Vitro SERCA Activity Assay

SERCA_Activity_Assay start Isolate ER Microsomes from tissue or cells incubate Incubate microsomes with varying concentrations of this compound start->incubate add_reagents Add assay buffer containing Ca²⁺, Mg²⁺, and ATP incubate->add_reagents measure_pi Measure inorganic phosphate (B84403) (Pi) release over time (e.g., colorimetric assay) add_reagents->measure_pi analyze Calculate Vmax and EC₅₀ values measure_pi->analyze

Caption: Workflow for in vitro SERCA activity assay.

Protocol:

  • Microsome Isolation: Homogenize tissue or cells in a buffered solution and perform differential centrifugation to isolate the microsomal fraction enriched with ER membranes.

  • Incubation with this compound: Pre-incubate the microsomal preparations with various concentrations of this compound or vehicle control.

  • Assay Initiation: Initiate the reaction by adding an assay buffer containing a defined concentration of free Ca²⁺, Mg²⁺, and ATP.

  • Measurement of ATPase Activity: Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric method.

  • Data Analysis: Plot the rate of Pi release against the this compound concentration to determine the EC₅₀ and maximal activation.

Western Blotting for Signaling Proteins

Protocol:

  • Cell/Tissue Lysis: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AMPK, total AMPK, CHOP) overnight at 4°C.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Animal Studies

Protocol (Example: ob/ob mouse model):

  • Animal Model: Use male ob/ob mice, a genetic model of obesity and type 2 diabetes.

  • This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 5 days).[13]

  • Metabolic Phenotyping: Monitor fasting blood glucose levels and perform glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT).

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., liver, skeletal muscle) for further analysis (e.g., Western blotting, gene expression analysis).

Conclusion and Future Directions

This compound is a powerful pharmacological tool that has significantly advanced our understanding of the therapeutic potential of SERCA activation. Its ability to mitigate ER stress, enhance mitochondrial function, and activate AMPK underscores its promise in treating a variety of diseases characterized by cellular stress and metabolic dysregulation. Future research should focus on elucidating the precise molecular interactions between this compound and the SERCA pump, further defining its downstream signaling networks in different cell types and disease contexts, and evaluating its long-term efficacy and safety in more extensive preclinical models. The development of more potent and specific SERCA activators based on the structure and mechanism of this compound represents an exciting frontier in drug discovery.

References

The Discovery and Development of CDN1163: A SERCA2 Activator for Metabolic and Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of intracellular calcium (Ca²⁺) homeostasis, particularly within the endoplasmic reticulum (ER), is a critical pathogenic factor in a range of diseases, including type 2 diabetes, neurodegenerative disorders, and myopathies. A key regulator of ER Ca²⁺ levels is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. Impaired SERCA function leads to ER Ca²⁺ depletion, triggering the unfolded protein response (UPR) and subsequent ER stress, which contributes to cellular dysfunction and apoptosis. CDN1163 has emerged as a novel small-molecule allosteric activator of SERCA2, offering a promising therapeutic strategy to restore Ca²⁺ homeostasis and mitigate ER stress. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction: The SERCA Pump as a Therapeutic Target

The SERCA pump is a vital P-type ATPase that actively transports Ca²⁺ ions from the cytosol into the ER lumen, a process critical for maintaining the low cytosolic Ca²⁺ concentrations required for proper cell signaling and for ensuring a high Ca²⁺ concentration within the ER, which is essential for correct protein folding.[1][2] The SERCA family has several isoforms, with SERCA2b being ubiquitously expressed and playing a crucial role in cellular housekeeping.

Dysfunction of SERCA2 has been implicated in the pathophysiology of insulin (B600854) resistance in obesity and diabetes.[3] Reduced SERCA activity leads to ER stress, which in turn can impair insulin signaling and contribute to β-cell apoptosis.[1][3] Consequently, pharmacological activation of SERCA2 presents a rational approach to combat these conditions by restoring ER function.

Discovery of this compound

This compound was identified as a potent, small-molecule allosteric activator of SERCA2.[3][4] It was developed to directly bind to the SERCA enzyme, inducing a conformational change that enhances its Ca²⁺-ATPase activity.[3][5] This activation leads to an increased rate of Ca²⁺ uptake into the ER, thereby replenishing ER Ca²⁺ stores and alleviating ER stress.[3][6]

Mechanism of Action

This compound functions as an allosteric activator, meaning it binds to a site on the SERCA enzyme distinct from the ATP or Ca²⁺ binding sites.[3][5] This interaction perturbs the enzyme's structure, leading to its activation.[3] Studies have shown that this compound does not activate SERCA2a by dissociating its endogenous inhibitor, phospholamban (PLN).[5][7] Instead, it synergizes with ATP to shift the equilibrium of SERCA2a's cytosolic headpiece domains toward a closed, pre-activated conformation that is more competent for Ca²⁺ transport.[5] This allosteric modulation increases the maximal velocity (Vmax) of the pump's Ca²⁺-ATPase activity.[3][7]

The primary consequence of SERCA2 activation by this compound is the restoration of ER Ca²⁺ homeostasis. This has several critical downstream effects:

  • Attenuation of ER Stress: By refilling ER Ca²⁺ stores, this compound mitigates the activation of the three main ER stress sensors: PERK, IRE1α, and ATF6.[3][8] This leads to a reduction in ER stress-mediated apoptosis, characterized by decreased expression of pro-apoptotic factors like CHOP.[2][8]

  • Activation of AMPK Pathway: Improved Ca²⁺ handling appears to lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[3][9] AMPK activation contributes to improved mitochondrial biogenesis and function, reduced expression of genes involved in gluconeogenesis and lipogenesis, and enhanced glucose uptake.[3][10][11]

  • Improved Mitochondrial Function: By normalizing ER Ca²⁺ levels, this compound prevents excessive Ca²⁺ transfer to mitochondria, which can otherwise lead to mitochondrial dysfunction and oxidative stress.[1] this compound has been shown to enhance mitochondrial membrane potential, respiration, and ATP synthesis.[1][12]

The signaling cascade initiated by this compound is depicted in the diagram below.

CDN1163_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Mitochondria SERCA SERCA2 Ca_ER ER Ca²⁺ SERCA->Ca_ER Ca²⁺ Uptake AMPK AMPK Activation SERCA->AMPK Activation (indirect) ER_Stress ER Stress (PERK, IRE1α, ATF6) Ca_ER->ER_Stress Alleviation CHOP CHOP-mediated Apoptosis ER_Stress->CHOP Activation ER_Stress->AMPK Inhibition This compound This compound This compound->SERCA Allosteric Activation Ca_Cyto Cytosolic Ca²⁺ Ca_Cyto->SERCA Mito Mitochondrial Biogenesis & Function AMPK->Mito Gluco ↓ Gluconeogenesis ↓ Lipogenesis AMPK->Gluco

Caption: Signaling pathway of this compound action.

Preclinical Data and Therapeutic Applications

This compound has demonstrated significant therapeutic potential across a variety of preclinical disease models.

Metabolic Disorders

In genetic models of obesity and type 2 diabetes (ob/ob and db/db mice), this compound administration led to marked improvements in metabolic health.[3][13] Treatment significantly lowered fasting blood glucose, improved glucose tolerance, and reversed hepatic steatosis.[3][9] Notably, these beneficial effects on glucose levels were sustained for weeks after treatment cessation in ob/ob mice.[3] The metabolic improvements were associated with reduced expression of hepatic genes for gluconeogenesis and lipogenesis, increased energy expenditure, and enhanced expression of uncoupling proteins (UCP1, UCP3) in brown adipose tissue.[3][11]

Parameter Model Treatment Result Reference
Fasting Blood Glucoseob/ob mice50 mg/kg/day, 5 days (i.p.)↓ 70% (Day 50 vs. vehicle)[3]
Glucose Tolerance (AUC)ob/ob mice50 mg/kg/day, 5 days (i.p.)Significantly improved vs. vehicle[3]
Glucose Tolerance (OGTT)db/db mice5 days (i.p.)Significantly decreased blood glucose at 60 & 120 min[13]
Hepatic Steatosisob/ob mice50 mg/kg/day, 5 days (i.p.)Ameliorated (Reduced lipid accumulation)[3]
Energy Expenditureob/ob mice50 mg/kg/day, 5 days (i.p.)Increased [3]
SERCA2a Activity (EC₅₀)In vitroN/A2.3 µM [5][7]
Glucose OxidationHuman Myotubes0.01-0.1 µM, 4 hoursIncreased [10]

Table 1: Summary of Quantitative Data for this compound in Metabolic Models.

Neurodegenerative and Neurological Disorders

ER stress is a key pathological feature of many neurodegenerative diseases. This compound has shown neuroprotective effects in several models.

  • Cerebral Ischemia-Reperfusion (IR) Injury: In a rat model of stroke (MCAO), this compound treatment significantly reduced brain infarct volume and edema.[8] This was accompanied by a marked reduction in ER stress markers (p-PERK, p-IRE1α), oxidative stress, and apoptosis (reduced TUNEL-positive cells).[8]

  • Parkinson's and Alzheimer's Disease: this compound has been reported to protect neurons from ER stress-induced cell death in vitro.[2][13] It has also been shown to reduce dyskinesia in a rat model of Parkinson's disease and improve cognitive function in a mouse model of Alzheimer's disease.[6][14]

Parameter Model Treatment Result Reference
Total Infarct VolumeRat MCAO10 mg/kg↓ ~50% vs. vehicle (p < 0.001)[8]
Brain Edema VolumeRat MCAO10 mg/kg↓ ~60% vs. vehicle (p < 0.001)[8]
Oxidative Stress (MDA)Rat MCAO10 mg/kg↓ ~35% vs. vehicle (p < 0.01)[8]
Apoptosis (Bax expression)Rat MCAO10 mg/kg↓ ~40% vs. vehicle (p < 0.01)[8]

Table 2: Summary of Quantitative Data for this compound in a Cerebral IR Model.

Muscular Dystrophy

In the mdx mouse model of Duchenne muscular dystrophy, chronic administration of this compound reduced cytosolic Ca²⁺ levels, decreased muscular degeneration and fibrosis, and prevented exercise-induced muscle damage.[4]

Key Experimental Protocols

SERCA Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA in the presence of Ca²⁺.

  • Preparation of Microsomes: Isolate ER microsomes from tissue (e.g., liver) or cultured cells via differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing MOPS, KCl, MgCl₂, NaN₃, EGTA, and varying concentrations of free Ca²⁺.

  • Initiation: Add microsomes to the reaction mixture with or without various concentrations of this compound (e.g., 0.1-100 µM). Warm to 37°C.

  • Reaction: Start the reaction by adding ATP. The reaction measures the liberation of inorganic phosphate (B84403) (Pi) from ATP.

  • Termination and Measurement: Stop the reaction at various time points with a quenching solution (e.g., SDS). Measure the amount of Pi produced using a colorimetric method, such as the malachite green assay.

  • Analysis: Calculate the Vmax (maximal rate of ATP hydrolysis) and KCa (Ca²⁺ concentration at half-maximal activity) by fitting the data to the Michaelis-Menten equation.[5]

In Vivo Glucose Tolerance Test (GTT)

This protocol assesses the ability of an animal to clear a glucose load from the blood.

  • Animal Preparation: Fast mice (e.g., ob/ob or db/db mice) overnight (approx. 12-16 hours) but allow free access to water.

  • Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 5 days).[3]

  • Baseline Measurement: On the day of the test, measure baseline blood glucose from a tail snip using a glucometer (Time 0).

  • Glucose Challenge: Administer a bolus of D-glucose (e.g., 1 g/kg body weight) via i.p. injection.[3]

  • Time-Course Measurement: Measure blood glucose levels at specified time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose clearance.

The general workflow for a preclinical efficacy study is outlined below.

Experimental_Workflow cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo / In Vitro Analysis start Disease Model (e.g., ob/ob mice) treatment Treatment Phase This compound vs. Vehicle (e.g., 5 days, i.p.) start->treatment gtt Metabolic Testing (GTT, ITT) treatment->gtt tissue Tissue Harvest (Liver, Adipose, Brain) gtt->tissue western Western Blot (ER Stress Markers, AMPK Phosphorylation) tissue->western qprc qRT-PCR (Gene Expression) tissue->qprc histo Histology (H&E, Oil Red O) tissue->histo activity SERCA Activity Assay tissue->activity

Caption: A representative experimental workflow for preclinical studies.

Conclusion and Future Directions

This compound is a promising preclinical drug candidate that validates SERCA2 as a druggable target for a host of diseases rooted in ER stress and Ca²⁺ dyshomeostasis. Its ability to allosterically activate the SERCA2 pump, thereby reducing ER stress, improving mitochondrial function, and activating beneficial metabolic pathways like AMPK, provides a multi-faceted therapeutic effect. The robust efficacy demonstrated in animal models of type 2 diabetes, stroke, and muscular dystrophy highlights its broad therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound or developing next-generation SERCA activators with improved potency and bioavailability. Long-term safety and efficacy studies are necessary prerequisites for translation to clinical trials. The continued exploration of SERCA activators holds significant promise for developing novel treatments for a wide range of debilitating metabolic and degenerative diseases.

References

The Impact of CDN1163 on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CDN1163, a small molecule activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), on mitochondrial function. The information presented is collated from multiple studies and is intended to serve as a comprehensive resource for understanding the mechanisms of action and experimental findings related to this compound.

Core Mechanism of Action

This compound is an allosteric activator of SERCA, an ATP-dependent pump responsible for sequestering cytosolic Ca2+ into the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] By enhancing SERCA activity, this compound helps maintain low cytosolic Ca2+ levels and ensures adequate Ca2+ stores within the ER. This primary action has significant downstream consequences for mitochondrial function, primarily through the modulation of cellular energy homeostasis and Ca2+ signaling between the ER and mitochondria.

Quantitative Effects on Mitochondrial Parameters

The following tables summarize the key quantitative effects of this compound on mitochondrial function as reported in various studies.

Table 1: Effects of this compound on Mitochondrial Respiration
Cell Type/ModelTreatmentParameterEffectReference
Human Myotubes0.1 µM this compound (Acute)Maximal RespirationIncreased[2]
Human Myotubes0.1 µM this compound (Acute)Spare Respiratory CapacityIncreased[2]
Human MyotubesThis compound (Chronic)Spare Respiratory CapacitySignificantly Increased[2]
Human MyotubesThis compound (Chronic)Maximal RespirationTendency to Increase (p=0.058)[2]
Pancreatic β-cellsThis compoundOxygen Consumption RateAccelerated[3]
db/db miceThis compoundVO2 (during exercise)Significantly Increased[4]
Table 2: Effects of this compound on Mitochondrial Bioenergetics and Biogenesis
Cell Type/ModelTreatmentParameterEffectReference
Pancreatic β-cellsThis compoundMitochondrial Membrane PotentialAugmented[3][5]
Pancreatic β-cellsThis compoundATP SynthesisAugmented[3][5]
Mouse Neuronal N2A CellsThis compound (up to 2 days)Mitochondrial Membrane PotentialHyperpolarization[6][7]
Pancreatic β-cellsThis compoundMitochondrial Ca2+ ContentAugmented[3][5]
Mouse Neuronal N2A CellsThis compound (3 hours)Mitochondrial Ca2+ LevelRaised[6][7]
Pancreatic β-cellsThis compoundPGC1α ExpressionUpregulated[3][5]
ob/ob miceThis compoundMitochondrial BiogenesisImproved[8][9]
Table 3: Effects of this compound on Oxidative Stress
Cell Type/ModelTreatmentParameterEffectReference
Palmitate-treated β-cellsThis compoundCytosolic & Mitochondrial Oxidative StressPrevented[3][5]
Aged Mice Gastrocnemius MuscleThis compoundMitochondrial ROS ProductionReduced[10]
Sod1-/- miceThis compoundMitochondrial ROS GenerationReversed[11]
Cerebral IR Injury ModelThis compound (10 mg/kg)Malondialdehyde (MDA) LevelsReduced (p < 0.01)[12]
Cerebral IR Injury ModelThis compound (10 mg/kg)Glutathione (GSH) LevelsRestored (p < 0.05)[12]

Signaling Pathways Modulated by this compound

This compound enhances mitochondrial function through the activation of key metabolic signaling pathways. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

CDN1163_Signaling_Pathway This compound This compound SERCA SERCA Pump This compound->SERCA activates ATP_Hydrolysis ↑ ATP Hydrolysis SERCA->ATP_Hydrolysis AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Hydrolysis->AMP_ATP_Ratio AMPK AMPK Activation (↑ p-AMPKα Thr172) AMP_ATP_Ratio->AMPK PGC1a ↑ PGC1α Expression AMPK->PGC1a Mito_Function Enhanced Mitochondrial Function (↑ Respiration, ↑ ATP Synthesis) AMPK->Mito_Function Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Mito_Biogenesis->Mito_Function

Caption: this compound signaling pathway enhancing mitochondrial function.

The activation of SERCA by this compound increases ATP hydrolysis, leading to an elevated AMP:ATP ratio.[2] This activates AMPK, which in turn promotes mitochondrial biogenesis, in part through the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α).[8][3][5] Activated AMPK and increased mitochondrial mass collectively lead to enhanced mitochondrial respiration and ATP production.[2][3][5]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a critical tool for assessing real-time cellular respiration. The "mitochondrial stress test" is a standard assay used to determine key parameters of mitochondrial function.

Protocol Overview:

  • Cell Seeding: Plate cells (e.g., primary human myotubes) in a Seahorse XF cell culture microplate and allow them to adhere and differentiate.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 0.1 µM) for a specified duration (acute or chronic).[2]

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.

  • Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different respiratory states. A typical injection strategy is:

    • Port A: Oligomycin (e.g., 5 µM) to inhibit ATP synthase (Complex V), revealing ATP-linked respiration and proton leak.[2]

    • Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (e.g., 3 µM), an uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.[2]

    • Port C: Rotenone (e.g., 1 µM) and/or Antimycin A to inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[2]

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. From the resulting profile, basal respiration, maximal respiration, spare respiratory capacity, and ATP production can be calculated.

Seahorse_Workflow cluster_prep Preparation cluster_assay Mitochondrial Stress Test Seed_Cells Seed Cells in XF Microplate Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Change_Medium Change to Assay Medium Treat_this compound->Change_Medium Basal Measure Basal Respiration (OCR) Change_Medium->Basal Inject_Oligo Inject Oligomycin Basal->Inject_Oligo Port A ATP_OCR Measure ATP-linked OCR & Proton Leak Inject_Oligo->ATP_OCR Inject_FCCP Inject FCCP ATP_OCR->Inject_FCCP Port B Max_OCR Measure Maximal Respiration Inject_FCCP->Max_OCR Inject_Rot Inject Rotenone/ Antimycin A Max_OCR->Inject_Rot Port C Non_Mito_OCR Measure Non-Mitochondrial OCR Inject_Rot->Non_Mito_OCR

Caption: Experimental workflow for the Seahorse mitochondrial stress test.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is typically measured using fluorescent dyes.

Protocol Overview (using JC-1):

  • Cell Preparation: Culture and treat cells with this compound as required.

  • Dye Loading: Incubate the cells with JC-1 dye. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low membrane potential and forms red fluorescent "J-aggregates" in healthy mitochondria with high membrane potential.

  • Imaging/Analysis: After incubation and washing, the fluorescence is measured. The ratio of red to green fluorescence is calculated, which provides a quantitative measure of the mitochondrial membrane potential. An increase in this ratio indicates hyperpolarization.[6][7]

  • Instrumentation: Measurements can be performed using a fluorescence microscope, plate reader, or flow cytometer.

Measurement of Mitochondrial Calcium ([Ca2+]m)

Specific fluorescent probes are used to measure Ca2+ levels within the mitochondrial matrix.

Protocol Overview (using Rhod-2):

  • Cell Preparation: Culture and treat cells with this compound.

  • Dye Loading: Incubate cells with Rhod-2 AM, the acetoxymethyl ester form of the dye, which allows it to cross cell membranes.

  • De-esterification: Inside the cell, esterases cleave the AM group, trapping the Rhod-2 probe within the cell, where it preferentially accumulates in the mitochondria due to its positive charge.

  • Imaging: Live-cell imaging is performed using a fluorescence microscope. An increase in Rhod-2 fluorescence intensity corresponds to an increase in mitochondrial Ca2+ concentration.[6][7]

Quantification of ATP Levels

Cellular ATP content can be determined using bioluminescence-based assays.

Protocol Overview:

  • Cell Lysis: After treatment with this compound, cells are lysed to release their contents, including ATP.

  • Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferin (B1168401) and luciferase. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminescence Measurement: The amount of light produced is measured using a luminometer and is directly proportional to the ATP concentration in the sample.[3]

Summary and Implications

This compound robustly enhances mitochondrial function across various cell types and in vivo models. Its primary mechanism, the activation of SERCA, initiates a signaling cascade that improves mitochondrial bioenergetics, promotes mitochondrial biogenesis, and protects against oxidative stress. These effects are largely mediated by the activation of the AMPK pathway. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound for metabolic and neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.

References

Methodological & Application

Application Notes and Protocols for CDN1163 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration protocols, and mechanistic insights for the use of CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), in various mouse models. The following sections detail quantitative data, experimental methodologies, and relevant signaling pathways to guide researchers in their study design.

Summary of this compound Dosage and Administration in Mouse Models

The following table summarizes the dosages and administration routes of this compound used in several key studies with mouse models. This information is intended to facilitate the selection of an appropriate treatment regimen based on the specific research question and mouse model.

Mouse ModelDosageAdministration RouteVehicleTreatment DurationKey Findings
db/db (Diabetes) Not specified in abstractIntraperitoneal injectionVehicle5 consecutive daysAmeliorated endothelial dysfunction and insulin (B600854) resistance.[1]
C57BL/6J (Behavioral) 10 mg/kg, 20 mg/kgIntraperitoneal (i.p.)10% DMSO and 90% corn oil17 days (chronic)Chronic administration affected spatial cognitive flexibility.[2]
ob/ob (Obesity, Diabetes) 50 mg/kgIntraperitoneal10% DMSO, 10% Tween 80 in 0.9% NaCl5 consecutive daysLowered fasting blood glucose, improved glucose tolerance, and ameliorated hepatosteatosis.[3]
C57BL/6J (Behavioral) 10 mg/kg, 20 mg/kgIntraperitoneal (i.p.)10% DMSO in corn oil17 consecutive days (chronic)Induced anxiogenic and depressive-like behavioral effects.[4]
mdx (Duchenne Muscular Dystrophy) 40 mg/kgIntraperitoneal injection10% DMSO, 10% Tween-80 in PBS7 weeks (3 times per week)Decreased muscular degeneration and fibrosis.[5]
Sod1-/- (Oxidative Stress) Not specified in abstractNot specified in abstractNot specified in abstract7 weeksRestored SERCA activity and reversed muscle atrophy and weakness.[6]
Mc4r-/- (Obesity) Not specified in abstract3 injections per weekNot specified in abstract8 weeksChanged cardiac metabolic fluxes without impairing heart function.[7]

Signaling Pathway of this compound

This compound acts as an allosteric activator of SERCA, primarily SERCA2. This activation enhances the pumping of Ca2+ from the cytosol into the endoplasmic reticulum (ER), thereby restoring ER Ca2+ homeostasis. This primary action triggers a cascade of downstream effects that ameliorate cellular stress and improve metabolic function.

CDN1163_Signaling_Pathway This compound This compound SERCA2 SERCA2 Activation This compound->SERCA2 ER_Ca Increased ER Ca2+ SERCA2->ER_Ca AMPK AMPK Activation SERCA2->AMPK ER_Stress Reduced ER Stress ER_Ca->ER_Stress Metabolism Improved Glucose and Lipid Metabolism ER_Stress->Metabolism Apoptosis Decreased Apoptosis ER_Stress->Apoptosis Mito_Biogenesis Improved Mitochondrial Biogenesis AMPK->Mito_Biogenesis AMPK->Metabolism

Caption: this compound activates SERCA2, leading to reduced ER stress and improved metabolism.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in mouse models are provided below.

Preparation and Administration of this compound

Objective: To prepare this compound for intraperitoneal injection in mice.

Materials:

  • This compound (e.g., from MedChemExpress LLC or Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Tween 80

  • Phosphate-buffered saline (PBS) or 0.9% NaCl

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for injection

Protocol:

  • Vehicle Preparation:

    • For DMSO/Corn Oil Vehicle: Prepare a solution of 10% DMSO in corn oil.[2][4] For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO with 900 µl of corn oil. Vortex thoroughly to ensure a homogenous solution.

    • For DMSO/Tween 80/Saline Vehicle: Prepare a vehicle solution of 10% DMSO and 10% Tween 80 in 0.9% NaCl or PBS.[3][5] For a 1 ml solution, mix 100 µl of DMSO, 100 µl of Tween 80, and 800 µl of saline/PBS. Vortex until the solution is clear.

  • This compound Dissolution:

    • Weigh the required amount of this compound based on the desired dosage (e.g., 10, 20, 40, or 50 mg/kg) and the weight of the mice to be treated.

    • Dissolve the weighed this compound in the prepared vehicle to achieve the final desired concentration. For example, for a 20 mg/kg dose in a mouse weighing 25g, with an injection volume of 10 ml/kg, you would need to inject 0.25 ml of a 2 mg/ml solution.

    • Vortex the solution thoroughly to ensure complete dissolution of the compound.

  • Administration:

    • Administer the prepared this compound solution or vehicle to the mice via intraperitoneal (i.p.) injection using an appropriate gauge needle.

    • The frequency and duration of administration will depend on the specific study design (e.g., daily for 5 or 17 days, or 3 times a week for 7 weeks).[1][2][5]

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose metabolism.

Protocol:

  • Fast the mice overnight (typically 12-16 hours) with free access to water.

  • Administer this compound or vehicle according to the study protocol.

  • At a designated time point after the final treatment, measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.

  • Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.

  • Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[1]

  • Blood samples can also be collected at baseline and at the final time point to measure serum insulin levels.[1]

Assessment of Vascular Function

Objective: To evaluate the effect of this compound on endothelial-dependent and -independent vasorelaxation in aortic rings.

Protocol:

  • Euthanize the mouse and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Ringer solution.

  • Cut the aorta into rings of approximately 2 mm in length.

  • Mount the aortic rings in an organ chamber filled with Krebs-Ringer solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.0 g for at least 60 minutes.

  • Pre-contract the aortic rings with L-phenylephrine.

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine (B1216132) (ACh) to assess endothelium-dependent relaxation.

  • In a separate set of experiments, after pre-contraction with L-phenylephrine, add increasing concentrations of sodium nitroprusside (SNP) to assess endothelium-independent relaxation.[1]

  • Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by L-phenylephrine.

Experimental Workflow for a Chronic this compound Study

The following diagram illustrates a typical experimental workflow for a chronic study investigating the effects of this compound in a mouse model.

Experimental_Workflow Start Start: Acclimatization of Mice Grouping Randomize into Treatment Groups (Vehicle vs. This compound) Start->Grouping Treatment Chronic this compound Administration (e.g., 17 days, i.p.) Grouping->Treatment Behavioral Behavioral Testing (e.g., Open Field, Morris Water Maze) Treatment->Behavioral Metabolic Metabolic Phenotyping (e.g., OGTT, Body Weight) Treatment->Metabolic Tissue Tissue Collection (Brain, Liver, Muscle, etc.) Behavioral->Tissue Metabolic->Tissue Analysis Biochemical & Molecular Analysis (Western Blot, qPCR, etc.) Tissue->Analysis End End: Data Analysis & Interpretation Analysis->End

Caption: A typical workflow for a chronic this compound study in mice.

References

Application Notes and Protocols: Long-Term vs. Short-Term In Vitro Effects of CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the time-dependent effects of CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), in various in vitro models. The following sections summarize key quantitative data, provide detailed experimental protocols for reproducing these findings, and illustrate the underlying signaling pathways.

Introduction

This compound is a valuable pharmacological tool for modulating SERCA activity, which plays a critical role in maintaining intracellular Ca2+ homeostasis.[1][2][3][4] Dysregulation of SERCA function is implicated in numerous diseases, making this compound a compound of significant interest for therapeutic development.[5][6][7][8][9] Understanding the differential effects of short-term versus long-term exposure to this compound is crucial for designing experiments and interpreting results accurately. This document outlines the complex, time- and SERCA isoform-specific actions of this compound observed in in vitro settings.[1][2][3]

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize the key quantitative findings from in vitro studies on this compound, highlighting the differences between short-term and long-term treatment protocols.

Table 1: Effects of this compound on SERCA2b-Regulated Ca2+ Stores in Jurkat T Lymphocytes

Treatment DurationParameterThis compound ConcentrationObservationFold Change/Quantitative Value
Short-Term (20 min)TCR-mediated Ca2+ release10 µMReduced Ca2+ releasePeak ratio units: 0.15 ± 0.04 (vs. 0.29 ± 0.06 untreated)[1]
Short-Term (<30 min)TG-induced Ca2+ release10 µMReduced Ca2+ release-
Short-Term (30 min)Ca2+ Uptake25 µMPronounced inhibition of Ca2+ uptakeΔF/sec: 1.5 x 10⁻³ (vs. 5.2 x 10⁻³ untreated)[1][2]
Long-Term (12 hours)Ca2+ Uptake10 µMRestoration and slight elevation of Ca2+ uptakeΔF/sec: 8.8 x 10⁻³ (vs. 7.2 x 10⁻³ untreated)[2]
Long-Term (72 hours)TG-induced Ca2+ release10 µMIncreased Ca2+ store levelsPeak ratio units: 0.49 ± 0.07 (vs. 0.33 ± 0.06 untreated)[1][2]

Table 2: Effects of this compound on SERCA3-Regulated Ca2+ Stores in Jurkat T Lymphocytes

Treatment DurationParameterThis compound ConcentrationObservationFold Change/Quantitative Value
Short-Term (20 min)tBHQ-induced Ca2+ release10 µMSignificantly increased Ca2+ releasePeak ratio units: 0.35 ± 0.06 (vs. 0.17 ± 0.008 untreated)[1]
Long-Term (72 hours)tBHQ-induced Ca2+ release10 µMDiminished Ca2+ release-

Table 3: Effects of this compound on Cellular Metabolism in Human Skeletal Muscle Cells

Treatment DurationParameterThis compound ConcentrationObservation
Acute (4 hours)Substrate Oxidation0.01 µM, 0.1 µM, 1 µMNot specified in detail
Chronic (5 days)Oleic Acid Uptake0.01 µM, 0.1 µM, 1 µMIncreased
Chronic (5 days)De Novo Lipogenesis0.01 µM, 0.1 µM, 1 µMReduced
Chronic (5 days)AMPKα PhosphorylationNot specifiedIncreased

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for assessing its in vitro effects.

CDN1163_Short_Term_Effect This compound Short-Term this compound (0-30 min) SERCA2b SERCA2b This compound->SERCA2b Perturbs SERCA3 SERCA3 This compound->SERCA3 Activates Ca_Uptake_2b Ca2+ Uptake (SERCA2b) SERCA2b->Ca_Uptake_2b Suppresses Ca_Uptake_3 Ca2+ Uptake (SERCA3) SERCA3->Ca_Uptake_3 Enhances Ca_Release_2b Ca2+ Release (SERCA2b) Ca_Uptake_2b->Ca_Release_2b Leads to Diminished Ca_Release_3 Ca2+ Release (SERCA3) Ca_Uptake_3->Ca_Release_3 Leads to Increased

Caption: Short-term effects of this compound on SERCA isoforms.

CDN1163_Long_Term_Effect CDN1163_long Long-Term this compound (>12 hours) SERCA2b SERCA2b CDN1163_long->SERCA2b Enhances SERCA3 SERCA3 CDN1163_long->SERCA3 Reduces Ca_Uptake_2b Ca2+ Uptake (SERCA2b) SERCA2b->Ca_Uptake_2b Increases Ca_Release_3 Ca2+ Release (SERCA3) SERCA3->Ca_Release_3 Leads to Decreased Ca_Release_2b Ca2+ Release (SERCA2b) Ca_Uptake_2b->Ca_Release_2b Leads to Augmented

Caption: Long-term effects of this compound on SERCA isoforms.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Calcium Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., Jurkat T cells) Short_Term 2a. Short-Term Incubation (0-30 min) Cell_Culture->Short_Term Long_Term 2b. Long-Term Incubation (>12 hours) Cell_Culture->Long_Term Permeabilization 3. Cell Permeabilization (optional, for direct uptake/release) Short_Term->Permeabilization Long_Term->Permeabilization Ca_Indicator 4. Load with Ca2+ Indicator (e.g., Fluo-3, Fura-2) Permeabilization->Ca_Indicator Stimulation 5. Stimulate with SERCA Inhibitors (TG, tBHQ) or Agonists Ca_Indicator->Stimulation Measurement 6. Measure Ca2+ Transients (Fluorometry/Microscopy) Stimulation->Measurement Data_Analysis 7. Quantify Peak Responses and Uptake Rates Measurement->Data_Analysis

Caption: General workflow for in vitro this compound studies.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature to study the effects of this compound.

Protocol 1: Jurkat T Lymphocyte Cell Culture
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin.[1]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 95% air and 5% CO2.[1]

  • Cell Density: Keep cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Do not exceed 3 x 10^6 cells/mL.[1]

  • Subculture: Add fresh medium every 2 to 3 days.

Protocol 2: Measurement of Intracellular Ca2+ in Intact Cells
  • Cell Preparation: Harvest Jurkat T cells and wash them in a balanced salt solution.

  • Dye Loading: Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating at room temperature in the dark.

  • Washing: Wash the cells to remove extracellular dye.

  • Treatment: Resuspend cells in a Ca2+-free medium and pre-incubate with either vehicle (DMSO) or this compound for the desired duration (short-term: 0-30 minutes; long-term: >12 hours).[1][2][3]

  • Measurement:

    • Transfer the cell suspension to a cuvette for fluorometric measurement.

    • Establish a baseline fluorescence reading.

    • Add specific SERCA inhibitors like thapsigargin (B1683126) (TG) at low concentrations (e.g., 100 pM) to assess SERCA2b-regulated Ca2+ release or 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ) at low concentrations to assess SERCA3-regulated Ca2+ release.[1][2][3]

    • Record the change in fluorescence, which corresponds to the release of Ca2+ from intracellular stores.

    • Alternatively, stimulate cells with phytohemagglutinin (PHA) to measure TCR-mediated Ca2+ release.[1]

  • Data Analysis: Quantify the peak change in fluorescence ratio to determine the amount of Ca2+ released.

Protocol 3: Measurement of Ca2+ Uptake in Permeabilized Cells
  • Cell Preparation and Treatment: Culture and treat Jurkat T cells with this compound as described for intact cells.

  • Permeabilization:

    • Resuspend cells in an intracellular-like medium.

    • Permeabilize the plasma membrane using a low concentration of saponin.[1][2]

  • Ca2+ Uptake Assay:

    • Add a Ca2+-sensitive dye like Fluo-3 to the permeabilized cell suspension.

    • Initiate Ca2+ uptake into the ER stores by adding ATP.[1][2]

    • Monitor the decrease in Fluo-3 fluorescence as Ca2+ is taken up into the ER.

  • Data Analysis: Calculate the initial rate of fluorescence decay to estimate the rate of Ca2+ uptake.[1][2]

Protocol 4: Assessment of Cellular Metabolism in Human Skeletal Muscle Myotubes
  • Cell Culture and Differentiation:

    • Culture primary human myoblasts and induce differentiation into myotubes.[10]

    • Treat differentiated myotubes with varying concentrations of this compound for either a short (acute, e.g., 4 hours) or long (chronic, e.g., 5 days) duration.[10]

  • Substrate Oxidation Assay:

    • Pre-incubate cells with this compound.

    • Perform a substrate oxidation assay using radiolabeled substrates (e.g., [1-14C]oleic acid) to measure uptake and oxidation.[10]

  • De Novo Lipogenesis Assay:

    • Incubate cells with [1-14C]acetic acid in the presence or absence of this compound.[10]

    • Harvest cells, extract lipids, and separate them by thin-layer chromatography.

    • Quantify the incorporation of radiolabel into different lipid fractions using liquid scintillation.[10]

  • Western Blotting for AMPK Phosphorylation:

    • Lyse this compound-treated myotubes.

    • Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated AMPKα (Thr172) and total AMPKα to assess activation.[10]

Concluding Remarks

The in vitro effects of this compound are complex and highly dependent on the duration of treatment and the specific SERCA isoforms expressed in the cell type under investigation. Short-term exposure in T lymphocytes paradoxically perturbs SERCA2b function while activating SERCA3.[1][2][3] In contrast, long-term treatment enhances SERCA2b-mediated Ca2+ storage and reverses the effect on SERCA3.[1][2][3] In other cell types, such as skeletal muscle cells, chronic this compound treatment can lead to beneficial metabolic changes.[10] These findings underscore the importance of careful experimental design, including appropriate time courses and isoform-specific readouts, when studying the effects of SERCA activators like this compound. Researchers and drug development professionals should consider these time-dependent and cell-type-specific effects when evaluating the therapeutic potential of this compound.

References

Application of CDN1163 in Cardiac Myocyte Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of CDN1163, a potent allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), in the context of cardiac myocyte research. This compound has emerged as a valuable pharmacological tool for investigating the role of SERCA in cardiac function and pathology, particularly in models of metabolic stress and heart failure.

Introduction to this compound

This compound is a small molecule that enhances the activity of SERCA, the enzyme responsible for pumping calcium ions (Ca²⁺) from the cytosol into the sarcoplasmic reticulum (SR) of muscle cells.[1][2] This process is crucial for muscle relaxation and maintaining proper Ca²⁺ homeostasis. In cardiac myocytes, impaired SERCA function is a hallmark of various cardiovascular diseases, including diabetic cardiomyopathy and heart failure.[3] By directly activating SERCA2a, the primary cardiac isoform, this compound offers a targeted approach to restore Ca²⁺ handling and mitigate cellular dysfunction.[4][5]

Mechanism of Action in Cardiac Myocytes

This compound acts as an allosteric activator of SERCA2a.[2][4] Unlike endogenous regulators, it does not compete with phospholamban (PLN) for binding.[4][5] Instead, it enhances the enzyme's catalytic activity, leading to an increased rate of Ca²⁺ uptake into the SR. This improved Ca²⁺ sequestration has several beneficial downstream effects in cardiac myocytes subjected to stress, such as high glucose conditions:

  • Improved Ca²⁺ Homeostasis: Enhanced SERCA activity leads to more efficient clearing of cytosolic Ca²⁺ during diastole, improving relaxation and preventing Ca²⁺ overload.[1][6]

  • Reduced ER/SR Stress: By replenishing Ca²⁺ stores in the endoplasmic/sarcoplasmic reticulum, this compound can alleviate ER stress, a key contributor to cellular dysfunction and apoptosis.[1][2]

  • Activation of AMPK Signaling: Studies have shown that this compound treatment increases the phosphorylation of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy metabolism.[1][7]

  • Suppression of Pathological Gene Expression: In rat cardiac myocyte cells (H9c2), this compound has been shown to reduce the expression of resistin and the nuclear factor of activated T-cells (NFATc), both of which are implicated in cardiac hypertrophy and dysfunction.[1]

  • Enhanced Mitochondrial Function: By improving cellular energetics and reducing oxidative stress, this compound can help preserve mitochondrial integrity and function in diabetic models.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/System TypeReference
EC₅₀ for SERCA2a Activation 2.3 µMPurified pig heart SERCA2a[4]
Maximal SERCA2a Activity Increase ~11.8%Purified pig heart SERCA2a[4]
Effective Concentration (H9c2 cells) 10 µMRat cardiac myocyte cells[1]
Effective Concentration (Human Myotubes) 0.01 - 1 µMPrimary human skeletal myotubes[7]

Table 2: In Vivo Administration and Effects of this compound

DosageAdministration RouteAnimal ModelKey FindingsReference
50 mg/kg/day for 5 days Intraperitoneal injectionob/ob miceIncreased liver SERCA2 activity, improved Ca²⁺ transport.[1][2]
20 mg/kg Intraperitoneal injectionMc4r-/- miceAltered cardiac metabolic fluxes.[8][9]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Stressed Cardiac Myocytes

CDN1163_Signaling This compound This compound SERCA2a SERCA2a This compound->SERCA2a allosterically activates AMPK AMPKα Phosphorylation ↑ This compound->AMPK Resistin Resistin Expression ↓ This compound->Resistin NFATc Nuclear NFATc Expression ↓ This compound->NFATc Ca_uptake SR Ca²⁺ Uptake ↑ SERCA2a->Ca_uptake ER_Stress ER/SR Stress ↓ Ca_uptake->ER_Stress Cell_Survival Cell Survival & Function ↑ ER_Stress->Cell_Survival Mito_Func Mitochondrial Function ↑ AMPK->Mito_Func Mito_Func->Cell_Survival High_Glucose High Glucose Stress High_Glucose->SERCA2a impairs High_Glucose->Resistin High_Glucose->NFATc

Caption: this compound signaling in stressed cardiac myocytes.

General Experimental Workflow for In Vitro Studies

Experimental_Workflow start Culture Cardiac Myocytes (e.g., H9c2) stress Induce Cellular Stress (e.g., High Glucose) start->stress treatment Treat with this compound (e.g., 10 µM for 24h) stress->treatment control Vehicle Control (e.g., DMSO) stress->control harvest Harvest Cells for Analysis treatment->harvest control->harvest protein_analysis Protein Analysis (Western Blot for p-AMPK, NFATc) harvest->protein_analysis gene_analysis Gene Expression Analysis (qPCR for Resistin) harvest->gene_analysis ca_analysis Ca²⁺ Handling Assays (Fluo-4 AM) harvest->ca_analysis mito_analysis Mitochondrial Function Assays (e.g., JC-1, Seahorse) harvest->mito_analysis

Caption: Workflow for testing this compound in cultured cardiac myocytes.

Detailed Experimental Protocols

Protocol 1: Assessment of SERCA2a Activity (ATPase Assay)

This protocol is adapted from methodologies used to characterize SERCA activators.[4][5]

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsomes

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA

  • Calcium Chloride (CaCl₂) stock solution

  • ATP stock solution

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

Procedure:

  • Prepare SR microsomes from cardiac tissue or use a commercially available source.

  • Thaw microsomes on ice. Dilute to a working concentration (e.g., 0.2-0.5 mg/mL) in Assay Buffer.

  • Prepare a series of Ca²⁺ solutions by adding varying amounts of CaCl₂ to the Assay Buffer to achieve a range of free Ca²⁺ concentrations (e.g., 0.1 µM to 10 µM).

  • In a 96-well plate, add the SR microsome suspension.

  • Add this compound to achieve final concentrations for testing (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 3 mM.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green assay. Read absorbance at ~620 nm.

  • Calculate the specific activity (nmol Pi/min/mg protein) and plot the activity versus Ca²⁺ concentration to determine the Vmax and EC₅₀.

Protocol 2: Analysis of Protein Expression in H9c2 Cells by Western Blot

This protocol is based on the finding that this compound affects AMPK and NFATc expression.[1]

Materials:

  • H9c2 rat cardiac myoblast cell line

  • DMEM (supplemented with 10% FBS)

  • High-glucose DMEM

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-NFATc, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate H9c2 cells and grow to 80-90% confluency.

    • Induce stress by switching to high-glucose DMEM for 24-48 hours.

    • Treat the cells with 10 µM this compound or vehicle (DMSO) for the final 24 hours of the high-glucose incubation.[1]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using an ECL substrate.

    • Image the blot and perform densitometry analysis, normalizing target proteins to the loading control.

Protocol 3: Preparation of this compound for In Vivo Administration

This protocol is for preparing a suspension of this compound for intraperitoneal injection in mice.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure (for a 2.5 mg/mL suspension):

  • Prepare a stock solution of this compound in DMSO at 25 mg/mL.

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex or sonicate briefly if precipitation occurs to ensure a homogenous suspension.

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Concluding Remarks

This compound is a valuable tool for studying the therapeutic potential of SERCA2a activation in cardiac myocytes. Its ability to improve Ca²⁺ homeostasis and mitochondrial function while mitigating stress-induced pathological signaling makes it a compound of significant interest. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the role of SERCA in cardiac health and disease.

References

Measuring SERCA Activity After CDN1163 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) following treatment with its small-molecule activator, CDN1163. These guidelines are intended for researchers in academia and industry investigating SERCA function, screening for novel SERCA modulators, and developing therapeutics targeting diseases associated with SERCA dysfunction.

Introduction

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a critical intracellular ion pump responsible for transporting Ca²⁺ ions from the cytoplasm into the sarcoplasmic or endoplasmic reticulum lumen, a process essential for muscle relaxation and intracellular calcium signaling.[1][2][3] Dysregulation of SERCA activity has been implicated in a variety of diseases, including heart failure, diabetes, and neurodegenerative disorders.[4][5] this compound is a small-molecule allosteric activator of SERCA that has been shown to directly bind to the enzyme and enhance its Ca²⁺ transport activity.[1][6][7] This makes this compound a valuable tool for studying SERCA function and a potential therapeutic agent.[4][8][9]

Accurate measurement of SERCA activity is paramount for understanding its regulation and for characterizing the effects of compounds like this compound. This document outlines two primary methods for assessing SERCA activity: the NADH-coupled ATPase assay and the Calcium Uptake assay.

Signaling Pathway and Mechanism of Action

SERCA utilizes the energy from ATP hydrolysis to pump Ca²⁺ ions against their concentration gradient. This compound acts as a direct activator of SERCA, enhancing its maximal activity (Vmax) and promoting a conformational state that favors Ca²⁺ translocation into the SR/ER lumen.[1][10][11]

SERCA_Pathway cluster_cytosol Cytosol cluster_SR_ER SR/ER Lumen Ca_cyto Cytosolic Ca²⁺ SERCA SERCA Pump Ca_cyto->SERCA 2 Ca²⁺ ATP ATP ATP->SERCA Hydrolysis ADP ADP + Pi This compound This compound This compound->SERCA Allosteric Activation Ca_lumen Lumenal Ca²⁺ SERCA->ADP SERCA->Ca_lumen Translocation ATPase_Assay_Workflow A Prepare Microsomal Fractions (or purified SERCA) C Incubate Microsomes with this compound (or vehicle control) A->C B Prepare Assay Buffer (with PK, LDH, PEP, NADH) D Initiate Reaction with ATP and varying [Ca²⁺] B->D C->D E Monitor NADH Absorbance at 340 nm (kinetic read) D->E F Calculate ATPase Activity (rate of NADH disappearance) E->F Ca_Uptake_Workflow A Prepare Microsomal Fractions C Incubate Microsomes with this compound (or vehicle control) A->C B Prepare Uptake Buffer (with Ca²⁺ dye or ⁴⁵Ca²⁺) D Initiate Ca²⁺ Uptake with ATP B->D C->D E Monitor Changes in [Ca²⁺] (Fluorescence) or Filter and Count (⁴⁵Ca²⁺) D->E F Calculate Rate of Ca²⁺ Uptake E->F

References

Assessing CDN1163 Efficacy in Diabetes Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and key findings related to the efficacy of CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), in preclinical models of diabetes. The following sections detail the methodologies for in vivo and in vitro studies, summarize the quantitative outcomes, and illustrate the underlying signaling pathways.

Introduction

Diabetes mellitus is characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. Endoplasmic reticulum (ER) stress, arising from the dysregulation of ER Ca2+ homeostasis, is a key contributor to the development of insulin resistance and pancreatic β-cell dysfunction.[1][2] The SERCA pump is crucial for maintaining high Ca2+ concentrations within the ER.[3][4] In diabetic states, SERCA2 expression and activity are often impaired.[5][6] this compound is an allosteric activator of SERCA2 that has demonstrated therapeutic potential by restoring ER Ca2+ homeostasis, thereby ameliorating ER stress and improving metabolic parameters in various diabetes models.[1][2][7]

Key Signaling Pathways

This compound primarily exerts its effects through the activation of SERCA2, leading to a cascade of downstream events that collectively improve metabolic health. The activation of SERCA2 enhances Ca2+ uptake into the ER, which alleviates ER stress and subsequently activates the AMP-activated protein kinase (AMPK) pathway.[1] This signaling cascade plays a central role in regulating glucose and lipid metabolism.

cluster_0 Cellular Environment (Diabetic State) cluster_1 Therapeutic Intervention cluster_2 Improved Metabolic Outcomes Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative_Stress Hyperglycemia->Oxidative_Stress SERCA2_Inhibition SERCA2_Inhibition Oxidative_Stress->SERCA2_Inhibition ER_Stress ER_Stress Insulin_Resistance Insulin_Resistance ER_Stress->Insulin_Resistance Pancreatic_Beta_Cell_Dysfunction Pancreatic_Beta_Cell_Dysfunction ER_Stress->Pancreatic_Beta_Cell_Dysfunction SERCA2_Inhibition->ER_Stress This compound This compound SERCA2_Activation SERCA2_Activation This compound->SERCA2_Activation ER_Ca2_Uptake ER Ca2+ Uptake SERCA2_Activation->ER_Ca2_Uptake Reduced_ER_Stress Reduced ER Stress ER_Ca2_Uptake->Reduced_ER_Stress AMPK_Activation AMPK Activation Reduced_ER_Stress->AMPK_Activation Enhanced_Insulin_Sensitivity Enhanced Insulin Sensitivity Reduced_ER_Stress->Enhanced_Insulin_Sensitivity Improved_Beta_Cell_Function Improved Beta-Cell Function Reduced_ER_Stress->Improved_Beta_Cell_Function Improved_Glucose_Homeostasis Improved Glucose Homeostasis AMPK_Activation->Improved_Glucose_Homeostasis Ameliorated_Hepatosteatosis Ameliorated Hepatosteatosis AMPK_Activation->Ameliorated_Hepatosteatosis

Caption: this compound signaling pathway in diabetes models.

In Vivo Efficacy Studies in Diabetic Mouse Models

This compound has been extensively evaluated in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice, which are common models for obesity-induced type 2 diabetes.

Experimental Workflow: In Vivo Studies

cluster_0 Animal Model Selection and Acclimatization cluster_1 This compound Administration cluster_2 Metabolic Phenotyping cluster_3 Tissue and Blood Analysis A1 Select ob/ob or db/db mice (e.g., 10-16 weeks old) A2 Acclimatize mice to housing conditions A1->A2 B1 Prepare this compound solution (e.g., in 10% DMSO and 90% corn oil) A2->B1 B2 Administer this compound or vehicle via intraperitoneal injection (i.p.) (e.g., 50 mg/kg for 5 days) B1->B2 C1 Monitor body weight and food intake B2->C1 C2 Perform Oral Glucose Tolerance Test (OGTT) C1->C2 C3 Measure fasting blood glucose and insulin levels C2->C3 D1 Collect blood for serum analysis (e.g., insulin, lipids) C3->D1 D2 Harvest tissues (liver, muscle, aorta) for histological and biochemical analysis D1->D2

Caption: Experimental workflow for in vivo assessment of this compound.

Quantitative Data Summary: In Vivo Studies
ParameterAnimal ModelTreatment GroupVehicle ControlThis compound TreatedPercent ChangeReference(s)
Fasting Blood Glucose (mg/dL) ob/ob miceDay 1 post-treatment438.4 ± 30.4302.0 ± 39.7↓ 31.1%[5]
Body Weight Change (g) db/db miceDay 0 to Day 7+0.5 ± 0.2-1.5 ± 0.4↓ 400%[8]
Oral Glucose Tolerance Test (OGTT) - Blood Glucose at 60 min (mg/dL) db/db mice5 days treatment~550~400↓ 27.3%[5][7]
Oral Glucose Tolerance Test (OGTT) - Blood Glucose at 120 min (mg/dL) db/db mice5 days treatment~450~300↓ 33.3%[5][7]
Serum Insulin at 120 min post-glucose (ng/mL) db/db mice5 days treatment~12.5~7.5↓ 40%[7]
Hepatic Steatosis (% lipid droplet area) db/db mice5 days treatment~12.5~7.5↓ 40%[6]
Adipose Tissue Weight (g) ob/ob miceLong-termNot specifiedSignificantly reducedNot specified[1][2]

Note: Values are approximated from graphical data in some cases. Please refer to the original publications for precise values and statistical significance.

In Vitro Efficacy Studies

In vitro experiments using pancreatic β-cells and human skeletal muscle cells have provided further insights into the cellular mechanisms of this compound.

Experimental Workflow: In Vitro Studies

cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Functional Assays cluster_3 Molecular Analysis A1 Culture pancreatic β-cells (e.g., MIN6) or human myotubes B1 Treat cells with varying concentrations of this compound (e.g., 0.01 - 10 µM) A1->B1 C1 Measure insulin secretion (in β-cells) B1->C1 C2 Assess glucose uptake and oxidation C1->C2 C3 Measure SERCA activity and ER Ca2+ levels C2->C3 D1 Analyze gene and protein expression (e.g., SERCA2, AMPK) C3->D1

Caption: Experimental workflow for in vitro assessment of this compound.

Quantitative Data Summary: In Vitro Studies
ParameterCell TypeThis compound ConcentrationObservationReference(s)
SERCA2 Ca2+-ATPase Activity ER microsomes from ob/ob mouse liverDose-dependentIncreased Vmax[5]
Insulin Synthesis and Exocytosis Mouse pancreatic isletsNot specifiedIncreased[3]
Glucose Uptake Human myotubes0.01 µM (acute)Increased[9]
Glucose Oxidation Human myotubes0.01 - 0.1 µM (acute)Increased[9]
ER Ca2+ Content Mouse pancreatic β-cellsNot specifiedAugmented[3]
Mitochondrial Respiration and ATP Synthesis Mouse pancreatic β-cellsNot specifiedAugmented[3]

Detailed Experimental Protocols

In Vivo Protocol: this compound Treatment in db/db Mice
  • Animal Model: Use 16-week-old male db/db mice and age-matched non-diabetic control mice.[1][6]

  • Housing: House mice under standard laboratory conditions with ad libitum access to food and water.

  • This compound Preparation: Dissolve this compound in a vehicle solution, for example, 10% DMSO and 90% corn oil.[10]

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 5 consecutive days at a dosage of 50 mg/kg body weight.[1][5]

  • Monitoring: Monitor body weight and food intake daily.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 4-6 hours with free access to water.[11]

    • Measure baseline blood glucose (time 0) from a tail snip.[11]

    • Administer D-glucose orally (2 g/kg body weight) via gavage.[12]

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[11]

    • Collect blood at 0 and 120 minutes for serum insulin analysis.[7]

  • Tissue Collection: At the end of the study, euthanize mice and collect tissues (liver, aorta, skeletal muscle) for further analysis.

In Vitro Protocol: Glucose Metabolism in Human Myotubes
  • Cell Culture: Culture primary human myotubes according to standard protocols.[9]

  • This compound Treatment (Acute):

    • Incubate myotubes with this compound at concentrations ranging from 0.01 µM to 1 µM for 4 hours.[9]

    • During the incubation, add radiolabeled [14C]glucose.[9]

  • Glucose Uptake and Oxidation Measurement:

    • Measure the amount of trapped CO2 to determine glucose oxidation.[9]

    • Quantify cell-associated radioactivity to determine glucose uptake.[9]

  • This compound Treatment (Chronic):

    • Pre-treat myotubes with this compound for 5 days during differentiation.[4]

    • Perform glucose uptake and oxidation assays as described above.

Conclusion

The collective evidence from in vivo and in vitro studies strongly supports the efficacy of this compound in improving key aspects of diabetes pathophysiology. By activating SERCA2 and mitigating ER stress, this compound enhances insulin sensitivity, improves glucose homeostasis, and protects pancreatic β-cells. These findings highlight SERCA2 activation as a promising therapeutic strategy for the treatment of type 2 diabetes and related metabolic disorders. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds.

References

Troubleshooting & Optimization

Navigating CDN1163: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDN1163, a potent allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a particular focus on solubility issues. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to the underlying signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that functions as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), with a notable effect on the SERCA2 isoform.[1] Its primary mechanism involves binding to the SERCA enzyme and inducing a conformational change that enhances its Ca2+-ATPase activity.[1][2] This leads to increased transport of Ca2+ ions from the cytosol into the endoplasmic reticulum (ER), thereby improving Ca2+ homeostasis and mitigating ER stress.[1][3]

Q2: In what solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[4][5] For in vivo applications, formulations often start with a stock solution in DMSO, which is then further diluted in vehicles containing agents like PEG300, Tween-80, corn oil, or saline to ensure biocompatibility and stability.[4][6] It is important to note that this compound is practically insoluble in water.[5]

Q3: I'm observing precipitation when preparing my this compound solution. What should I do?

A3: Precipitation or phase separation can occur, especially when preparing aqueous dilutions from a concentrated stock. To aid dissolution, gentle warming (e.g., in a 45-60°C water bath), vortexing, or sonication is recommended.[4][7] Using freshly opened, anhydrous DMSO is also crucial, as absorbed moisture can reduce the solubility of this compound.[4][5] When preparing formulations for in vivo use, it is critical to add co-solvents sequentially and ensure the mixture is homogenous before adding the next component.[4]

Q4: What are the recommended storage conditions for this compound?

A4: As a powder, this compound is stable for years when stored at -20°C.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for shorter periods (e.g., one year).[4] For optimal results, it is often recommended to use freshly prepared solutions, particularly for in vivo experiments.[4][5]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in DMSO. 1. The concentration is too high.2. The DMSO is not fresh or is hydrated.3. Insufficient agitation.1. Refer to the solubility data table below for maximum concentrations.2. Use newly opened, high-purity DMSO.[4][5]3. Gently warm the solution and use sonication or vortexing to facilitate dissolution.[4][7]
Precipitation occurs upon dilution with aqueous media. 1. This compound has low aqueous solubility.2. The final concentration of the organic co-solvent (e.g., DMSO) is too low.1. For cell-based assays, ensure the final DMSO concentration is kept low (typically <0.5%) but sufficient to maintain solubility.2. For in vivo preparations, use established formulations with co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability.[4]
Inconsistent experimental results. 1. Degradation of the compound due to improper storage.2. Incomplete dissolution leading to inaccurate concentration.1. Aliquot stock solutions and store them at -80°C.[4] Avoid repeated freeze-thaw cycles.2. Visually inspect your solution to ensure it is clear and free of precipitates before use. If necessary, briefly sonicate or warm the solution.
Cloudy or suspended solution for in vivo injection. The chosen solvent system is not optimal for achieving a clear solution at the desired concentration.For some applications like oral or intraperitoneal injections, a suspended solution can be acceptable.[4] However, if a clear solution is required, consider adjusting the solvent ratios or trying an alternative formulation, such as one with corn oil for better solubility.[4][6]

Quantitative Solubility Data

The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes solubility data from various sources.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 100 mg/mL[4]312.12 mM[4]Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[4][5]
DMSO 64 mg/mL[5][8]199.75 mM[5][8]-
DMSO 32.04 mg/mL100 mM-
DMSO 5 mg/mL15.61 mMWarmed to clear.
Ethanol 64 mg/mL[5]199.75 mM[5]-
Ethanol 32.04 mg/mL100 mM-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[4]≥ 7.80 mM[4]Results in a clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL[4]7.80 mM[4]Results in a suspended solution; requires sonication.[4]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL[4]≥ 7.80 mM[4]Results in a clear solution.[4]
10% Dimethylformamide (DMF), 10% Tween 80 in Normal Saline Not specifiedNot specifiedUsed for intraperitoneal injections in cerebral ischemia-reperfusion injury models.[9]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol is adapted from cell viability and ER stress assays.[1][5]

  • Prepare a high-concentration stock solution: Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10-100 mM. Aid dissolution by vortexing and, if necessary, brief sonication in a water bath.[4]

  • Storage: Aliquot the stock solution into small volumes and store at -80°C for long-term storage or -20°C for short-term storage.[4]

  • Prepare working solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM).[4][5] Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Application: Add the working solution to the cells and incubate for the desired period. For example, in ER stress-induced cell death assays, cells might be pre-incubated with this compound for 2 hours before the addition of an ER stress inducer like hydrogen peroxide.[1][5]

Protocol 2: Preparation of this compound for In Vivo Intraperitoneal Injection

This protocol is based on formulations used in metabolic disorder and neuroscience studies.[4][6]

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a concentration of 25-50 mg/mL.[4]

  • Prepare the final injection vehicle:

    • Option A (PEG300/Tween-80 Formulation): In a sterile tube, sequentially add the following, ensuring to mix thoroughly after each addition:

      • 10% of the final volume from the DMSO stock solution.

      • 40% of the final volume of PEG300.

      • 5% of the final volume of Tween-80.

      • 45% of the final volume of sterile saline.[4] This should result in a clear solution with a this compound concentration of approximately 2.5-5.0 mg/mL.[4]

    • Option B (Corn Oil Formulation): In a sterile tube, add 10% of the final volume from a 25 mg/mL DMSO stock solution to 90% of the final volume of corn oil. Mix thoroughly.[4][6]

  • Administration: The final solution should be prepared fresh on the day of use and administered via intraperitoneal injection at the desired dosage (e.g., 20-50 mg/kg).[4][6]

Visualizing the Science

This compound Mechanism of Action and Signaling Pathway

CDN1163_Signaling_Pathway This compound This compound SERCA2 SERCA2 Pump This compound->SERCA2 Activates ER_Ca ER Lumen Ca2+ SERCA2->ER_Ca Translocates AMPK AMPK Activation SERCA2->AMPK Leads to Cytosolic_Ca Cytosolic Ca2+ Cytosolic_Ca->SERCA2 Pumped ER_Homeostasis Ca2+ Homeostasis Restored ER_Ca->ER_Homeostasis ER_Stress ER Stress (PERK, IRE1α, ATF6) ER_Homeostasis->ER_Stress Reduces Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Biogenesis Mitochondrial Biogenesis AMPK->Mito_Biogenesis Metabolic_Improvement Improved Glucose & Lipid Metabolism AMPK->Metabolic_Improvement

Caption: this compound activates SERCA2, restoring Ca2+ homeostasis and reducing ER stress.

Experimental Workflow for In Vivo Study

InVivo_Workflow Start Start: Prepare This compound Solution Dissolve Dissolve this compound in DMSO (Stock) Start->Dissolve Formulate Formulate Vehicle (e.g., PEG300/Tween-80/Saline) Dissolve->Formulate Administer Administer via IP Injection (e.g., 50 mg/kg) Formulate->Administer Treatment_Period Treatment Period (e.g., 5 days) Administer->Treatment_Period Assess Assess Outcomes: - Blood Glucose - Glucose Tolerance - Gene Expression Treatment_Period->Assess End End: Data Analysis Assess->End

Caption: Workflow for preparing and administering this compound in an in vivo animal study.

References

Technical Support Center: CDN1163 Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in effectively dissolving the SERCA activator, CDN1163, in DMSO for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies between suppliers, with maximum concentrations reaching up to 100 mg/mL.[1][2] It is crucial to note that achieving higher concentrations often requires specific techniques like ultrasonication.[1] For detailed information, please refer to the solubility data provided by your specific supplier.

Q2: What is the recommended standard procedure for dissolving this compound in DMSO?

A2: To prepare a stock solution, begin by adding the appropriate volume of high-purity, anhydrous DMSO to your vial of this compound powder to achieve the desired concentration.[1][2] The process can be aided by vortexing and, if necessary, ultrasonication in a water bath until the solution is clear.[1] Always use a fresh, newly opened container of DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Q3: Why is my this compound not dissolving completely or precipitating out of solution?

A3: Several factors can lead to incomplete dissolution or precipitation:

  • DMSO Quality: DMSO readily absorbs moisture from the air.[1][2] Using DMSO from an old or frequently opened bottle can lead to lower solubility. Always use fresh, anhydrous-grade DMSO.[1][2]

  • Concentration: You may be attempting to create a solution that is above the saturation point. Refer to the supplier's technical data sheet for maximum solubility.[2]

  • Temperature: Dissolution may be slower at room temperature. Gentle warming or sonication can help, but always be mindful of the compound's stability under heat.[1]

  • Purity: Ensure the purity of your this compound, as impurities can affect solubility.

Q4: How should I properly store a this compound stock solution in DMSO?

A4: To ensure stability and prevent degradation, stock solutions of this compound in DMSO should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[2] Recommended storage conditions vary slightly by supplier, but generally, solutions can be stored at -20°C for 1 to 12 months or at -80°C for up to 2 years.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound dissolution and storage from various suppliers.

ParameterMedchemExpress[1]Selleck Chemicals[2]Tocris Bioscience[4]DC Chemicals[3]
Max Solubility in DMSO 100 mg/mL (312.12 mM)64 mg/mL (199.75 mM)32.04 mg/mL (100 mM)Soluble (exact max. not stated)
Special Conditions Requires ultrasonic; Use newly opened DMSOUse fresh DMSON/AN/A
Storage (-20°C) 1 year1 monthN/AUp to 1 month
Storage (-80°C) 2 years1 yearN/A6 months

Experimental Protocol: Preparing a this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (pre-weighed)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), from a newly opened bottle

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to minimize condensation.[3]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder to reach your target concentration.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication (if required): If the compound has not fully dissolved, place the vial in a water bath sonicator. Sonicate in short bursts of 5-10 minutes. Check for dissolution visually between bursts.

  • Gentle Heating (optional): If sonication is insufficient, gentle warming (e.g., to 37°C) can be applied in conjunction with sonication.[1] Avoid excessive heat, which may degrade the compound.

  • Final Check: Once the solution is clear and free of any visible particulates, the stock solution is ready.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store immediately at -20°C or -80°C as per the storage guidelines.[2]

Visual Guides

Troubleshooting Workflow for this compound Dissolution

G cluster_0 Troubleshooting Dissolution Issues start Start: this compound powder + fresh DMSO vortex Vortex vigorously start->vortex check1 Is solution clear? vortex->check1 sonicate Use water bath sonicator check1->sonicate No success Success: Solution is ready Aliquot and store at -80°C check1->success Yes check2 Is solution clear? sonicate->check2 precip Precipitation or Incomplete Dissolution check2->precip No check2->success Yes heat Gentle warming (37°C) + Sonication precip->heat check3 Is solution clear? heat->check3 reassess Re-evaluate: 1. Check DMSO quality (hygroscopic?) 2. Lower target concentration check3->reassess No check3->success Yes

Caption: A workflow diagram for troubleshooting this compound dissolution in DMSO.

This compound Signaling Pathway Context

G cluster_0 Cellular Environment This compound This compound SERCA SERCA Pump (on ER Membrane) This compound->SERCA Allosteric Activation Ca_ER Ca²⁺ SERCA->Ca_ER Pumps Ca²⁺ into ER Homeostasis Improved Ca²⁺ Homeostasis & Reduced ER Stress SERCA->Homeostasis ER Endoplasmic Reticulum (ER) Ca²⁺ Store Cytosol Cytosol Ca_cytosol Ca²⁺ Ca_cytosol->SERCA

Caption: Mechanism of action for this compound as a SERCA pump activator.

References

potential off-target effects of CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CDN1163, a known allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase, with a particular selectivity for the SERCA2 isoform. It functions by binding to the SERCA protein and stabilizing a conformation that enhances its calcium transport activity.[1] This leads to increased uptake of calcium ions (Ca²⁺) from the cytosol into the endoplasmic reticulum (ER), which helps to restore intracellular Ca²⁺ homeostasis and alleviate ER stress.[2][3][4]

Q2: Has this compound been screened for off-target effects?

A2: Yes. Published research indicates that this compound has been evaluated for off-target activity. Specifically, an MDS Pan-Labs screen showed that this compound was inactive against a panel of 160 potential off-targets that could indirectly modulate intracellular Ca²⁺ levels.[5] This suggests a high degree of selectivity for its intended target, the SERCA pump.[5]

Q3: I am not observing the expected therapeutic effect in my experimental model. What could be the reason?

A3: Several factors could contribute to a lack of observed efficacy:

  • Dose and Duration: The concentration and duration of this compound treatment are critical. Studies have used various concentrations and treatment regimens depending on the model system.[6][7] Ensure your experimental parameters are aligned with previously published effective doses.

  • Cell Type Specificity: The effects of this compound can be cell-type specific. For instance, in T-lymphocytes, this compound has been shown to have complex, time-dependent, and SERCA isoform-specific effects.[8][9] Short-term exposure (<30 min) suppressed Ca²⁺ uptake in SERCA2b-controlled stores while activating SERCA3-regulated stores, a pattern that reversed with longer-term (>12 h) exposure.[8][9]

  • Model System: The pathophysiology of your specific disease model may involve pathways that are not primarily driven by SERCA2 dysfunction.

  • Compound Stability and Solubility: Ensure the compound is properly dissolved and stable in your experimental medium. Refer to the supplier's instructions for optimal storage and handling.[4]

Q4: I am observing unexpected cytotoxicity or cell cycle arrest. Is this a known effect?

A4: While this compound is generally considered neuroprotective and cytoprotective against ER stress-induced apoptosis,[3] at least one study has reported that this compound can cause intracellular Ca²⁺ leakage, mitochondrial hyperpolarization, and cell cycle arrest in mouse neuronal N2A cells.[8] This highlights that the cellular consequences of modulating Ca²⁺ homeostasis can be complex and context-dependent. Consider titrating the concentration of this compound to find a therapeutic window that minimizes these effects in your specific cell type.

Q5: Can chronic administration of this compound lead to adverse effects?

A5: While many studies report beneficial outcomes from this compound administration in disease models,[2][3][6] some research suggests potential adverse effects with chronic use. For example, one study in healthy mice found that chronic administration of this compound (20mg/kg) impaired spatial cognitive flexibility and reversal learning in the Morris water maze, although it did not affect attention or impulsivity.[7][10] This suggests that long-term, systemic activation of SERCA may have unintended consequences on certain neurological functions.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Cytosolic Calcium Levels
Potential Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response curve to determine the optimal EC₅₀ in your experimental system. An EC₅₀ of 2.3 µM has been reported for SERCA2a activation.[11]
Incorrect Incubation Time Conduct a time-course experiment. Effects on Ca²⁺ stores can be time-dependent, with different outcomes observed at short-term (minutes) versus long-term (hours) exposure.[8][9]
SERCA Isoform Expression Verify the expression levels of different SERCA isoforms (SERCA1, SERCA2, SERCA3) in your cell or tissue model. This compound is most active on SERCA2. The presence of other isoforms, like SERCA3, may lead to complex or unexpected Ca²⁺ dynamics.[8][9]
Measurement Technique Ensure your calcium indicator dye (e.g., Fura-2, Fluo-4) is properly loaded and calibrated, and that your detection instrument is functioning correctly.
Issue 2: Unexpected Cellular Phenotype (e.g., cytotoxicity, altered mitochondrial function)
Potential Cause Troubleshooting Step
Calcium Overload in ER Excessive SERCA activity could lead to ER Ca²⁺ overload, potentially triggering other stress pathways. Measure ER Ca²⁺ levels directly using targeted indicators if possible.
Mitochondrial Calcium Dysregulation The ER and mitochondria are closely linked in Ca²⁺ signaling. Assess mitochondrial membrane potential and mitochondrial Ca²⁺ levels to see if they are altered.[12] One study reported mitochondrial hyperpolarization in N2A cells.[8]
Off-Target Kinase Activity While screened against many targets, this compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), possibly as a downstream consequence of SERCA activation.[2][4] Consider whether AMPK activation could explain the observed phenotype.
Cell Cycle Disruption Assess cell cycle progression using techniques like flow cytometry. Cell cycle arrest has been reported in some neuronal cells.[8]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Effects of this compound

ParameterModel SystemTreatmentResultReference
SERCA2a Activity Isolated SERCA2a0.1 - 100 µM this compoundConcentration-dependent activation, EC₅₀ = 2.3 µM[11]
Glucose Tolerance db/db mice5 consecutive days (i.p.)Improved glucose clearance; significant decrease in blood glucose at 60 and 120 min post-glucose challenge.[6]
Hepatic Steatosis ob/ob mice50 mg/kg/day for 5 daysMarkedly reversed hepatic steatosis.[4]
Infarct Volume Rat MCAO model10 mg/kg this compound (i.p.)Significant reduction in total, cortical, and subcortical infarct volume.[3][13]
Spatial Memory Healthy C57BL/6J mice20 mg/kg/day (chronic)Impaired spatial reversal learning in Morris water maze.[7][10]

Experimental Protocols

Protocol 1: Assessing SERCA Ca²⁺-ATPase Activity

This protocol is adapted from studies measuring the direct effect of this compound on SERCA activity in microsomes.

  • Prepare Microsomes: Isolate ER/SR microsomes from the tissue or cells of interest using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing (final concentrations) 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, and varying concentrations of CaCl₂ to achieve a range of free Ca²⁺ concentrations.

  • Add Components: To the reaction mixture, add the microsomal protein (e.g., 10-20 µg), an ATP regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate), and NADH.

  • Initiate Reaction: Add lactate (B86563) dehydrogenase and then initiate the Ca²⁺-ATPase reaction by adding ATP. The activity is measured by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

  • Test Compound: Perform parallel reactions in the presence of varying concentrations of this compound (dissolved in DMSO) or vehicle control.

  • Data Analysis: Calculate the Vmax (maximal enzyme velocity) and KCa (Ca²⁺ concentration for half-maximal activation) by fitting the Ca²⁺-dependent ATPase activity data to a sigmoidal dose-response curve.

Visualizations

SERCA_Activation_Pathway cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen Ca_cyto Elevated Cytosolic Ca²⁺ SERCA2 SERCA2 Pump Ca_cyto->SERCA2 Binds to SERCA2 This compound This compound This compound->SERCA2 Allosteric Activation Ca_er Increased ER Ca²⁺ SERCA2->Ca_er Pumps Ca²⁺ into ER Homeostasis Restored Homeostasis Ca_er->Homeostasis Leads to ER_Stress ER Stress UPR Unfolded Protein Response ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Can lead to Homeostasis->ER_Stress Reduces

Caption: this compound allosterically activates the SERCA2 pump, enhancing Ca²⁺ sequestration into the ER.

Troubleshooting_Workflow Start Experiment with this compound Observed Expected Outcome? Start->Observed Success Success: Publish Data Observed->Success Yes NoEffect No or Inconsistent Effect Observed->NoEffect No AdverseEffect Unexpected/Adverse Effect Observed->AdverseEffect Adverse CheckDose Verify Dose & Time-Course NoEffect->CheckDose CheckToxicity Assess Cytotoxicity (e.g., LDH, MTT) AdverseEffect->CheckToxicity CheckIsoform Check SERCA Isoform Profile CheckDose->CheckIsoform Parameters OK ReEvaluate Re-evaluate Hypothesis CheckIsoform->ReEvaluate Profile OK CheckMito Evaluate Mitochondrial Function CheckToxicity->CheckMito Toxicity Confirmed CheckMito->ReEvaluate Function Altered

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

CDN1163 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDN1163. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), with a particular affinity for the SERCA2 isoform.[1][2] Its primary function is to enhance the activity of the SERCA pump, which is responsible for sequestering cytosolic Ca2+ into the endoplasmic reticulum (ER) stores.[3][4] By increasing Ca2+ uptake into the ER, this compound helps to maintain intracellular Ca2+ homeostasis, which can in turn attenuate ER stress and modulate various downstream signaling pathways.[4][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For experimental use, stock solutions are typically prepared in high-quality, anhydrous DMSO.[2] Due to its limited solubility in purely aqueous solutions, working solutions for cell culture or in vivo studies require the use of co-solvents.

Q3: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[5]

  • Stock Solutions (in DMSO): For long-term storage, aliquoted stock solutions should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[5] Avoid repeated freeze-thaw cycles.

Q4: How do I prepare a working solution of this compound for in vivo experiments?

For in vivo administration, this compound is typically prepared in a vehicle solution. It is highly recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]

Here are a few example protocols:

  • Protocol 1 (Suspension): A common vehicle for intraperitoneal (i.p.) injection is a solution of 10% DMSO and 90% corn oil.[6]

  • Protocol 2 (Clear Solution): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution with a solubility of at least 2.5 mg/mL.[5]

  • Protocol 3 (Suspended Solution): A suspended solution of 2.5 mg/mL can be achieved with 10% DMSO and 90% (20% SBE-β-CD in Saline) with the aid of sonication.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution The solubility limit in DMSO has been exceeded.Gently warm the solution and/or sonicate until the precipitate dissolves. For future preparations, consider making a more dilute stock solution.
DMSO has absorbed moisture (hygroscopic).Use fresh, anhydrous DMSO to prepare new stock solutions.[2]
Precipitation when diluting stock solution into aqueous media This compound has low aqueous solubility.When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain cell viability and compound solubility.
The buffer composition or pH is incompatible.Test the solubility in different buffers. While specific pH stability data is limited, significant deviations from neutral pH may affect solubility.
Inconsistent experimental results Degradation of this compound in the working solution.Always prepare fresh working solutions for each experiment, especially for in vivo studies.[5] Do not store diluted aqueous solutions for extended periods.
Improper storage of stock solutions.Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles by aliquoting.[5]

Experimental Protocols & Data

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO32.04 - 100[1][5]100 - 312.12[1][5]
Ethanol32.04[1]100[1]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[5]

Preparation of a 2.5 mg/mL Working Solution

This protocol describes the preparation of a clear working solution suitable for in vivo experiments.

  • Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until uniform.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.[5]

Visualizations

Signaling Pathway of this compound Action

CDN1163_Pathway cluster_cell Cell This compound This compound SERCA SERCA Pump This compound->SERCA Activates Ca_cyto Cytosolic Ca2+ SERCA->Ca_cyto Pumps ER Endoplasmic Reticulum (ER) Ca_ER ER Ca2+ Store Ca_cyto->Ca_ER Translocation ER_Stress ER Stress Ca_ER->ER_Stress Reduces Downstream Downstream Signaling (e.g., improved mitochondrial function, reduced apoptosis) ER_Stress->Downstream Impacts

Caption: Mechanism of this compound action on cellular calcium homeostasis.

Experimental Workflow: Preparing a this compound Working Solution

CDN1163_Workflow start Start: Prepare 1 mL Working Solution stock 100 µL of this compound (25 mg/mL in DMSO) start->stock peg 400 µL of PEG300 mix1 Mix until clear stock->mix1 peg->mix1 tween 50 µL of Tween-80 mix1->tween mix2 Mix until uniform tween->mix2 saline 450 µL of Saline mix2->saline end End: 2.5 mg/mL Clear Solution saline->end

References

Technical Support Center: CDN1163-Induced Intracellular Ca2+ Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CDN1163, a potent allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). While this compound is a valuable tool for investigating the role of SERCA in cellular physiology and disease, its effects on intracellular Ca2+ can be complex and may lead to unexpected experimental outcomes. This guide aims to address common issues and provide clarity on the nuanced mechanisms of this compound action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] It enhances the transport of Ca2+ from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby helping to maintain low cytosolic Ca2+ levels and adequate ER Ca2+ stores.[3] This action can alleviate ER stress and improve cellular function in various disease models.[4]

Q2: I am observing an increase in cytosolic Ca2+ after applying this compound, which is contrary to the expected effect of a SERCA activator. Is this a known phenomenon?

A2: Yes, this paradoxical effect has been reported. While this compound activates SERCA, it can also induce a slow and persistent elevation of cytosolic Ca2+.[5][6] This is thought to be due to a Ca2+ leak from an internal store that is distinct from the cyclopiazonic acid (CPA)-sensitive ER pool.[5][6] Therefore, an initial increase in cytosolic Ca2+ upon this compound application is a plausible, albeit counterintuitive, observation.

Q3: Can the effects of this compound on Ca2+ signaling be time-dependent?

A3: Absolutely. The duration of this compound exposure can significantly influence its effects, particularly in cells expressing multiple SERCA isoforms. For instance, in T lymphocytes, short-term exposure (0-30 minutes) has been shown to paradoxically suppress Ca2+ uptake by SERCA2b while activating SERCA3.[7][8] Conversely, longer-term exposure (>12 hours) can reverse this pattern, enhancing Ca2+ release from SERCA2b-regulated pools.[7][8]

Q4: Does this compound affect mitochondrial Ca2+ levels?

A4: Yes, this compound treatment has been shown to increase mitochondrial Ca2+ levels.[5][9] This is likely a consequence of the sustained increase in cytosolic Ca2+, leading to Ca2+ uptake into the mitochondria through the mitochondrial calcium uniporter (MCU).[5] This can be accompanied by mitochondrial hyperpolarization.[5][10]

Q5: Are there any known off-target effects of this compound?

A5: this compound has been screened against a large panel of over 160 potential off-targets and was found to be highly selective for SERCA.[2][11] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to rule out potential cell-type specific off-target effects.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No change in cytosolic Ca2+ after this compound application. 1. Inactive compound. 2. Low SERCA expression in the experimental model. 3. Suboptimal experimental conditions (e.g., temperature, buffer composition).1. Verify the activity of your this compound stock. Consider purchasing from a reputable supplier.[1] 2. Confirm SERCA expression levels in your cells or tissue using techniques like Western blotting or qPCR. 3. Optimize experimental parameters. Ensure the buffer contains ATP, as SERCA is an ATPase.
Unexpectedly large and rapid increase in cytosolic Ca2+. 1. Cytotoxicity at high concentrations. 2. Off-target effects in your specific cell type.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. Cell viability can be assessed using an MTT assay or trypan blue exclusion.[5][10] 2. Use a SERCA inhibitor (e.g., thapsigargin (B1683126) or CPA) to confirm that the observed Ca2+ changes are SERCA-dependent.
Variability in results between experiments. 1. Differences in cell passage number or health. 2. Inconsistent this compound incubation times.1. Use cells within a consistent and low passage number range. Monitor cell health regularly. 2. Strictly control the duration of this compound treatment, as its effects can be time-dependent.[7][8]
Mitochondrial dysfunction observed after this compound treatment. Mitochondrial Ca2+ overload leading to stress.1. Measure mitochondrial membrane potential using probes like JC-1 to assess mitochondrial health.[5][10] 2. Consider co-treatment with an inhibitor of the mitochondrial calcium uniporter (MCU), such as MCU-i4, to determine if the effects are mediated by mitochondrial Ca2+ uptake.[5][6]

Experimental Protocols

Measurement of Cytosolic Ca2+

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in cytosolic Ca2+ concentration.

Materials:

  • Cells of interest

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • This compound

  • Ionophore (e.g., Ionomycin) for maximal Ca2+ signal (Fmax)

  • Ca2+ chelator (e.g., EGTA) for minimal Ca2+ signal (Fmin)

  • Fluorescence spectrophotometer or microscope capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

  • Seed cells on a suitable culture vessel (e.g., coverslips for microscopy).

  • Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

  • Wash cells once with HBSS.

  • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Wash cells twice with HBSS to remove extracellular dye.

  • Allow 30 minutes for de-esterification of the dye within the cells.

  • Mount the cells on the spectrophotometer or microscope stage.

  • Record a baseline fluorescence ratio (F340/F380).

  • Add this compound at the desired concentration and continue recording the fluorescence ratio.

  • At the end of the experiment, add an ionophore to obtain Fmax, followed by a Ca2+ chelator to obtain Fmin for calibration of Ca2+ concentration.

Measurement of Mitochondrial Ca2+

This protocol outlines the use of the fluorescent probe Rhod-2 AM for measuring mitochondrial Ca2+ levels.

Materials:

  • Cells of interest

  • Rhod-2 AM

  • Pluronic F-127

  • HBSS

  • This compound

  • Fluorescence microscope with appropriate filter sets for Rhod-2 (e.g., ~552 nm excitation and ~581 nm emission).

Procedure:

  • Culture cells on coverslips suitable for fluorescence microscopy.

  • Load cells with 5 µM Rhod-2 AM and 0.02% Pluronic F-127 in HBSS for 20-30 minutes at 37°C.[12]

  • Wash cells twice with HBSS.

  • Replace the buffer with fresh HBSS.

  • Acquire baseline fluorescence images of the mitochondrial-localized Rhod-2 signal.

  • Add this compound and capture time-lapse images to monitor changes in mitochondrial Ca2+ fluorescence.

Signaling Pathways and Workflows

CDN1163_Signaling_Pathway cluster_ER ER Lumen This compound This compound SERCA SERCA Pump (e.g., SERCA2b, SERCA3) This compound->SERCA Activates ER_Ca ER Ca2+ SERCA->ER_Ca Pumps into ER ER Endoplasmic Reticulum (ER) Cytosol_Ca Cytosolic Ca2+ Cytosol_Ca->SERCA Uptake MCU MCU Cytosol_Ca->MCU Enters via Cell_Response Cellular Responses (e.g., altered gene expression, cell cycle arrest) Cytosol_Ca->Cell_Response Influences Mitochondria Mitochondria Mito_Ca Mitochondrial Ca2+ Mito_Ca->Cell_Response Influences Unknown_Store Unknown Internal Store Unknown_Store->Cytosol_Ca Ca2+ Leak MCU->Mito_Ca Sequesters into Mitochondria

Caption: Proposed signaling pathway of this compound, illustrating both direct SERCA activation and the paradoxical intracellular Ca2+ leak.

Experimental_Workflow_Ca_Imaging start Start: Seed Cells load_dye Load with Ca2+ Indicator (e.g., Fura-2 AM or Rhod-2 AM) start->load_dye wash Wash to Remove Extracellular Dye load_dye->wash deesterify De-esterification wash->deesterify baseline Record Baseline Fluorescence deesterify->baseline add_this compound Add this compound baseline->add_this compound record_response Record Ca2+ Response add_this compound->record_response controls Apply Controls (e.g., Ionomycin, EGTA) record_response->controls analyze Analyze Data controls->analyze

Caption: A generalized experimental workflow for measuring intracellular Ca2+ changes induced by this compound.

Troubleshooting_Logic cluster_yes cluster_no start Experiment: Apply this compound observe Observe Change in Cytosolic Ca2+? start->observe increase Increase Observed? observe->increase Yes no_change No Change Observed observe->no_change No expected Decrease Observed (Expected Outcome) increase->expected No paradoxical Paradoxical Increase (Known Phenomenon) increase->paradoxical Yes check_mito Investigate Mitochondrial Ca2+ and Health paradoxical->check_mito troubleshoot Troubleshoot: - Compound Activity - SERCA Expression - Experimental Conditions no_change->troubleshoot

Caption: A logical troubleshooting workflow for interpreting cytosolic Ca2+ data from this compound experiments.

References

Technical Support Center: CDN1163 and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting cell cycle arrest as a potential side effect of CDN1163 treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). SERCA pumps are responsible for transporting calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), a critical process for maintaining intracellular Ca2+ homeostasis. By activating SERCA, this compound is intended to enhance the clearance of cytosolic Ca2+ and replenish ER Ca2+ stores, thereby mitigating cellular stress associated with impaired Ca2+ signaling.[1][2]

Q2: Has cell cycle arrest been observed as a side effect of this compound treatment?

Yes, studies have shown that treatment with this compound can lead to cell cycle arrest. Specifically, in mouse neuronal N2A cells, this compound treatment resulted in arrest at the G1 phase of the cell cycle.[3][4] This effect was accompanied by a suppression of cell proliferation.[3][5]

Q3: What is the proposed mechanism behind this compound-induced cell cycle arrest?

The precise signaling cascade leading to G1 arrest is still under investigation, but current evidence points towards disruptions in intracellular calcium homeostasis. This compound treatment has been observed to cause a slow and persistent elevation of cytosolic Ca2+.[3][4] This sustained increase in cytosolic Ca2+, along with alterations in mitochondrial Ca2+ levels and mitochondrial membrane hyperpolarization, is thought to trigger cellular stress responses that activate cell cycle checkpoints, leading to a halt in the G1 phase.[3][5]

Q4: What are the other potential cellular effects of this compound that might be relevant to my experiments?

Beyond cell cycle arrest, this compound has been shown to have several other effects on cellular physiology, including:

  • Modulation of ER Stress: By activating SERCA, this compound can help reduce ER stress caused by the accumulation of unfolded proteins.[2][6]

  • Impact on Mitochondrial Function: this compound can influence mitochondrial Ca2+ levels, lead to mitochondrial hyperpolarization, and affect mitochondrial respiration.[3][5][7][8]

  • Isoform-Specific and Time-Dependent Effects: The effects of this compound can vary depending on the specific SERCA isoforms expressed in the cell type and the duration of treatment.[9][10][11]

Troubleshooting Guide

Issue: I am observing a decrease in cell proliferation and suspect cell cycle arrest after treating my cells with this compound.

1. Confirm Cell Cycle Arrest:

  • Recommended Assay: Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) or DAPI.

  • Expected Outcome: An accumulation of cells in the G1 phase of the cell cycle compared to vehicle-treated controls.

2. Assess Cellular Viability:

  • Recommended Assays:

    • MTT Assay: To measure metabolic activity as an indicator of cell viability.

    • Trypan Blue Exclusion Assay: To differentiate between live and dead cells.

  • Interpretation: It is crucial to distinguish between cell cycle arrest (a temporary halt in proliferation) and cytotoxicity (cell death). A significant decrease in viability might indicate that the concentration of this compound used is toxic to your specific cell line.

3. Monitor Intracellular Calcium Levels:

  • Recommended Assay: Live-cell imaging using a ratiometric fluorescent Ca2+ indicator such as Fura-2 or a single-wavelength indicator like Fluo-4.

  • Expected Outcome: A sustained elevation in basal cytosolic Ca2+ levels in this compound-treated cells.

4. Evaluate Mitochondrial Health:

  • Recommended Assay: Measurement of mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM.

  • Expected Outcome: Potential hyperpolarization of the mitochondrial membrane in response to this compound.

Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of this compound on mouse neuronal N2A cells.

ParameterTreatment GroupResultReference
Cell Proliferation This compound (10 µM)Suppressed cell proliferation[3]
Cell Cycle This compoundArrested at G1 phase[3]
Cytosolic [Ca2+] This compoundSlow and persistent elevation[3]
Mitochondrial Ca2+ This compound (3h)Increased[3]
Mitochondrial Membrane Potential This compound (up to 2 days)Hyperpolarization[3]

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

  • Objective: To determine the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

2. Measurement of Cytosolic Calcium ([Ca2+]i) using Fura-2 AM

  • Objective: To measure changes in intracellular calcium concentrations.

  • Methodology:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Load the cells with Fura-2 AM (a membrane-permeable form of the dye) in a physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and allow for de-esterification of the Fura-2 AM.

    • Mount the dish on an inverted microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a baseline reading and then add this compound or vehicle control.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Visualizations

CDN1163_Signaling_Pathway This compound This compound SERCA SERCA This compound->SERCA Activates Cytosolic_Ca Cytosolic Ca2+ This compound->Cytosolic_Ca Persistent Elevation ER_Ca ER Ca2+ Stores SERCA->ER_Ca Increases Ca2+ uptake Mitochondria Mitochondria Cytosolic_Ca->Mitochondria Ca2+ uptake Cell_Cycle_Control Cell Cycle Control (G1 Checkpoint) Cytosolic_Ca->Cell_Cycle_Control Disrupts Homeostasis Mitochondria->Cell_Cycle_Control Stress Signals G1_Arrest G1 Phase Arrest Cell_Cycle_Control->G1_Arrest Induces

Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.

Troubleshooting_Workflow Start Observation: Decreased Cell Proliferation Confirm_Arrest 1. Confirm Cell Cycle Arrest (Flow Cytometry) Start->Confirm_Arrest Assess_Viability 2. Assess Cell Viability (MTT / Trypan Blue) Start->Assess_Viability Monitor_Ca 3. Monitor Intracellular Ca2+ (Fura-2 / Fluo-4) Confirm_Arrest->Monitor_Ca Assess_Viability->Monitor_Ca Evaluate_Mito 4. Evaluate Mitochondrial Health (JC-1 / TMRM) Monitor_Ca->Evaluate_Mito Conclusion Conclusion: This compound induces G1 arrest, possibly via Ca2+ dysregulation and mitochondrial stress. Evaluate_Mito->Conclusion

Caption: Troubleshooting workflow for investigating this compound-induced cell cycle arrest.

References

Technical Support Center: Optimizing CDN1163 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of CDN1163 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), primarily targeting the SERCA2 isoform.[1][2] It directly binds to the SERCA protein, inducing a conformational change that enhances its Ca2+-ATPase activity.[1][3] This leads to increased transport of calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), thereby helping to maintain Ca2+ homeostasis and alleviate ER stress.[1][4]

Q2: What is a typical starting concentration for this compound in cell-based assays?

A2: A common starting concentration for in vitro experiments is 10 µM.[2][5] However, the optimal concentration can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO and ethanol. For in vitro use, it is typically dissolved in DMSO to create a stock solution, which can be stored at -20°C for up to a year or -80°C for up to two years.[2][5] When preparing working solutions, it is crucial to use freshly opened or anhydrous DMSO, as the compound's solubility can be affected by moisture.[5] If precipitation occurs upon dilution into aqueous media, gentle heating and/or sonication may help.[2]

Q4: I am not observing the expected effect of this compound. What are some potential reasons?

A4: There are several factors that could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low or too high for your specific cell type and assay. A thorough dose-response study is recommended.

  • Cell Type Specificity: The expression levels of SERCA isoforms can vary between cell types, potentially influencing the cellular response to this compound.[6][7]

  • Assay Duration: The effects of this compound can be time-dependent. Short-term exposure (minutes to hours) may produce different outcomes compared to long-term exposure (days).[6][7]

  • Compound Stability: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5]

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the presence of other compounds can influence the activity of this compound.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been shown to be relatively selective for SERCA, with screenings against a panel of 160 other potential targets showing no significant off-target effects.[8] However, as with any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at very high concentrations.

Troubleshooting Guides

Problem 1: Cell Viability is Decreased After this compound Treatment.
  • Possible Cause 1: Cytotoxicity at High Concentrations.

    • Troubleshooting Step: Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability using a standard method like an MTT or LDH assay.[9] One study noted that 10 μM this compound suppressed the proliferation of mouse neuronal N2A cells.[10]

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. A vehicle control (media with the same concentration of solvent used for the highest this compound concentration) should always be included in your experiments.

Problem 2: Inconsistent or Paradoxical Results.
  • Possible Cause 1: Time-Dependent Effects.

    • Troubleshooting Step: this compound can have complex, time-dependent effects. For example, in T lymphocytes, short-term exposure (<30 minutes) was found to suppress Ca2+ uptake by the SERCA2b-controlled store, while longer-term exposure (>12 hours) increased Ca2+ release from this store.[6][7] Design experiments with multiple time points to characterize the temporal response to this compound.

  • Possible Cause 2: SERCA Isoform-Specific Effects.

    • Troubleshooting Step: Different cell types express different SERCA isoforms. This compound may have varying effects on different isoforms.[6][7] If possible, characterize the SERCA isoform expression profile of your cell line.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound and Observed Effects

Cell TypeConcentration(s)Incubation TimeAssayObserved EffectReference
Rat Cardiac Myocytes10 µM24 hoursWestern BlotReduced high glucose-induced resistin and nuclear NFATc expression; increased AMPKα phosphorylation.[2]
Human Skeletal Muscle Cells0.01 µM, 0.1 µM, 1 µM5 days (chronic)Substrate Oxidation AssayIncreased glucose and oleic acid metabolism.[11]
HEK Cells10 µM2 hoursCell Viability AssayProtected against H2O2-induced ER stress-promoted apoptosis.[5]
Pancreatic β-cells (MIN6)Not specifiedNot specifiedCa2+ Imaging, Insulin (B600854) SecretionIncreased insulin synthesis and exocytosis; augmented ER and mitochondrial Ca2+ content.[4][12]
Jurkat T Lymphocytes10 µM, 25 µM20-30 minutes (short-term)Ca2+ ImagingReduced TCR-mediated Ca2+ release; suppressed Ca2+ uptake by SERCA2b-regulated stores.[6]
Jurkat T Lymphocytes10 µM72 hours (long-term)Ca2+ ImagingIncreased Ca2+ release from SERCA2b-regulated pools.[6]
Mouse Neuronal N2A Cells10 µMNot specifiedCell Proliferation AssaySuppressed cell proliferation.[10]

Experimental Protocols

1. Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture media from your DMSO stock. Perform serial dilutions to create a range of 2X concentrations. Also, prepare a 2X vehicle control containing the same final DMSO concentration.

  • Treatment: Remove the old media from the cells and add 50 µL of fresh media. Then, add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the EC50 or the optimal non-toxic concentration.

2. Protocol for Assessing SERCA Activity via Calcium Imaging

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load cells with a fluorescent Ca2+ indicator (e.g., 5 µM Fluo-4 AM) for 20-30 minutes at room temperature in a Ca2+-free buffer.[9]

  • Wash: Wash the cells twice with the Ca2+-free buffer.

  • Baseline Measurement: Obtain a baseline fluorescence reading using a fluorescence microscope or plate reader.

  • Treatment: Add this compound at the desired concentration and incubate for the desired time. A vehicle control should be run in parallel.

  • Stimulation: Induce Ca2+ release from the ER using a SERCA inhibitor like thapsigargin (B1683126) (e.g., 2 µM) or an IP3 receptor agonist.[9]

  • Measurement: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in cytosolic Ca2+.

  • Analysis: Compare the amplitude and kinetics of the Ca2+ signal between this compound-treated and control cells. A more robust Ca2+ release in this compound-treated cells can indicate increased ER Ca2+ stores due to enhanced SERCA activity.

Mandatory Visualization

CDN1163_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound SERCA2 SERCA2 This compound->SERCA2 Allosteric Activation Ca_cyto Cytosolic Ca2+ Ca_cyto->SERCA2 Transport ER_Stress ER Stress Apoptosis Apoptosis ER_Stress->Apoptosis Induces Mitochondria Mitochondria ATP_prod ATP Production Mitochondria->ATP_prod Enhances Ca_er ER Ca2+ SERCA2->Ca_er Sequestration Ca_er->ER_Stress Reduces Ca_er->Mitochondria Ca2+ Uptake

Caption: Signaling pathway of this compound as a SERCA2 activator.

Troubleshooting_Workflow Start Start: Suboptimal This compound Effect Check_Concentration Is a dose-response curve established? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response (e.g., 0.1-100 µM) Check_Concentration->Perform_Dose_Response No Check_Duration Is the incubation time optimized? Check_Concentration->Check_Duration Yes Perform_Dose_Response->Check_Concentration Perform_Time_Course Perform Time-Course (e.g., 1h, 6h, 24h, 48h) Check_Duration->Perform_Time_Course No Check_Solubility Is the compound fully dissolved? Check_Duration->Check_Solubility Yes Perform_Time_Course->Check_Duration Prepare_Fresh Prepare fresh stock in anhydrous DMSO. Consider sonication. Check_Solubility->Prepare_Fresh No Consider_Cell_Type Consider Cell-Type Specifics (SERCA isoform expression) Check_Solubility->Consider_Cell_Type Yes Prepare_Fresh->Check_Solubility Success Experiment Optimized Consider_Cell_Type->Success

Caption: Troubleshooting workflow for optimizing this compound concentration.

References

Technical Support Center: In Vivo Delivery of Hydrophobic CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of CDN1163. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of the hydrophobic SERCA activator, this compound, in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), with a preference for the SERCA2 isoform.[1][2] Its primary function is to enhance the activity of SERCA, which is responsible for pumping calcium ions (Ca2+) from the cytosol into the sarcoplasmic/endoplasmic reticulum (SR/ER). This action helps to restore intracellular Ca2+ homeostasis, which can be disrupted in various disease states. By activating SERCA, this compound can alleviate ER stress and improve mitochondrial function.[3][4][5]

Q2: this compound is hydrophobic. How can I effectively formulate it for in vivo administration?

A2: Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization for in vivo studies. Direct suspension in aqueous solutions like saline will result in poor bioavailability and inconsistent results. Common and effective formulations involve the use of co-solvents and surfactants. Below are some recommended protocols.

Q3: What is the recommended route of administration and dosage for in vivo mouse studies?

A3: The most commonly reported route of administration for this compound in mice is intraperitoneal (i.p.) injection.[3][5][6] The optimal dosage can vary depending on the animal model and the research question. However, published studies have used dosages ranging from 20 mg/kg to 50 mg/kg per day.[3][7][8] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: I am observing unexpected or paradoxical effects with short-term this compound treatment. Is this normal?

A4: Yes, complex time-dependent and SERCA isoform-specific effects have been reported.[9][10] For instance, in T-lymphocytes, short-term exposure (e.g., under 30 minutes) to this compound has been observed to paradoxically suppress Ca2+ uptake, while longer-term exposure (e.g., >12 hours) shows the expected increase in SERCA activity and Ca2+ store repletion.[9][10][11] These effects may be due to the specific SERCA isoforms expressed in your cell type or the initial complex interactions of the compound with the cellular machinery. It is crucial to consider the duration of treatment when interpreting your results.

Troubleshooting Guides

Issue 1: Precipitation of this compound during formulation or upon administration.

  • Question: My this compound solution appears cloudy or I see visible precipitate after preparing the formulation. What should I do?

  • Answer: Precipitation is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this problem:

    • Ensure Proper Solubilization in DMSO First: Make sure your initial stock solution of this compound in 100% DMSO is fully dissolved. Gentle warming and vortexing can aid this process.

    • Order of Solvent Addition is Critical: When preparing mixed-vehicle formulations, the order in which you add the solvents matters. Always add the co-solvents like PEG300 to the DMSO stock before introducing the aqueous component (saline). Add Tween-80 before the final saline addition to act as a surfactant.[6]

    • Use Pre-warmed Saline: Adding cold saline to the organic solvent mixture can cause the compound to crash out. Use saline that is at room temperature or slightly warmed.

    • Sonication: If you still observe precipitation, brief sonication of the final formulation can help to create a more stable suspension.[6]

    • Consider an Alternative Formulation: If the issue persists, you may need to try a different vehicle system, such as the corn oil-based formulation.

Issue 2: Lack of expected in vivo efficacy or high variability in results.

  • Question: I am not observing the expected biological effects of this compound in my animal model, or my results are highly variable between animals. What could be the cause?

  • Answer: Inconsistent in vivo results can stem from several factors related to the delivery of a hydrophobic compound:

    • Inadequate Formulation: An improper formulation can lead to poor bioavailability. Ensure you are using one of the recommended vehicle formulations and that the compound is fully solubilized or in a stable suspension.

    • Inconsistent Administration: Intraperitoneal injections require a consistent technique to ensure the compound is delivered to the peritoneal cavity and not into other tissues. Ensure all individuals performing injections are using a standardized protocol.

    • Dose and Treatment Duration: The effective dose and the necessary duration of treatment can be highly dependent on the animal model and the specific pathology being studied. Consider performing a pilot study to optimize these parameters. Remember the time-dependent effects mentioned in the FAQs; a longer treatment duration may be necessary to observe the desired outcome.[12]

    • Metabolism and Clearance: The pharmacokinetic profile of this compound in your specific animal model may influence its efficacy. While it has shown good metabolic stability, factors such as age and health status of the animals can play a role.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound in Mouse Models

Parameter Details Reference
Animal Model ob/ob mice[3]
Dosage 50 mg/kg/day[3]
Administration Route Intraperitoneal (i.p.) injection[3]
Duration 5 consecutive days[3]
Vehicle Not specified in detail[3]
Animal Model C57BL/6J mice[7]
Dosage 20 mg/kg[7]
Administration Route Intraperitoneal (i.p.) injection[7]
Duration 17 consecutive days[7]
Vehicle 10% DMSO, 90% corn oil[7]
Animal Model db/db mice[5]
Dosage Not specified in detail[5]
Administration Route Intraperitoneal (i.p.) injection[5]
Duration 5 consecutive days[5]
Vehicle Not specified in detail[5]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection (DMSO/PEG300/Tween-80/Saline)

This protocol is adapted from common practices for solubilizing hydrophobic compounds for in vivo use.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 25 mg/mL. Ensure it is fully dissolved by vortexing.

  • In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution. For a final concentration of 2.5 mg/mL, this would be 10% of your final volume (e.g., 100 µL for a 1 mL final volume).

  • Add PEG300. Add 40% of the final volume of PEG300 (e.g., 400 µL for a 1 mL final volume). Mix thoroughly by vortexing.

  • Add Tween-80. Add 5% of the final volume of Tween-80 (e.g., 50 µL for a 1 mL final volume). Mix again by vortexing.

  • Add saline. Slowly add 45% of the final volume of pre-warmed, sterile saline (e.g., 450 µL for a 1 mL final volume) to the mixture. Vortex thoroughly to ensure a homogenous and clear solution.

  • Visually inspect for precipitation. If the solution is clear, it is ready for injection. If it is a suspension, ensure it is homogenous before drawing it into the syringe.

Protocol 2: Formulation of this compound for Intraperitoneal Injection (DMSO/Corn Oil)

This is a simpler, two-component vehicle system that has been used in published studies.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on your final desired dosage.

  • In a sterile tube, dissolve the required amount of this compound in DMSO. This will constitute 10% of your final injection volume.

  • Add corn oil. Add 90% of the final volume of sterile corn oil to the this compound/DMSO solution.

  • Vortex thoroughly to create a uniform suspension.

Visualizations

SERCA_Activation_Pathway cluster_0 Challenges in this compound Delivery cluster_1 Formulation Strategy cluster_2 In Vivo Administration & Effect Hydrophobicity Hydrophobic Nature of this compound Precipitation Precipitation Risk Hydrophobicity->Precipitation Administration Intraperitoneal Injection Precipitation->Administration Impacts CoSolvents Co-solvents (DMSO, PEG300) Vehicle Stable Vehicle CoSolvents->Vehicle Surfactants Surfactants (Tween-80) Surfactants->Vehicle Vehicle->Administration Enables Bioavailability Systemic Bioavailability Administration->Bioavailability SERCA SERCA Activation Bioavailability->SERCA Ca_Homeostasis Ca2+ Homeostasis SERCA->Ca_Homeostasis ER_Stress Reduced ER Stress Ca_Homeostasis->ER_Stress Mito_Function Improved Mitochondrial Function ER_Stress->Mito_Function

Caption: Logical workflow for overcoming this compound delivery challenges.

experimental_workflow cluster_formulation Formulation cluster_administration Administration cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO mix_vehicle Mix with Co-solvents (e.g., PEG300, Tween-80) prep_stock->mix_vehicle final_formulation Add Saline to Create Final Formulation mix_vehicle->final_formulation ip_injection Intraperitoneal Injection final_formulation->ip_injection animal_model Select Animal Model (e.g., db/db mice) animal_model->ip_injection collect_samples Collect Tissues/Blood ip_injection->collect_samples biochemical_assays Biochemical Assays (e.g., SERCA activity) collect_samples->biochemical_assays functional_assays Functional Assays (e.g., Glucose Tolerance Test) collect_samples->functional_assays

Caption: A typical experimental workflow for in vivo studies with this compound.

signaling_pathway This compound This compound SERCA SERCA Pump This compound->SERCA activates Ca_Cytosol Cytosolic Ca2+ SERCA->Ca_Cytosol pumps Ca_ER ER Ca2+ Ca_Cytosol->Ca_ER into ER_Stress ER Stress Ca_ER->ER_Stress reduces Mitochondria Mitochondrial Function ER_Stress->Mitochondria improves Cell_Health Improved Cell Health & Function Mitochondria->Cell_Health leads to

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Minimizing CDN1163 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing toxicity associated with the SERCA activator, CDN1163, in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), with a preference for the SERCA2 isoform. Its primary function is to enhance the activity of SERCA, which is responsible for pumping calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER). By doing so, this compound helps to restore intracellular Ca2+ homeostasis and alleviate ER stress. This mechanism is beneficial in models of diseases where SERCA function is impaired, leading to ER stress and apoptosis.

Q2: What are the potential toxic effects of this compound in cell lines?

A2: While this compound can be protective against certain cellular stressors, it can also exhibit toxicity. A key observed toxic effect is the suppression of cell proliferation and induction of cell cycle arrest, particularly at the G1 phase, as seen in mouse neuronal N2A cells at a concentration of 10 μM.[1][2][3][4] This can be accompanied by intracellular Ca2+ leakage, mitochondrial hyperpolarization, and ultimately, cell growth inhibition.[1][2][3][4] The effects of this compound can be complex, time-dependent, and vary between different cell lines and experimental conditions.

Q3: How can I determine the optimal non-toxic concentration of this compound for my specific cell line?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is crucial. Start with a wide range of concentrations, bracketing the concentrations reported in the literature for desired effects (typically in the low micromolar range). It is essential to include concentrations both above and below the expected efficacious dose to identify a therapeutic window that minimizes toxicity.

Q4: What is the recommended solvent for this compound and how can I avoid solvent-induced toxicity?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To avoid solvent toxicity, it is critical to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, generally below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced Cell Viability or Proliferation This compound concentration is too high.Perform a dose-response study to identify the optimal, non-toxic concentration for your cell line. Consider starting with a lower concentration range (e.g., 0.1 - 5 µM).
Prolonged exposure to this compound.Reduce the incubation time. Determine the minimum time required to observe the desired biological effect.
Cell line is particularly sensitive.Some cell lines, such as neuronal cell lines, may be more susceptible to this compound toxicity.[1][2][3][4] Use lower concentrations and shorter incubation times for these cells.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Always include a vehicle control.
Cell Cycle Arrest (e.g., at G1 phase) A known toxic effect of this compound in some cell lines.[1][2][3][4]Lower the concentration of this compound. Optimize the incubation time to be sufficient for the desired effect but not long enough to induce significant cell cycle arrest. Analyze the cell cycle at various time points to understand the kinetics of the arrest.
Inconsistent or Paradoxical Results Time-dependent effects of this compound.The effects of this compound on Ca2+ stores can be complex and change over time.[5][6] For example, short-term exposure may have different effects than long-term exposure. Conduct time-course experiments to characterize the response of your cell line.
Off-target effects.While this compound is a SERCA activator, high concentrations may lead to off-target effects. Use the lowest effective concentration possible.
Alterations in Mitochondrial Function (e.g., hyperpolarization) A potential consequence of altered intracellular Ca2+ dynamics.[1][3][4]Monitor mitochondrial health using assays for mitochondrial membrane potential (e.g., with JC-1 dye). If toxicity is observed, consider reducing the this compound concentration or co-treatment with mitochondrial protective agents, if appropriate for the experimental design.

Quantitative Data Summary

Currently, there is limited publicly available data on the cytotoxic IC50 values of this compound across a wide range of cell lines. The primary reported toxicity is related to anti-proliferative effects rather than acute cytotoxicity. Researchers should empirically determine the optimal concentration for their specific cell line and experimental goals.

Parameter Cell Line Concentration Observed Effect Reference
Anti-proliferative Effect Mouse Neuronal N2A10 µMSuppression of cell proliferation and G1 phase cell cycle arrest[1][2][3][4]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere and recover for 24 hours.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the concentration that causes a 50% reduction in viability (IC50) for toxicity, and to identify the concentration range with minimal impact on cell viability.

Protocol 2: Assessing this compound-Induced Cell Cycle Arrest by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on DNA content. Compare the cell cycle profiles of this compound-treated cells to the vehicle control to identify any cell cycle arrest.

Visualizations

Signaling Pathways

cluster_beneficial Beneficial Effects of this compound cluster_toxic Potential Toxic Effects of this compound CDN1163_b This compound SERCA_b SERCA Activation CDN1163_b->SERCA_b Ca_homeostasis Restored Cytosolic Ca2+ Homeostasis SERCA_b->Ca_homeostasis ER_stress Reduced ER Stress Ca_homeostasis->ER_stress Apoptosis_inhibition Inhibition of Apoptosis ER_stress->Apoptosis_inhibition CDN1163_t This compound (High Concentration / Prolonged Exposure) Ca_leak Intracellular Ca2+ Leak CDN1163_t->Ca_leak Mito_hyper Mitochondrial Hyperpolarization Ca_leak->Mito_hyper Cell_cycle_arrest G1 Cell Cycle Arrest Mito_hyper->Cell_cycle_arrest Prolif_inhibition Inhibition of Proliferation Cell_cycle_arrest->Prolif_inhibition

Caption: Dual effects of this compound on cellular pathways.

Experimental Workflow: Optimizing this compound Concentration

start Start: Select Cell Line dose_response Perform Dose-Response (e.g., 0.1 - 50 µM this compound) start->dose_response viability_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) dose_response->viability_assay determine_ic50 Determine Cytotoxic IC50 viability_assay->determine_ic50 select_conc Select Concentrations Below Cytotoxic IC50 for Efficacy Studies determine_ic50->select_conc time_course Perform Time-Course Experiment (e.g., 12, 24, 48, 72 hours) select_conc->time_course functional_assay Assess Desired Biological Effect time_course->functional_assay cell_cycle_analysis Monitor for Cell Cycle Arrest (Flow Cytometry) time_course->cell_cycle_analysis end End: Optimal Non-Toxic Concentration and Duration Identified functional_assay->end cell_cycle_analysis->end

Caption: Workflow for determining the optimal non-toxic dose of this compound.

Logical Relationship: Troubleshooting Decision Tree

start Observation: Reduced Cell Viability check_conc Is this compound Concentration > 10 µM? start->check_conc reduce_conc Action: Lower this compound Concentration check_conc->reduce_conc Yes check_time Is Incubation Time > 48 hours? check_conc->check_time No reduce_time Action: Shorten Incubation Time check_time->reduce_time Yes check_cell_type Is it a Sensitive Cell Line (e.g., Neuronal)? check_time->check_cell_type No optimize_both Action: Optimize Both Concentration and Time check_cell_type->optimize_both Yes check_dmso Is Final DMSO > 0.1%? check_cell_type->check_dmso No reduce_dmso Action: Reduce DMSO Concentration check_dmso->reduce_dmso Yes

Caption: Decision tree for troubleshooting this compound-induced cytotoxicity.

References

Validation & Comparative

A Comparative Guide to SERCA Activators: CDN1163 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump is a critical regulator of intracellular calcium homeostasis. Its dysfunction is implicated in a range of pathologies, including heart failure, diabetes, and neurodegenerative diseases, making it a compelling therapeutic target. A growing class of small-molecule SERCA activators aims to restore normal calcium cycling by enhancing pump activity. This guide provides a detailed comparison of CDN1163, a novel allosteric SERCA activator, with other notable compounds in this class, supported by experimental data and methodologies.

Quantitative Comparison of SERCA Activators

The following table summarizes the key quantitative parameters of this compound and other representative SERCA activators based on in vitro assays.

ActivatorTarget SERCA Isoform(s)Potency (EC₅₀)Maximal Activation (Vmax increase)Mechanism of ActionKey References
This compound SERCA2a, SERCA2b, SERCA1a, SERCA32.3 µM (SERCA2a)~12% (SERCA2a)Allosteric activator, potentiates ATP's effect[1][2]
Istaroxime (B1662506) SERCA2aNot observed in some assaysNo significant activation in some studiesProposed to displace phospholamban (PLN)[2][3]
CP-154526 Muscle SERCA isoformsHigh nM to low µM range~28%Not fully elucidated[2]
Yakuchinone A SERCA2a9.3 µM~27%Not fully elucidated[4]
Alpinoid D SERCA2aLow micromolarRobust concentration-dependent responseNot fully elucidated[4]
6-paradol SERCA2a5-25 µM~20-43%Biphasic effect (inhibitory at higher concentrations)[4]

Signaling Pathways and Mechanism of Action

This compound acts as an allosteric activator of SERCA, meaning it binds to a site on the enzyme distinct from the calcium or ATP binding sites.[5] This binding induces a conformational change that enhances the pump's activity. One proposed mechanism is that this compound potentiates the effects of ATP, shifting the equilibrium of SERCA towards a more active state.[1] In cellular models, activation of SERCA by this compound has been shown to restore intracellular calcium homeostasis, which in turn can alleviate endoplasmic reticulum (ER) stress.[5][6] This reduction in ER stress can subsequently modulate downstream signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy metabolism.[3][5]

SERCA_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA Ca_ER Ca²⁺ SERCA->Ca_ER Ca²⁺ uptake ER_Stress ER Stress SERCA->ER_Stress Reduces Ca_Cytosol Ca²⁺ UPR Unfolded Protein Response (UPR) ER_Stress->UPR AMPK AMPK ER_Stress->AMPK Inhibits Ca_Cytosol->SERCA Transport This compound This compound This compound->SERCA Allosteric Activation This compound->AMPK Activates (indirectly) ATP ATP ATP->SERCA Substrate Metabolic_Benefits Improved Metabolism AMPK->Metabolic_Benefits

Caption: Proposed signaling pathway for this compound-mediated SERCA activation.

Experimental Protocols

SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is directly proportional to its pumping activity.

Materials:

  • SERCA-containing microsomes (e.g., from cardiac or skeletal muscle)

  • Assay Buffer: 50 mM MOPS/Tris (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA

  • Calcium solutions of varying concentrations

  • ATP

  • Malachite green reagent for phosphate (B84403) detection

  • Test compounds (this compound and other activators) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the assay buffer and SERCA microsomes.

  • Add the test compound at various concentrations. A vehicle control (DMSO) should be included.

  • Initiate the reaction by adding a defined concentration of ATP.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., acid).

  • Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent, which forms a colored complex with phosphate that can be quantified spectrophotometrically.

  • The SERCA-specific activity is determined by subtracting the activity measured in the presence of a specific SERCA inhibitor, such as thapsigargin.

  • Data is typically plotted as ATP hydrolysis rate versus calcium concentration to determine the maximal velocity (Vmax) and the calcium concentration required for half-maximal activation (EC₅₀).

ATPase_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer + SERCA microsomes) start->prep_mix add_compound Add Test Compound (e.g., this compound) or Vehicle prep_mix->add_compound add_atp Initiate Reaction (Add ATP) add_compound->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Malachite Green) stop_reaction->measure_pi analyze Analyze Data (Calculate Vmax and EC₅₀) measure_pi->analyze end End analyze->end

Caption: Workflow for a typical SERCA ATPase activity assay.

Intracellular Calcium Imaging

This method visualizes and quantifies changes in cytosolic calcium concentrations in live cells in response to SERCA activation.

Materials:

  • Cultured cells (e.g., cardiomyocytes, HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Cell culture medium

  • Test compounds

  • Fluorescence microscope with an imaging system

Procedure:

  • Load the cultured cells with a calcium indicator dye. The AM ester form of the dye allows it to cross the cell membrane.

  • Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytosol.

  • Wash the cells to remove excess dye.

  • Mount the cells on a fluorescence microscope.

  • Record baseline fluorescence.

  • Apply the test compound (e.g., this compound) and continuously record the fluorescence signal over time.

  • An increase in cytosolic calcium will lead to an increase in the fluorescence intensity of the dye. Conversely, enhanced SERCA activity is expected to lead to a faster decay of a calcium transient.

  • Analyze the changes in fluorescence to determine the effect of the compound on intracellular calcium dynamics.

Concluding Remarks

This compound is a promising SERCA activator with a distinct allosteric mechanism of action.[5] While direct comparative data with all other SERCA activators under identical experimental conditions is still emerging, the available evidence suggests it is a potent modulator of SERCA activity with beneficial effects in various disease models. In contrast, the activity of other compounds like istaroxime may be species-specific, and natural products such as Yakuchinone A and Alpinoid D represent novel chemical scaffolds for future drug development.[2][4] The detailed experimental protocols provided in this guide should aid researchers in the design and execution of their own comparative studies to further elucidate the therapeutic potential of these and other SERCA activators.

References

A Comparative Guide to the Efficacy of CDN1163 and Istaroxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two investigational compounds, CDN1163 and istaroxime (B1662506), both of which have garnered interest for their potential therapeutic applications in cardiovascular and metabolic diseases. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and workflows.

Overview and Mechanism of Action

This compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, specifically targeting the SERCA2a isoform found in cardiac muscle and SERCA2b in other tissues.[1][2] By enhancing SERCA2a activity, this compound promotes the re-uptake of calcium from the cytosol into the sarcoplasmic reticulum (SR), a critical step in muscle relaxation and for maintaining calcium homeostasis.[2] Its therapeutic potential is being explored in the context of metabolic disorders, such as type 2 diabetes, and cardiovascular conditions where SERCA function is impaired.[3][4]

Istaroxime is a novel intravenous agent characterized by a dual mechanism of action. It acts as an inhibitor of the Na+/K+-ATPase and is also reported to stimulate SERCA2a.[5][6] The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic (contractility-enhancing) effect.[7] The stimulation of SERCA2a contributes to a lusitropic (relaxation-enhancing) effect by accelerating calcium sequestration into the SR.[7] Istaroxime has been investigated primarily for the treatment of acute heart failure.[8][9]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and istaroxime from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.

Table 1: In Vitro Efficacy on SERCA2a and Na+/K+-ATPase

ParameterThis compoundIstaroximeSource
SERCA2a Activation (EC50) 2.3 µMNot consistently reported; one study found no activation[1]
6.0 ± 0.3 µM
Maximal SERCA2a Activity (Vmax) 11.8% increaseNot consistently reported[1]
Na+/K+-ATPase Inhibition (IC50) Not reported to have significant activity0.47 µM[10]

Table 2: Effects on Cardiomyocyte Function

ParameterThis compoundIstaroximeSource
Intracellular Ca2+ Transients Normalizes ischemia-induced calcium overloadIncreases diastolic Ca2+; Blunts diastolic Ca2+ enhancement in diabetic myocytes[2]
Cardiac Contractility Not extensively reported in direct contractility assaysIncreases contractility up to 60% without inducing aftercontractions[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and istaroxime.

CDN1163_Pathway This compound This compound SERCA2a SERCA2a This compound->SERCA2a Allosterically Activates Ca_uptake Increased SR Ca2+ Uptake SERCA2a->Ca_uptake Cytosolic_Ca Decreased Cytosolic Ca2+ Ca_uptake->Cytosolic_Ca Relaxation Enhanced Myocardial Relaxation (Lusitropy) Cytosolic_Ca->Relaxation

Caption: Signaling pathway of this compound.

Istaroxime_Pathway Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in Increased Intracellular Na+ NKA->Na_in Ca_uptake Increased SR Ca2+ Uptake SERCA2a->Ca_uptake NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in Contractility Increased Myocardial Contractility (Inotropy) Ca_in->Contractility Relaxation Enhanced Myocardial Relaxation (Lusitropy) Ca_uptake->Relaxation

Caption: Dual mechanism of action of istaroxime.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to assess the efficacy of these compounds.

SERCA_Assay_Workflow cluster_prep Sample Preparation cluster_assay ATPase Activity Assay cluster_data Data Analysis Tissue Cardiac Tissue Homogenization Microsomes Isolation of Sarcoplasmic Reticulum (SR) Microsomes Tissue->Microsomes Protein Protein Quantification Microsomes->Protein Incubation Incubate SR microsomes with reaction buffer (ATP, Ca2+, etc.) and test compound (this compound/Istaroxime) Protein->Incubation Reaction Measure inorganic phosphate (B84403) (Pi) liberated over time Incubation->Reaction Analysis Calculate SERCA-specific activity (ouabain-insensitive, thapsigargin-sensitive) Reaction->Analysis Curve Generate dose-response curves Analysis->Curve EC50 Determine EC50 and Vmax Curve->EC50

Caption: Workflow for SERCA2a activity assay.

NKA_Assay_Workflow cluster_prep Sample Preparation cluster_assay ATPase Activity Assay cluster_data Data Analysis Tissue Tissue Homogenization Membrane Isolation of Plasma Membrane Fractions Tissue->Membrane Protein Protein Quantification Membrane->Protein Incubation Incubate membrane fractions with reaction buffer (ATP, Na+, K+, Mg2+) and test compound (Istaroxime) Protein->Incubation Reaction Measure inorganic phosphate (Pi) liberated over time Incubation->Reaction Analysis Calculate Na+/K+-ATPase-specific activity (ouabain-sensitive) Reaction->Analysis Curve Generate dose-response curves Analysis->Curve IC50 Determine IC50 Curve->IC50

Caption: Workflow for Na+/K+-ATPase activity assay.

Detailed Experimental Protocols

SERCA2a Activity Assay

This protocol is a generalized procedure based on common methodologies for measuring SERCA2a activity in cardiac tissue preparations.

1. Preparation of Sarcoplasmic Reticulum (SR) Microsomes:

  • Homogenize fresh or frozen cardiac ventricular tissue in a buffer containing sucrose, HEPES, and protease inhibitors.

  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in SR vesicles.

  • Resuspend the final microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. ATPase Activity Measurement:

  • Prepare a reaction mixture containing KCl, MgCl2, ATP, EGTA, and a calcium buffer system to control the free Ca2+ concentration.

  • The assay is typically performed in the presence of a Na+/K+-ATPase inhibitor (e.g., ouabain) to measure SERCA-specific ATPase activity.

  • Add the SR microsomes to the reaction mixture with and without the test compound (this compound or istaroxime) at various concentrations.

  • Initiate the reaction by adding ATP and incubate at 37°C.

  • Stop the reaction at a defined time point by adding a quenching solution (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate (Pi) liberated from ATP hydrolysis is measured colorimetrically.

3. Data Analysis:

  • SERCA2a activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific SERCA inhibitor like thapsigargin (B1683126) or cyclopiazonic acid.

  • Data are typically expressed as nmol of Pi/mg of protein/min.

  • To determine the EC50 for activation, the increase in SERCA2a activity is plotted against the log of the compound concentration, and the data are fitted to a sigmoidal dose-response curve. Vmax represents the maximal activation achieved.

Na+/K+-ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of compounds on Na+/K+-ATPase activity.

1. Preparation of Membrane Fractions:

  • Homogenize tissue (e.g., cardiac or brain tissue) in a buffer containing sucrose, EDTA, and protease inhibitors.

  • Isolate the plasma membrane-enriched fraction through differential centrifugation.

  • Determine the protein concentration of the membrane preparation.

2. ATPase Activity Measurement:

  • Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • The assay is performed in two parallel sets of tubes: one with the complete reaction buffer and another where KCl is omitted (to measure the background, non-Na+/K+-ATPase-dependent activity).

  • Add the membrane preparation to the reaction buffers with various concentrations of the test compound (e.g., istaroxime).

  • Pre-incubate the samples before initiating the reaction with ATP.

  • After incubation at 37°C, stop the reaction and measure the liberated inorganic phosphate.

3. Data Analysis:

  • Na+/K+-ATPase activity is calculated as the difference in Pi production between the samples with and without KCl.

  • The percentage of inhibition is calculated relative to the activity in the absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Measurement of Intracellular Calcium Transients and Cardiomyocyte Contractility

This protocol describes a common approach for studying the effects of compounds on the excitation-contraction coupling in isolated cardiomyocytes.[11][12]

1. Isolation and Culture of Cardiomyocytes:

  • Adult ventricular cardiomyocytes are typically isolated from animal hearts (e.g., rat, mouse, or rabbit) using a Langendorff perfusion system with enzymatic digestion (collagenase).[11][12]

  • Isolated rod-shaped, calcium-tolerant cardiomyocytes are plated on laminin-coated coverslips.

2. Measurement of Intracellular Calcium:

  • Load the cardiomyocytes with a fluorescent calcium indicator dye, such as Fura-2 AM.[13][14][15]

  • After de-esterification of the dye, the coverslip with the cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells alternately at 340 nm and 380 nm, and measure the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz) to elicit calcium transients.

  • Record baseline calcium transients and then perfuse the cells with different concentrations of the test compound (this compound or istaroxime) to observe its effects.

3. Measurement of Contractility:

  • Simultaneously with calcium measurements, cardiomyocyte contractility can be assessed by video-based edge detection to measure sarcomere length or cell shortening.

  • Parameters such as the amplitude of shortening, and the rates of contraction and relaxation are quantified.

4. Data Analysis:

  • Analyze the calcium transients for parameters like amplitude, time to peak, and decay rate (often fitted with an exponential function to determine the time constant, tau).

  • Analyze the contractility traces for changes in the extent and kinetics of shortening and relengthening.

  • Compare the parameters before and after drug application to determine the compound's effect on excitation-contraction coupling.

Comparative Efficacy and Discussion

Based on the available data, this compound and istaroxime exhibit distinct profiles in their mechanisms and reported efficacy.

This compound appears to be a direct and specific activator of SERCA2. The reported EC50 values in the low micromolar range suggest a potent effect.[1] Its primary action of enhancing calcium re-uptake into the SR points towards a potential therapeutic benefit in conditions characterized by diastolic dysfunction and impaired calcium handling.[3] The lack of significant activity on the Na+/K+-ATPase suggests a more targeted mechanism of action compared to istaroxime.

Istaroxime , on the other hand, presents a more complex pharmacological profile with its dual action.[5][6] Its potent inhibition of the Na+/K+-ATPase is a well-established mechanism for increasing cardiac contractility.[10] The reported stimulation of SERCA2a, which would contribute to improved relaxation and potentially mitigate the pro-arrhythmic risk associated with Na+/K+-ATPase inhibition, is a key feature of its proposed luso-inotropic effect.[7] However, the lack of consistent, direct evidence of SERCA2a activation across different experimental systems warrants further investigation.[1] One study's finding that istaroxime did not activate SERCA2a in their hands suggests that the effect may be dependent on specific experimental conditions, such as the species from which the enzyme is derived or the presence of regulatory proteins like phospholamban.[1]

References

A Comparative Guide to CDN1163's Selectivity for SERCA2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CDN1163's performance as a Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2) activator against other known SERCA modulators. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

This compound is a small molecule allosteric activator of SERCA that has demonstrated therapeutic potential in various disease models by improving calcium homeostasis and mitigating endoplasmic reticulum (ER) stress.[1][2][3] While often cited as a SERCA2 activator, its selectivity profile is complex and exhibits isoform-specific and time-dependent effects. This guide synthesizes available data to provide a nuanced understanding of this compound's selectivity for SERCA2 compared to other isoforms and alternative activators.

Comparative Analysis of SERCA Activators

Quantitative data from in vitro studies reveals this compound's potency and efficacy in activating SERCA2a relative to other known activators.

CompoundTarget IsoformEC₅₀ (µM)Maximal Activation (% increase in Vₘₐₓ)Noteworthy Observations
This compound SERCA2a2.311.8%Concentration-dependent activation.[1]
This compound SERCA (general)6.0 ± 0.3Not specifiedDetermined by SSM biosensing on native SR vesicles (primarily SERCA1a).[4]
CP-154526 SERCA2aHigh nM to low µM range28% (at 2.5 µM)Exhibits a bell-shaped dose-response curve; activity decreases at higher concentrations.[1]
Istaroxime SERCA2aNot applicableNo significant activation observedMay have species-specific effects; slight inhibition at high concentrations.[1]
Ro 41-0960 SERCA2aNot applicableNo activation observedInhibitory at concentrations ≥25 µM.[1]

Isoform Selectivity of this compound: A Complex Profile

While broadly characterized as a SERCA activator, evidence suggests that this compound does not exhibit uniform activity across all SERCA isoforms. Its effects are notably intricate, with time-dependent and isoform-specific nuances, particularly between SERCA2b and SERCA3.

Key Findings on Isoform Selectivity:

  • Broad Activity: this compound has been shown to exert a stimulatory effect on SERCA1a, SERCA2a, and SERCA2b, indicating it is not strictly isoform-specific.[4]

  • Time-Dependent Effects on SERCA2b and SERCA3: Studies in Jurkat T lymphocytes, which express both SERCA2b and SERCA3, have revealed a complex interplay:

    • Short-term exposure (0-30 minutes): this compound paradoxically suppresses Ca²⁺ uptake by SERCA2b-controlled stores while simultaneously activating SERCA3-regulated stores.[5][6]

    • Long-term exposure (>12 hours): This pattern reverses, with increased Ca²⁺ release from SERCA2b-regulated pools and a decrease in Ca²⁺ release from SERCA3-sensitive stores.[5][6]

This differential regulation suggests that the cellular context and duration of treatment are critical factors in determining the net effect of this compound on calcium homeostasis.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the methods used to validate SERCA activation, the following diagrams are provided.

SERCA2_Signaling_Pathway SERCA2 Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA2 SERCA2 Ca_ER Ca²⁺ (ER Lumen) SERCA2->Ca_ER ATP -> ADP+Pi Ca_Cytosol Cytosolic Ca²⁺ SERCA2->Ca_Cytosol Reduces Cellular_Processes Cellular Processes (e.g., Muscle Contraction, Protein Folding) Ca_ER->Cellular_Processes Ca_Cytosol->SERCA2 2 Ca²⁺ Ca_Cytosol->Cellular_Processes ER_Stress ER Stress Ca_Cytosol->ER_Stress High Levels This compound This compound This compound->SERCA2 Allosteric Activation Experimental_Workflow Experimental Workflow for Validating SERCA Activation cluster_Preparation Sample Preparation cluster_Assays Activity Assays cluster_ATPase_Method ATPase Assay Details cluster_CaUptake_Method Ca²⁺ Uptake Assay Details cluster_Analysis Data Analysis Tissue Tissue/Cell Homogenization Microsomes Microsome Isolation (containing SERCA) Tissue->Microsomes ATPase_Assay ATPase Activity Assay Microsomes->ATPase_Assay Ca_Uptake_Assay ⁴⁵Ca²⁺ Uptake Assay Microsomes->Ca_Uptake_Assay ATPase_Method ATPase_Method ATPase_Assay->ATPase_Method CaUptake_Method CaUptake_Method Ca_Uptake_Assay->CaUptake_Method Reaction_Mix Reaction Mixture: Microsomes, Buffer, ATP, Ca²⁺, +/- this compound NADH NADH-coupled enzyme system Reaction_Mix->NADH Spectro Spectrophotometric Measurement of NADH oxidation NADH->Spectro EC50_Vmax Determination of EC₅₀ and Vₘₐₓ Spectro->EC50_Vmax Reaction_Mix2 Reaction Mixture: Microsomes, Buffer, ATP, ⁴⁵Ca²⁺, +/- this compound Filtration Rapid Filtration Reaction_Mix2->Filtration Scintillation Scintillation Counting of retained ⁴⁵Ca²⁺ Filtration->Scintillation Scintillation->EC50_Vmax

References

A Cross-Study Comparison of CDN1163 and Other SERCA Activators for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effectiveness of CDN1163, a known Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) activator, with other compounds reported to modulate SERCA activity. The information is compiled from a range of preclinical studies to assist researchers in evaluating these compounds for further investigation.

Introduction to SERCA and its Modulation

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump plays a critical role in cellular calcium homeostasis by actively transporting Ca2+ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum.[1] Dysregulation of SERCA activity is implicated in numerous diseases, including heart failure, metabolic disorders, and neurodegenerative diseases.[1][2] Consequently, small-molecule activators of SERCA have emerged as promising therapeutic agents. This guide focuses on the comparative efficacy of this compound and other notable SERCA modulators: istaroxime (B1662506), CP-154526, and Ro 41-0960.

Quantitative Comparison of SERCA Activator Efficacy

The following tables summarize the in vitro and in vivo effectiveness of this compound and its comparators based on available preclinical data.

Table 1: In Vitro Efficacy of SERCA Activators on SERCA2a Activity

CompoundEC50 (µM)Maximal Vmax Increase (%)Experimental SystemReference
This compound 0.8 - 2.311.8 - 38%Cardiac SR microsomes[3][4]
Istaroxime Not reported to directly activate in a dose-dependent manner in some assays~24% (at 100nM)Dog heart microsomes[4]
CP-154526 ~0.828% (at 2.5 µM)Cardiac SR microsomes[3][4]
Ro 41-0960 ~2727-38%Cardiac SR microsomes[3]

Note: The efficacy of istaroxime on SERCA2a is complex, as it also inhibits the Na+/K+-ATPase. Some studies suggest its SERCA activation is dependent on the presence of phospholamban (PLN).[5] CP-154526 exhibits a bell-shaped dose-response curve, with activity decreasing at concentrations above 2.5 µM, potentially due to aggregation.[4] Ro 41-0960 has shown inhibitory effects at higher concentrations.[4]

Table 2: Overview of In Vivo Efficacy in Disease Models

CompoundDisease ModelKey FindingsReference
This compound Diabetes (db/db mice)Improved glucose tolerance, reduced hepatosteatosis, improved endothelial function.[6]
Metabolic Syndrome (ob/ob mice)Reduced fasting glucose, attenuated ER stress.[1]
Istaroxime Acute Heart Failure (Human Clinical Trials)Increased systolic blood pressure, improved cardiac index, reduced heart rate.[7][8]
Diabetic Cardiomyopathy (Rat Model)Improved diastolic function and intracellular Ca2+ handling.[6][9]
CP-154526 Not primarily studied as a SERCA activator in vivo. Predominantly characterized as a CRF1 antagonist with anxiolytic effects.N/A for SERCA activation[10]
Ro 41-0960 Not extensively studied in vivo for SERCA activation.N/A

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the key pathways and experimental procedures.

SERCA_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA Pump Ca_ER Ca2+ (ER Lumen) SERCA->Ca_ER Ca2+ Transport ADP ADP + Pi SERCA->ADP Ca_Cytosol Ca2+ (Cytosol) Ca_Cytosol->SERCA ATP ATP ATP->SERCA This compound This compound This compound->SERCA Allosteric Activation Disease Disease States (e.g., Heart Failure, Diabetes) Disease->SERCA Inhibition Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Isolation Isolate SR/ER Microsomes ATPase_Assay NADH-coupled ATPase Activity Assay Isolation->ATPase_Assay Ca_Uptake_Assay Fluorescent Ca2+ Uptake Assay Isolation->Ca_Uptake_Assay Data_Analysis1 Quantitative Analysis ATPase_Assay->Data_Analysis1 Measure Vmax, EC50 Ca_Uptake_Assay->Data_Analysis1 Measure Ca2+ transport rate Animal_Model Disease Animal Model (e.g., db/db mice, heart failure model) Treatment Administer Compound (e.g., this compound, Istaroxime) Animal_Model->Treatment Function_Assessment Assess Physiological Function (e.g., Echocardiography, Glucose Tolerance Test) Treatment->Function_Assessment Data_Analysis2 Quantitative Analysis Function_Assessment->Data_Analysis2 Analyze functional improvement Cross_Study_Comparison cluster_this compound This compound cluster_Istaroxime Istaroxime cluster_CP154526 CP-154526 CDN_InVitro In Vitro Data (EC50, Vmax) Comparison Comparative Analysis CDN_InVitro->Comparison CDN_InVivo In Vivo Data (Disease Models) CDN_InVivo->Comparison Ist_InVitro In Vitro Data (Dual Mechanism) Ist_InVitro->Comparison Ist_InVivo In Vivo Data (Clinical Trials) Ist_InVivo->Comparison CP_InVitro In Vitro Data (Conflicting Reports) CP_InVitro->Comparison CP_InVivo In Vivo Data (Primarily CRF1 Antagonist) CP_InVivo->Comparison

References

A Comparative Guide to Small Molecule SERCA Activators as Alternatives to CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative small molecule activators of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), with a focus on compounds that present viable alternatives to the widely studied molecule, CDN1163. The objective is to furnish researchers and drug development professionals with the necessary data to make informed decisions regarding the selection of SERCA activators for their specific research needs. This document summarizes key performance data, details experimental methodologies, and illustrates relevant biological pathways.

Introduction to SERCA and its Activation

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump is a critical regulator of intracellular calcium (Ca2+) homeostasis. It actively transports Ca2+ ions from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum, a process vital for muscle relaxation and the prevention of cellular stress.[1] Dysregulation of SERCA activity is implicated in a variety of pathological conditions, including heart failure, diabetes, and neurodegenerative diseases. Consequently, small molecule activators of SERCA have emerged as promising therapeutic agents. This compound is a well-characterized allosteric activator of SERCA that has been shown to improve Ca2+ homeostasis and ameliorate disease phenotypes in various models.[2][3] However, the quest for alternative activators with potentially improved potency, selectivity, or pharmacokinetic properties is an active area of research. This guide explores several such alternatives.

Comparative Performance of SERCA Activators

The following table summarizes the quantitative data available for this compound and a selection of alternative small molecule SERCA activators. The parameters include the half-maximal effective concentration (EC50), which indicates the potency of the activator, and the maximal velocity (Vmax), representing the efficacy of activation.

CompoundTypeTarget SERCA Isoform(s)EC50Maximal Activation (Vmax increase)Key Findings & Remarks
This compound SyntheticSERCA2b~2.3 µM[4], 6.0 ± 0.3 µM[5]~11.8%[4]Allosteric activator; improves Ca2+ homeostasis; shows therapeutic potential in models of diabetes and neurodegeneration.[2][3]
Yakuchinone A Natural ProductSERCA2aLow micromolar range[6][7]Not specifiedIdentified through machine learning; demonstrates robust concentration-dependent SERCA2a activation.[6][7] Off-target effects on Ca2+ signaling noted.[6]
Alpinoid D Natural ProductSERCA2aLow micromolar range[6][7]Not specifiedDiscovered alongside Yakuchinone A; potent SERCA2a activator.[6][7]
6-Paradol Natural ProductNot specifiedLow micromolar rangeNot specifiedA pungent compound from ginger; identified as a SERCA activator.
Istaroxime SyntheticSERCA2aSlight inhibitory effect observed in one study[4]Not applicableDual mechanism of action: also inhibits Na+/K+-ATPase.[4] Species-specific activation has been suggested.[4]
PST3093 SyntheticSERCA2a39 nM (for reversing PLN-induced shift in KdCa)[8]Not specifiedMetabolite of istaroxime; selective SERCA2a activator without significant Na+/K+-ATPase inhibition.[8][9]
PST3093 Analogues (e.g., compound 5 & 8) SyntheticSERCA2aNanomolar range (reduce KdCa by up to 26% at 100 nM)[10]Not specifiedDesigned as selective SERCA2a activators with improved drug-like properties.[10]
CP-154526 SyntheticMuscle SERCA isoformsHigh nM to low µM range~28% at 2.5 µM[4]Exhibits a bell-shaped dose-response curve.[4]
Ro 41-0960 SyntheticSERCA2aInhibitory at ≥25 µM[11]Not applicableInitially reported to increase activity and Ca2+ affinity, but a recent study showed inhibition at higher concentrations.[11]
HF600 SyntheticNot specified2 µMNot specifiedPotent activator that stimulates intracellular Ca2+ transport.

Experimental Protocols

The characterization of small molecule SERCA activators relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments: the SERCA ATPase activity assay and the calcium uptake assay.

1. SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the transport of Ca2+. An increase in the ATPase activity in the presence of a compound is indicative of SERCA activation. A common method is the enzyme-coupled assay.

  • Principle: The production of ADP by SERCA is coupled to the oxidation of NADH through the enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM MOPS or Imidazole (pH 7.0), 100 mM KCl, 5 mM MgCl2.

    • Substrate Mix: 0.5 mM phosphoenolpyruvate (B93156) (PEP), 0.18-0.2 mM NADH, 2.4 mM ATP.

    • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in excess (e.g., 9.6 units/mL).

    • SERCA-containing microsomes (e.g., from cardiac or skeletal muscle).

    • Calcium solutions of varying concentrations to determine Ca2+ dependence.

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • Calcium ionophore (e.g., A23187) to uncouple Ca2+ transport from the Ca2+ gradient.

    • SERCA inhibitor (e.g., thapsigargin (B1683126) or cyclopiazonic acid (CPA)) to determine the SERCA-specific activity.

  • Procedure:

    • Prepare the assay mix containing buffer, PEP, NADH, ATP, and coupling enzymes.

    • Add a defined amount of SERCA-containing microsomes to the assay mix.

    • Add the test compound at various concentrations (a vehicle control with DMSO should be included).

    • Initiate the reaction by adding a specific concentration of CaCl2.

    • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C) using a plate reader or spectrophotometer.

    • To determine the maximal activity (Vmax), a calcium ionophore can be added to dissipate the Ca2+ gradient.

    • To determine the non-SERCA ATPase activity, a separate reaction is run in the presence of a SERCA inhibitor like thapsigargin.

    • The SERCA-specific activity is calculated by subtracting the non-SERCA activity from the total ATPase activity.

    • Data are typically plotted as ATPase activity versus Ca2+ concentration to determine the EC50 and Vmax of the activator.[6]

2. Calcium Uptake Assay

This assay directly measures the transport of Ca2+ into SERCA-containing vesicles.

  • Principle: The uptake of radioactive 45Ca2+ or the change in extra-vesicular Ca2+ concentration using a fluorescent Ca2+ indicator (e.g., Indo-1 or Fura-2) is monitored over time.

  • Reagents:

    • Uptake Buffer: Similar to the ATPase assay buffer.

    • SERCA-containing microsomes.

    • ATP.

    • 45CaCl2 (for radioactive assay) or a fluorescent Ca2+ indicator.

    • Test compound.

    • Filtration apparatus and filters (for radioactive assay).

  • Procedure (using a fluorescent indicator):

    • Resuspend SERCA microsomes in the uptake buffer containing the fluorescent Ca2+ indicator.

    • Add the test compound at various concentrations.

    • Place the mixture in a fluorometer.

    • Initiate Ca2+ uptake by adding ATP.

    • Monitor the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca2+ concentration.[12][13]

    • The rate of Ca2+ uptake can be calculated from the fluorescence signal change.

Signaling Pathways and Experimental Workflow

SERCA-Mediated Calcium Signaling Pathway

The diagram below illustrates the central role of SERCA in maintaining cellular Ca2+ homeostasis and how small molecule activators can modulate this pathway. In muscle cells, SERCA2a is regulated by phospholamban (PLN). In its dephosphorylated state, PLN inhibits SERCA2a. Phosphorylation of PLN, typically via protein kinase A (PKA) signaling, relieves this inhibition. Some small molecule activators may function by mimicking the effect of PLN phosphorylation or by directly acting on the SERCA pump.

SERCA_Pathway cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Ca_cytosol Cytosolic Ca2+ SERCA SERCA Ca_cytosol->SERCA binds PKA PKA PLN Phospholamban (PLN) PKA->PLN phosphorylates Activators Small Molecule Activators Activators->SERCA activates Ca_SR SR Ca2+ SERCA->Ca_SR transports PLN->SERCA inhibits

Caption: SERCA pump regulation and activation in the cell.

General Experimental Workflow for SERCA Activator Screening

The following diagram outlines a typical workflow for identifying and characterizing novel SERCA activators.

Experimental_Workflow cluster_0 Screening & Identification cluster_1 Characterization & Validation cluster_2 In-Cell & In-Vivo Testing start Compound Library primary_assay Primary Screen (e.g., ATPase Assay) start->primary_assay hits Hit Compounds primary_assay->hits dose_response Dose-Response Analysis (EC50, Vmax) hits->dose_response secondary_assay Secondary Assay (e.g., Ca2+ Uptake) dose_response->secondary_assay specificity Specificity/Selectivity Assays secondary_assay->specificity validated_hits Validated Hits specificity->validated_hits cell_based Cell-Based Assays validated_hits->cell_based animal_models Animal Models of Disease cell_based->animal_models lead_compound Lead Compound animal_models->lead_compound

Caption: Workflow for discovery of SERCA activators.

Conclusion

The landscape of small molecule SERCA activators is expanding, offering a range of alternatives to this compound. Natural products like Yakuchinone A and Alpinoid D, along with synthetic molecules such as PST3093 and its analogues, present promising avenues for future research and drug development. While quantitative data for some of these compounds are still emerging, the available information suggests that activators with high potency and selectivity are achievable. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel SERCA modulators. As research progresses, a more complete comparative dataset will undoubtedly facilitate the selection of the most appropriate SERCA activator for specific therapeutic applications.

References

Natural Compounds as Alternatives to CDN1163: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring alternatives to the synthetic SERCA activator CDN1163, a growing body of evidence highlights several natural compounds with the potential to modulate the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). This guide provides a comparative overview of promising natural alternatives, summarizing their performance based on available experimental data and outlining the methodologies used in these studies.

This compound is a well-characterized allosteric activator of SERCA, demonstrating pan-isoform activity. It enhances the enzyme's calcium-pumping efficiency, thereby reducing endoplasmic reticulum (ER) stress and promoting cellular health in various disease models. While effective in preclinical studies, the exploration of natural compounds offers a valuable avenue for identifying novel scaffolds and therapeutic agents with potentially different pharmacological profiles.

This guide focuses on a selection of natural compounds that have been experimentally shown to activate SERCA, including polyphenols like[1]-gingerol, ellagic acid, and resveratrol, as well as diarylheptanoids such as Yakuchinone A and Alpinoid D.

Comparative Analysis of SERCA Activators

The following table summarizes the quantitative data available for this compound and its potential natural alternatives. It is important to note that the data has been collated from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, this table should be used as a reference for relative potency and mechanism, rather than a direct performance benchmark.

CompoundTypeTarget Isoform(s)EC₅₀Mechanism of ActionKey Experimental System
This compound Synthetic (Quinoline derivative)Pan-activator (SERCA1, SERCA2, SERCA3)~6.0 µMAllosteric activation, increases VmaxER microsomes, various cell lines, and animal models
[1]-Gingerol Natural (Phenolic)SERCA1, SERCA2a~36.9 µM (SERCA1)Proposed direct binding to P-domain (Glu439)Rabbit skeletal muscle SR, cardiac microsomes
Ellagic Acid Natural (Polyphenolic)SERCA1, SERCA2a~33.19 µM (SERCA1)Proposed direct binding to P-domain (Glu439)Rabbit skeletal muscle SR, cardiac myocytes
Resveratrol Natural (Polyphenolic)SERCA2a (upregulation)Not Applicable (indirect)Indirect activation via SIRT1-mediated upregulationCardiomyocytes, animal models of diabetes
Yakuchinone A Natural (Diarylheptanoid)SERCA2aNot yet reportedDirect activationCardiac microsomes, adult mouse cardiac cells
Alpinoid D Natural (Diarylheptanoid)SERCA2aNot yet reportedDirect activationCardiac microsomes, adult mouse cardiac cells

Signaling Pathways and Mechanisms of Action

The activation of SERCA by these compounds initiates a cascade of downstream cellular events aimed at restoring calcium homeostasis and mitigating cellular stress. The following diagram illustrates the central role of SERCA in this pathway and the points of intervention for this compound and the highlighted natural compounds.

Cytosolic_Ca Cytosolic Ca²⁺ SERCA SERCA Pump Cytosolic_Ca->SERCA ER_Stress ER Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ER_Stress->Mitochondrial_Dysfunction ER_Ca ER Ca²⁺ SERCA->ER_Ca This compound This compound This compound->SERCA Allosteric Activation Natural_Compounds [6]-Gingerol Ellagic Acid Yakuchinone A Alpinoid D Natural_Compounds->SERCA Direct Activation Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 SIRT1->SERCA Upregulates Expression

Caption: SERCA activation pathway and points of intervention.

Experimental Protocols

The evaluation of SERCA activation by these compounds predominantly relies on in vitro enzymatic assays using isolated microsomal fractions enriched with specific SERCA isoforms. A common and reliable method is the NADH-coupled enzyme assay.

NADH-Coupled SERCA Activity Assay

Objective: To measure the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Microsomal Preparations: Sarcoplasmic reticulum (SR) vesicles isolated from tissues expressing the SERCA isoform of interest (e.g., rabbit fast-twitch skeletal muscle for SERCA1, pig cardiac muscle for SERCA2a).

  • Assay Buffer: Typically contains MOPS or TRIS buffer, KCl, MgCl₂, and EGTA to control the free Ca²⁺ concentration.

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).

  • Substrates and Cofactors: ATP, phosphoenolpyruvate (B93156) (PEP), and NADH.

  • Calcium Ionophore: A23187 or ionomycin (B1663694) to prevent the accumulation of Ca²⁺ inside the microsomes, which would inhibit SERCA activity.

  • Test Compounds: this compound or natural compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare the assay buffer containing all components except ATP and the microsomal preparation.

  • Add the test compound at various concentrations to the assay mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the microsomal preparation.

  • Allow the mixture to equilibrate for a few minutes at the desired temperature (e.g., 37°C).

  • Start the measurement of NADH absorbance at 340 nm using a spectrophotometer.

  • After a stable baseline is achieved, initiate the SERCA-dependent ATPase activity by adding a known concentration of ATP.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the rate of ATP hydrolysis by SERCA.

  • Calculate the specific activity of SERCA (e.g., in µmol ATP/mg protein/min) and plot the activity as a function of the test compound concentration to determine the EC₅₀.

The following diagram outlines the general workflow for comparing SERCA activators.

cluster_workflow Experimental Workflow start Start: Isolate Microsomes (e.g., from skeletal or cardiac muscle) prepare_assay Prepare NADH-coupled enzyme assay mixture start->prepare_assay add_compounds Add Test Compounds (this compound & Natural Alternatives) at varying concentrations prepare_assay->add_compounds incubate Pre-incubate at 37°C add_compounds->incubate add_atp Initiate reaction with ATP incubate->add_atp measure_absorbance Measure NADH absorbance at 340 nm over time add_atp->measure_absorbance calculate_activity Calculate SERCA-specific ATPase activity measure_absorbance->calculate_activity dose_response Generate dose-response curves and determine EC₅₀ calculate_activity->dose_response compare Compare Potency and Efficacy dose_response->compare

Caption: Workflow for comparing SERCA activators.

Conclusion

The exploration of natural compounds as SERCA activators presents a promising frontier in drug discovery. While this compound remains a valuable tool and benchmark compound, natural products like[1]-gingerol, ellagic acid, Yakuchinone A, and Alpinoid D offer novel chemical scaffolds that may lead to the development of new therapeutics for a range of diseases associated with ER stress and calcium dysregulation.

It is crucial for researchers to consider the nuances of each compound's mechanism of action, with some acting as direct allosteric activators and others influencing SERCA expression levels. The potential for off-target effects and the need for further investigation into isoform specificity are also important considerations. The experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for scientists and drug development professionals in this exciting area of research. Further studies employing standardized assays and direct comparisons will be invaluable in elucidating the full therapeutic potential of these natural SERCA activators.

References

Comparative Analysis of SERCA Activators in Heart Failure Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various therapeutic agents designed to activate the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, a critical regulator of cardiac function that is often impaired in heart failure. This document synthesizes preclinical and clinical data for different classes of SERCA activators, offering a comparative overview of their mechanisms and efficacy in various heart failure models.

In heart failure, the expression and activity of SERCA2a, the cardiac isoform of the pump, are significantly reduced, leading to impaired calcium handling, deficient contractility, and poor relaxation.[1] Therapeutic strategies aimed at restoring SERCA2a function are therefore of great interest. This guide will focus on three major approaches: gene therapy, small molecule allosteric activators, and dual-mechanism compounds.

Performance Comparison of SERCA Activators

The following table summarizes the quantitative effects of different SERCA activators on key parameters of cardiac function in various heart failure models. It is important to note that the data are collated from different studies and experimental conditions, which should be considered when making direct comparisons.

Activator ClassSpecific Agent/ApproachHeart Failure ModelKey Efficacy ParametersReference
Gene Therapy AAV1/SERCA2aOvine model of heart failure (rapid pacing)Ejection Fraction: +16% (absolute increase)[1]
AAV1/SERCA2aHuman patients with advanced heart failure (Phase 2 clinical trial)Improved functional status and left ventricular function
Dual-Mechanism Activator IstaroximeGuinea pig model of heart failure (aortic banding)Fractional Shortening: +18% Aortic Flow Rate: +19% Peak Myocardial Systolic Velocity: +36% Peak Atrial Flow Velocity: +69% Isovolumic Relaxation Time: +19% Peak Myocardial Early Diastolic Velocity: +42%[2]
IstaroximeHuman patients with acute heart failure (meta-analysis of RCTs)Left Ventricular Ejection Fraction (mL): +1.06 (Mean Difference) Stroke Volume Index: +3.04 (MD) Cardiac Index (L/min/m2): +0.18 (MD) E/A Ratio: -0.39 (MD) Systolic Blood Pressure (mmHg): +5.32 (MD) Heart Rate (bpm): -3.05 (MD)[3]
Selective SERCA2a Activator Compound 8 (Istaroxime derivative)Streptozotocin (STZ)-treated rats (diastolic dysfunction model)Significant improvement in diastolic function (echocardiography)[4]
PLN Inhibition Phospholamban (PLN) AblationGenetic mouse models of hypertrophy (Gαq overexpression and MyBP-CMUT)Normalized prolonged cardiomyocyte Ca2+ transients and enhanced fractional shortening in isolated myocytes.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental processes involved in the study of SERCA activators, the following diagrams have been generated using the DOT language.

SERCA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) cluster_drugs Therapeutic Intervention Beta-AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta-AR->AC Gs cAMP cAMP AC->cAMP Converts ATP NaK-ATPase Na+/K+ ATPase NCX Na+/Ca2+ Exchanger NaK-ATPase->NCX Maintains Na+ gradient for Ca_cytosol [Ca2+]i NCX->Ca_cytosol Ca2+ influx PKA Protein Kinase A (PKA) cAMP->PKA Activates PLN Phospholamban (PLN) PKA->PLN Phosphorylates (Relieves Inhibition) Myofilaments Myofilaments (Contraction) Ca_cytosol->Myofilaments Initiates Myofilaments->Ca_cytosol Ca2+ release SERCA2a SERCA2a Ca_SR [Ca2+]SR SERCA2a->Ca_SR Pumps Ca2+ into SR PLN->SERCA2a Inhibits RyR Ryanodine Receptor (RyR) Ca_SR->RyR Ca2+ store for RyR->Ca_cytosol Ca2+ release Istaroxime Istaroxime Istaroxime->NaK-ATPase Inhibits Istaroxime->SERCA2a Activates CDN1163 This compound (Allosteric Activator) This compound->SERCA2a Activates GeneTherapy AAV-SERCA2a (Gene Therapy) GeneTherapy->SERCA2a Increases Expression

Caption: SERCA-related signaling pathway in cardiomyocytes and points of intervention for different SERCA activators.

Experimental_Workflow cluster_model Heart Failure Model Induction cluster_treatment Treatment Administration cluster_assessment Functional Assessment cluster_cellular Cellular & Molecular Analysis Model e.g., Post-Myocardial Infarction, Pressure Overload (TAC), or Genetic Model Treatment Administer SERCA Activator (e.g., Istaroxime, this compound, AAV-SERCA2a) or Vehicle Control Model->Treatment Eco In Vivo Cardiac Function: Echocardiography (Measure EF, FS, etc.) Treatment->Eco Hemo Hemodynamic Measurements (LVDP, dP/dt) Treatment->Hemo Isolation Cardiomyocyte Isolation Eco->Isolation Hemo->Isolation Ca_transient Intracellular Ca2+ Transients (Fura-2 or Fluo-4 imaging) Isolation->Ca_transient SERCA_activity SERCA Activity Assay (ATPase activity, Ca2+ uptake) Isolation->SERCA_activity Western Protein Expression Analysis (Western Blot for SERCA2a, PLN) Isolation->Western

Caption: A typical experimental workflow for the preclinical evaluation of SERCA activators in heart failure models.

Detailed Experimental Protocols

Echocardiography in Rodent Heart Failure Models

Objective: To non-invasively assess cardiac function and morphology.

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz).

  • Anesthesia machine with isoflurane (B1672236).

  • Heating pad to maintain body temperature.

  • Hair removal cream.

  • Ultrasound gel.

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) with isoflurane (1-2% in oxygen).

  • Remove the hair from the chest area using hair removal cream.

  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Apply a layer of ultrasound gel to the chest.

  • Acquire two-dimensional (2D) images in the parasternal long-axis and short-axis views.

  • From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS) using the appropriate formulas.

  • Doppler imaging can be used to assess blood flow velocities and diastolic function.

Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes

Objective: To assess the effect of SERCA activators on the kinetics of intracellular calcium cycling.

Materials:

  • Isolated adult ventricular cardiomyocytes.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Inverted fluorescence microscope with a high-speed camera.

  • Field stimulation electrodes.

  • Perfusion system with appropriate buffers.

Procedure:

  • Isolate ventricular cardiomyocytes from the heart of the animal model.

  • Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator (e.g., 5 µM Fluo-4 AM) for a specified duration at room temperature.

  • Place the coverslip with the loaded cells on the stage of an inverted microscope equipped for fluorescence imaging.

  • Perfuse the cells with a physiological salt solution.

  • Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using field stimulation electrodes to elicit Ca2+ transients.

  • Record the fluorescence intensity changes over time using a high-speed camera.

  • Analyze the recorded transients to determine key parameters such as amplitude, time to peak, and decay kinetics (e.g., tau), which reflects SERCA2a activity.

SERCA Activity Assay in Cardiac Homogenates

Objective: To directly measure the ATP hydrolyzing activity of the SERCA pump.

Materials:

  • Cardiac tissue homogenates or sarcoplasmic reticulum (SR) microsomes.

  • Reaction buffer containing ATP, Ca2+, EGTA, and other necessary ions.

  • A coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) and NADH.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Thapsigargin (B1683126) (a specific SERCA inhibitor).

Procedure:

  • Prepare cardiac tissue homogenates or SR microsomes from the hearts of the experimental animals.

  • Determine the protein concentration of the samples.

  • In a 96-well plate, add the reaction buffer containing the coupled enzyme system, NADH, and varying concentrations of free Ca2+ (buffered with EGTA).

  • Add the cardiac homogenate or SR microsomes to each well.

  • Initiate the reaction by adding ATP.

  • Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm over time. This rate is proportional to the rate of ATP hydrolysis by SERCA.

  • To determine the specific SERCA activity, subtract the rate of ATP hydrolysis in the presence of thapsigargin from the total rate.

  • The effect of a SERCA activator can be assessed by including it in the reaction mixture and comparing the activity to a vehicle control.

References

Comparative Efficacy of CDN1163 in Mitigating Glutamate-Induced Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective effects of CDN1163 against glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases and ischemic events. The performance of this compound is evaluated alongside other neuroprotective agents, namely the NMDA receptor antagonist Memantine and the glutamate (B1630785) release inhibitor Riluzole, with supporting experimental data.

Introduction to Excitotoxicity and Neuroprotection

Excitotoxicity is a pathological process by which excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. This phenomenon is centrally implicated in the neuronal loss associated with ischemic stroke, traumatic brain injury, and chronic neurodegenerative disorders. A critical event in excitotoxicity is the massive influx of calcium ions (Ca2+) into neurons, which overwhelms cellular buffering capacity and triggers downstream apoptotic and necrotic pathways. A key consequence of this calcium dysregulation is the induction of endoplasmic reticulum (ER) stress, further contributing to cellular demise.

Neuroprotective strategies against excitotoxicity aim to interrupt this destructive cascade. This compound, a small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), represents a novel approach by enhancing the sequestration of cytosolic Ca2+ into the ER, thereby mitigating calcium overload and alleviating ER stress.[1][2] This guide compares the efficacy of this compound with established neuroprotective agents that act on different targets within the excitotoxicity pathway.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in vitro studies assessing the neuroprotective effects of this compound and alternative compounds against glutamate-induced excitotoxicity.

Table 1: Effect on Neuronal Viability

This table compares the ability of this compound, Memantine, and Riluzole to preserve neuronal viability in the face of a glutamate challenge.

CompoundCell LineGlutamate ConcentrationCompound Concentration% Increase in Cell Viability (Compared to Glutamate Control)Reference
This compound HT22 (with SERCA2 mutants)1 mM10 µMStatistically significant rescue of cell viability[1][3]
Memantine Differentiated HT22Not specified12 µM37.73% reduction in glutamate toxicity[2][4]
Riluzole Primary Neuronal Cultures10 µM (sustained)10 µMSignificant improvement in cell viability[5]

Note: The experimental conditions, particularly the cell types and glutamate concentrations, vary between studies, which should be considered when making direct comparisons.

Table 2: Modulation of Intracellular Calcium

This table highlights the effect of this compound on intracellular calcium dynamics during excitotoxicity.

CompoundCell LineGlutamate ConcentrationCompound ConcentrationEffect on Cytosolic Ca2+ LevelsReference
This compound HT22 (with SERCA2 mutants)1 mM10 µMEnhanced cytoplasmic Ca2+ clearance[1][6]

Comparable quantitative data for Memantine and Riluzole on glutamate-induced calcium clearance in the same cell model was not available in the reviewed literature.

Table 3: Attenuation of Endoplasmic Reticulum (ER) Stress

This table showcases the impact of this compound on key markers of ER stress.

CompoundCell LineGlutamate ConcentrationCompound ConcentrationEffect on ER Stress Markers (e.g., CHOP, GRP78)Reference
This compound HT22 (with SERCA2 mutants)1 mM10 µMDecreased protein levels of ERS markers[1][6]
This compound ob/ob mice liver (in vivo)N/A (Metabolic Stress)Not specifiedAttenuated ER stress response[7]

Data on the direct effect of Memantine and Riluzole on glutamate-induced ER stress markers in a comparable in vitro model was not prominently featured in the reviewed literature.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Ca_overload Cytosolic Ca2+ Overload Ca_influx->Ca_overload Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys ER_stress ER Stress Ca_overload->ER_stress SERCA SERCA Pump Ca_overload->SERCA Apoptosis Apoptosis/Necrosis Mito_dys->Apoptosis ER_stress->Apoptosis ER Endoplasmic Reticulum SERCA->ER Ca2+ Sequestration This compound This compound This compound->SERCA Activates Memantine Memantine Memantine->NMDA_R Blocks

Caption: Signaling pathway of glutamate-induced excitotoxicity and points of intervention for this compound and Memantine.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Excitotoxicity Induction cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis Cell_culture Culture HT22 Neuronal Cells Treatment_groups Prepare Treatment Groups: - Control - Glutamate only - Glutamate + this compound - Glutamate + Alternative Cell_culture->Treatment_groups Induce_excitotoxicity Induce Excitotoxicity with Glutamate Treatment_groups->Induce_excitotoxicity Viability_assay Cell Viability Assay (MTT/LDH) Induce_excitotoxicity->Viability_assay Calcium_imaging Intracellular Calcium Imaging (Fura-4 AM) Induce_excitotoxicity->Calcium_imaging WB_analysis Western Blot for ER Stress Markers Induce_excitotoxicity->WB_analysis Data_quantification Quantify and Compare Results Viability_assay->Data_quantification Calcium_imaging->Data_quantification WB_analysis->Data_quantification

Caption: General experimental workflow for assessing neuroprotective agents against excitotoxicity.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, based on methodologies reported in the referenced literature.[1][3][8][9][10]

Glutamate-Induced Excitotoxicity in HT22 Cells
  • Cell Culture: HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Excitotoxicity: To induce excitotoxicity, the culture medium is replaced with a medium containing glutamate at a final concentration typically ranging from 1 mM to 5 mM. Cells are incubated with glutamate for a period of 12 to 24 hours.

  • Treatment: For neuroprotection studies, cells are pre-treated with this compound (e.g., 10 µM) or the comparative compound for a specified duration (e.g., 1-2 hours) before the addition of glutamate. The neuroprotective agent is typically co-incubated with glutamate for the duration of the excitotoxic insult.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Following the glutamate and drug treatment period, the culture medium is removed.

    • MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

    • The MTT solution is removed, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Intracellular Calcium Imaging (Fura-4 AM)
  • Principle: Fura-4 AM is a fluorescent dye that binds to free intracellular calcium. Changes in fluorescence intensity reflect changes in cytosolic calcium concentration.

  • Procedure:

    • HT22 cells are seeded on glass-bottom dishes.

    • Cells are loaded with Fura-4 AM (e.g., 5 µM) in a physiological buffer for 30-60 minutes at 37°C.

    • After loading, cells are washed with the buffer to remove excess dye.

    • Baseline fluorescence is recorded using a fluorescence microscope.

    • Glutamate is added to the cells, and changes in fluorescence intensity are recorded over time. For rescue experiments, cells are pre-treated with this compound before glutamate stimulation.

    • Fluorescence data is typically normalized to the baseline fluorescence (F/F0) to represent the relative change in intracellular calcium.

Western Blot for ER Stress Markers
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, in this case, markers of ER stress such as GRP78 (Glucose-Regulated Protein 78) and CHOP (C/EBP homologous protein).

  • Procedure:

    • After treatment, cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for ER stress markers (e.g., anti-GRP78, anti-CHOP).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Expression levels are often normalized to a loading control protein (e.g., β-actin).

Conclusion

The available data indicates that this compound is a promising neuroprotective agent against glutamate-induced excitotoxicity. Its mechanism of action, centered on the activation of the SERCA pump, directly addresses the critical issue of intracellular calcium overload, a primary driver of excitotoxic neuronal death.[1][6] This targeted approach not only preserves neuronal viability but also mitigates downstream pathological events such as ER stress.

In comparison, Memantine, an NMDA receptor antagonist, also demonstrates significant neuroprotective effects by directly blocking the initial trigger of excitotoxicity – excessive NMDA receptor activation.[2][4] While both this compound and Memantine show efficacy, they act on different targets in the excitotoxicity cascade. Riluzole, which modulates glutamate release, offers another therapeutic strategy, though direct comparative data with this compound in the same cellular model is needed for a more definitive assessment.

The findings presented in this guide suggest that activating SERCA with this compound is a valid and effective strategy for combating excitotoxicity. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and potential synergistic effects of these different neuroprotective approaches.

References

Knockdown Studies Confirm CDN1163's Mechanism of Action via SERCA2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive link between the therapeutic effects of the small molecule CDN1163 and its intended target, the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), has been established through targeted knockdown studies. These experiments reveal that the benefits of this compound on mitochondrial function and insulin (B600854) secretion are nullified in the absence of SERCA2, providing direct evidence for its on-target mechanism of action.

This compound is an allosteric activator of SERCA2, a critical intracellular pump responsible for maintaining calcium homeostasis within the endoplasmic reticulum (ER). Dysregulation of SERCA2 activity is implicated in a variety of diseases, including metabolic disorders and neurodegenerative conditions. By enhancing SERCA2 function, this compound promotes the uptake of calcium into the ER, thereby mitigating ER stress and supporting cellular health.

To rigorously validate that the observed cellular benefits of this compound are mediated directly through SERCA2, researchers employed RNA interference (RNAi) techniques to specifically silence the gene encoding for SERCA2. The results from these knockdown studies unequivocally demonstrated that the stimulatory effects of this compound on key cellular processes were abolished in cells lacking SERCA2.[1][2]

Comparative Analysis of this compound's Efficacy: Wild-Type vs. SERCA2 Knockdown

The following table summarizes the quantitative data from studies investigating the effects of this compound in pancreatic β-cells with normal (wild-type) and reduced (knockdown) levels of SERCA2. The data highlights the dependency of this compound's action on the presence of its target protein.

ParameterCell TypeConditionThis compound Effect (vs. Control)SERCA2 Knockdown Effect on this compound Action
Mitochondrial Biogenesis MIN6 CellsBasalSignificant increase in PGC-1α and NRF1 mRNA levelsAbolished the increase in mitochondrial biogenesis markers[2]
Insulin Secretion MIN6 CellsGlucose-StimulatedPotentiated glucose-stimulated insulin secretionAbolished the potentiating effect on insulin secretion[2]
ER Ca2+ Content MIN6 CellsBasalAugmented ER Ca2+ levelsPrevented the this compound-induced increase in ER Ca2+[1]
Mitochondrial Respiration Pancreatic β-cellsBasalIncreased oxygen consumption rateAbolished the increase in mitochondrial respiration[1]

Alternative Approaches to SERCA Activation

While this compound is a potent and specific activator of SERCA2, other molecules have been investigated for their ability to modulate SERCA activity. A comparison with these alternatives provides a broader context for understanding the therapeutic landscape of SERCA activation.

CompoundMechanism of ActionPrimary SERCA Isoform TargetKnown Off-Target Effects
This compound Allosteric activatorSERCA2Not prominently reported
Istaroxime Stimulates SERCA2a activity and inhibits Na+/K+-ATPaseSERCA2aInhibition of Na+/K+-ATPase
CP-154526 Increases maximal activity of muscle SERCA isoformsSERCA1 and SERCA2aNot prominently reported

Experimental Protocols

To ensure the reproducibility and transparency of the findings supporting this compound's mechanism of action, detailed experimental protocols are provided below.

SERCA2 Knockdown via siRNA in MIN6 Cells

This protocol outlines the steps for transiently reducing the expression of SERCA2 in the MIN6 pancreatic β-cell line using small interfering RNA (siRNA).

  • Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • siRNA Transfection:

    • Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.

    • A validated siRNA sequence targeting mouse SERCA2 (Atp2a2) and a non-targeting control siRNA are used.

    • For each well, siRNA is diluted in Opti-MEM medium.

    • A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a separate tube of Opti-MEM.

    • The diluted siRNA and transfection reagent are combined and incubated at room temperature for 15-20 minutes to allow for complex formation.

    • The siRNA-lipid complexes are then added dropwise to the cells.

  • Post-Transfection Incubation: Cells are incubated with the transfection complexes for 48-72 hours before subsequent experiments.

  • Verification of Knockdown: The efficiency of SERCA2 knockdown is confirmed by quantifying SERCA2 mRNA levels using real-time quantitative PCR (RT-qPCR) and protein levels via Western blotting.

Measurement of Mitochondrial Respiration

The oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, is measured using an extracellular flux analyzer.

  • Cell Seeding: Wild-type and SERCA2 knockdown MIN6 cells are seeded in a specialized microplate for the extracellular flux analyzer and treated with either vehicle or this compound for the desired duration.

  • Assay Preparation: Prior to the assay, the cell culture medium is replaced with a bicarbonate-free assay medium, and the cells are equilibrated in a non-CO2 incubator.

  • OCR Measurement: The microplate is placed in the extracellular flux analyzer, which measures changes in oxygen concentration in the medium over time. Basal OCR is determined before the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial function.

  • Data Analysis: OCR values are normalized to the total protein content in each well.

Assessment of ER Ca2+ Content

ER calcium levels can be monitored using genetically encoded calcium indicators (GECIs) specifically targeted to the ER lumen.

  • Transduction with GECI: MIN6 cells are transduced with a viral vector expressing an ER-targeted calcium sensor (e.g., CEPIA-ER).

  • Live-Cell Imaging: Transduced cells are imaged using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions.

  • Experimental Treatment: Cells are perfused with a buffer containing either vehicle or this compound.

  • Fluorescence Measurement: The fluorescence intensity of the ER-targeted calcium sensor is measured over time. An increase in fluorescence corresponds to a higher ER Ca2+ concentration.

  • Data Analysis: The change in fluorescence intensity upon treatment with this compound is quantified and compared between wild-type and SERCA2 knockdown cells.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated.

CDN1163_Mechanism_of_Action This compound This compound SERCA2 SERCA2 This compound->SERCA2 Activates ER_Ca_Uptake ER Ca2+ Uptake SERCA2->ER_Ca_Uptake Increases ER_Stress ER Stress ER_Ca_Uptake->ER_Stress Reduces Cell_Health Improved Cellular Health ER_Ca_Uptake->Cell_Health Mito_Function Mitochondrial Function ER_Stress->Mito_Function Improves Insulin_Secretion Insulin Secretion Mito_Function->Insulin_Secretion Supports Mito_Function->Cell_Health Insulin_Secretion->Cell_Health Knockdown_Experiment_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Outcome Measurement WT_Cells Wild-Type MIN6 Cells WT_Vehicle Vehicle WT_Cells->WT_Vehicle WT_this compound This compound WT_Cells->WT_this compound KD_Cells SERCA2 Knockdown MIN6 Cells KD_Vehicle Vehicle KD_Cells->KD_Vehicle KD_this compound This compound KD_Cells->KD_this compound Mito_Resp Mitochondrial Respiration WT_Vehicle->Mito_Resp Insulin_Sec Insulin Secretion WT_Vehicle->Insulin_Sec ER_Ca ER Ca2+ Content WT_Vehicle->ER_Ca WT_this compound->Mito_Resp WT_this compound->Insulin_Sec WT_this compound->ER_Ca KD_Vehicle->Mito_Resp KD_Vehicle->Insulin_Sec KD_Vehicle->ER_Ca KD_this compound->Mito_Resp KD_this compound->Insulin_Sec KD_this compound->ER_Ca

References

Safety Operating Guide

Proper Disposal of CDN1163: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling CDN1163 must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and in determining the appropriate disposal route.

PropertyValueReference
Molecular Weight 320.39 g/mol [1][2][3]
Molecular Formula C₂₀H₂₀N₂O₂[2][4]
Purity ≥98% (HPLC)
Appearance Solid[2]
Solubility 64 mg/mL in DMSO[3]
Storage Temperature -20°C (Powder)[4][5]

Pre-Disposal and Handling Precautions

Before beginning the disposal process, it is imperative to use appropriate Personal Protective Equipment (PPE).[2][5] This includes, but is not limited to:

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Body Protection: Wear appropriate protective clothing.

  • Respiratory Protection: Avoid dust formation.[2][5] Use a dust mask or work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[5]

  • Unused Product: For surplus and non-recyclable this compound, it is recommended to engage a licensed professional waste disposal service.[2] The material should be kept in its original, tightly sealed container.[5]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be treated as chemical waste. These items must be collected in a suitable, closed container clearly labeled for disposal.[2]

  • Solutions of this compound: Solutions of this compound, typically in DMSO, should not be disposed of down the drain. They should be collected in a designated, sealed, and properly labeled waste container for chemical waste.

  • Spill Management:

    • Avoid dust formation.[2]

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.[5]

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[2]

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for chemical waste.

    • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol, and collect the decontamination waste for proper disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CDN1163_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Surplus this compound Powder waste_type->unused_product  Solid, Unused contaminated_solid Contaminated Solids (Gloves, Tips, etc.) waste_type->contaminated_solid Solid, Contaminated liquid_waste This compound Solutions (e.g., in DMSO) waste_type->liquid_waste  Liquid spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Residue collect_solid Collect in a Labeled, Sealed Container for Solids unused_product->collect_solid contaminated_solid->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Liquids liquid_waste->collect_liquid spill_cleanup->collect_solid licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company collect_solid->licensed_disposal collect_liquid->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Environmental Precautions

According to the available safety data, no special environmental precautions are required for this compound itself.[2] However, it is crucial to prevent the product from entering drains or watercourses.[5] The substance has not been identified as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[2]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact.

References

Essential Safety and Handling of CDN1163: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for the allosteric sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) activator, CDN1163, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.

Category Requirement Specification
Eye/Face Protection Safety glasses with side-shields or gogglesEnsure protection against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Laboratory coatWear a lab coat to protect personal clothing.
Respiratory Protection Use in a well-ventilated areaIf dust or aerosols are generated, use a NIOSH-approved respirator.
Hand Hygiene Wash hands thoroughly after handlingUse soap and water. Do not eat, drink, or smoke when using this product.[1]

Hazard Identification and First Aid

This compound presents several health hazards as classified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards and the appropriate first aid response is critical.[1]

Hazard Class Hazard Statement First Aid Measures
Acute toxicity, oral (Category 4)H302: Harmful if swallowedIf swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationIf on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationIf in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationIf inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Storage and Handling

Proper storage and handling are vital for maintaining the stability and efficacy of this compound.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area.[1]

Disposal Plan

Dispose of unused this compound and its containers in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific disposal protocols. Do not allow the chemical to enter drains.

Experimental Protocols and Methodologies

This compound is a small molecule allosteric activator of SERCA2, which plays a crucial role in regulating intracellular calcium homeostasis.[3][4][5] Its activation of SERCA2 leads to a cascade of downstream effects that have been studied in various experimental models.

The following diagram illustrates the signaling pathway initiated by this compound.

CDN1163_Pathway This compound This compound SERCA2 SERCA2 Activation This compound->SERCA2 allosterically activates ER_Ca Increased ER Ca2+ Uptake SERCA2->ER_Ca ER_Stress Reduced ER Stress ER_Ca->ER_Stress Mito_Func Improved Mitochondrial Function ER_Stress->Mito_Func Cell_Survival Enhanced Cell Survival and Function Mito_Func->Cell_Survival

Caption: Signaling pathway of this compound as a SERCA2 activator.

Preparation of Stock Solutions:

  • DMSO: Dissolve this compound in DMSO to a concentration of up to 100 mM.[6][7]

  • Ethanol (B145695): Dissolve this compound in ethanol to a concentration of up to 100 mM.[6][7]

Cell Culture Experiments:

  • General Cell Culture: For treating cells in culture, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. For example, a 10 µM working solution can be prepared for treating cells.[2][8]

  • Jurkat Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin (100 IU/ml), and streptomycin (B1217042) (100 μg/ml) at 37°C in a humidified atmosphere with 5% CO2.[9]

Preparation of Dosing Solutions:

  • For Intraperitoneal (i.p.) Injection:

    • Dissolve this compound in a vehicle solution of 10% DMSO and 90% corn oil.[10] A typical dosage used in mice is 20 mg/kg.[10]

    • Alternatively, a suspension can be prepared by adding 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL PEG300, mixing, then adding 50 μL Tween-80, mixing again, and finally adding 450 μL of saline to a final volume of 1 mL (yielding a 2.5 mg/mL suspension).[8]

Animal Studies:

  • Administration in Mice: this compound has been administered to mice via intraperitoneal injection at doses ranging from 20 mg/kg to 50 mg/kg for various study durations.[8][10][11] For example, in some studies, male ob/ob mice were treated with 50 mg/kg via intraperitoneal injection for 5 days.[8] In another study, male mdx mice were treated with 40 mg/kg three times per week for 7 weeks.[11]

Summary of Quantitative Data

Parameter Value Context Source
Molecular Weight 320.38 g/mol -[6][7]
CAS Number 892711-75-0-[1][6][7]
Purity ≥98% (HPLC)-[6][7]
Solubility in DMSO 100 mMStock solution preparation[6][7]
Solubility in Ethanol 100 mMStock solution preparation[6][7]
In Vitro EC50 (SERCA2a activation) 2.3 µMConcentration for 50% of maximal effect[12]
In Vivo Dosage (mice, i.p.) 20 - 50 mg/kgVaries by study design[8][10][11]
Storage (Powder) -20°C for up to 3 yearsLong-term stability[2]
Storage (in Solvent) -80°C for up to 1 yearLong-term stability[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.